dPEG(R)8-SATA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
dPEG®8-SATA: A Technical Guide to a Versatile Thiolation Reagent
For Researchers, Scientists, and Drug Development Professionals
dPEG®8-SATA, also known as S-acetyl-dPEG®8-NHS ester, is a heterobifunctional crosslinker used to introduce a protected thiol group onto proteins, peptides, and other molecules containing primary amines.[1][2][3][4] Its unique structure, featuring a discrete polyethylene glycol (dPEG®) spacer, offers significant advantages over traditional thiolation reagents, making it a valuable tool in bioconjugation, drug delivery, and diagnostic development.
Core Concepts and Chemical Properties
dPEG®8-SATA consists of three key components:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine residues on a protein.[5][6]
-
S-acetyl-protected thiol: The thiol group is temporarily blocked by an acetyl group to prevent unwanted reactions. This protecting group is easily removed under mild conditions to expose the reactive sulfhydryl group.[2]
-
dPEG®8 spacer: An octaethylene glycol spacer separates the NHS ester and the protected thiol.[1] This discrete PEG linker imparts water solubility to the reagent and the resulting conjugate, reducing aggregation and precipitation issues often associated with hydrophobic crosslinkers.[1][2] The dPEG® spacer also adds hydrodynamic volume to the conjugated molecule.[1][2]
The key advantage of dPEG®8-SATA over the traditional N-succinimidyl S-acetylthioacetate (SATA) reagent is its enhanced water solubility, which allows for reactions to be performed in aqueous buffers without the need for organic solvents.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of dPEG®8-SATA.
| Property | Value | Source(s) |
| Molecular Weight | 597.67 g/mol | [1][3][7] |
| Chemical Formula | C₂₅H₄₃NO₁₃S | [1] |
| Purity | > 90% or >97% (Varies by supplier) | [1] |
| CAS Number | 1070798-99-0 | [1][3] |
| Spacer Arm Length | 28 atoms, 32.5 Å | [1] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO, Water | [1][2][8] |
| Storage Temperature | -20°C | [1][9] |
Experimental Protocols
The use of dPEG®8-SATA involves a two-step process: the initial reaction with an amine-containing molecule followed by the deprotection of the thiol group.
Step 1: Modification of Primary Amines
This protocol outlines the general procedure for reacting dPEG®8-SATA with a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES) at pH 7.2-8.0.[6][10][11]
-
dPEG®8-SATA
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 50 to 100 µM.[10] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the NHS ester.[6][10][11]
-
Prepare the dPEG®8-SATA Solution: Immediately before use, dissolve the dPEG®8-SATA in DMF or DMSO to create a stock solution.[10]
-
Reaction: Add a 10-fold molar excess of the dPEG®8-SATA solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
Purification: Remove the excess, unreacted dPEG®8-SATA and the N-hydroxysuccinimide by-product using a desalting column or dialysis.[10]
Step 2: Deprotection of the Thiol Group
This protocol describes the removal of the acetyl protecting group to expose the reactive sulfhydryl.
Materials:
-
SATA-modified molecule
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in a suitable buffer (e.g., PBS) at pH 7.2-7.5.[6][11]
-
Desalting column
Procedure:
-
Prepare the Deprotection Solution: Prepare the deprotection buffer containing hydroxylamine and EDTA. EDTA is included to chelate divalent metal ions that can promote the oxidation of sulfhydryl groups.[6]
-
Deprotection Reaction: Add the deprotection solution to the SATA-modified molecule. A common recommendation is to add 100 µL of the deacetylation solution to 1 mL of the modified protein solution.[6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[6][12]
-
Purification: Immediately purify the now thiol-modified protein from the hydroxylamine and other reaction components using a desalting column.[6][10] It is crucial to work quickly to minimize the formation of disulfide bonds.[10] The purified protein containing a free sulfhydryl group is now ready for subsequent conjugation reactions.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical structure, reaction mechanism, and experimental workflow of using dPEG®8-SATA.
Caption: Chemical structure of dPEG®8-SATA.
Caption: Two-step reaction of dPEG®8-SATA.
Caption: Experimental workflow for protein thiolation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biosynth.com [biosynth.com]
- 4. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | CymitQuimica [cymitquimica.com]
- 5. cephamls.com [cephamls.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Sigma Aldrich Dpeg 8-Sata (S-Acetyl-Dpeg 8-Nhs Ester) 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. store.sangon.com [store.sangon.com]
- 12. interchim.fr [interchim.fr]
An In-depth Technical Guide to dPEG®8-SATA: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dPEG®8-SATA, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its use.
Core Concepts: Understanding dPEG®8-SATA
dPEG®8-SATA, also known as S-acetyl-dPEG®8-NHS ester, is a specialized chemical tool designed to introduce a protected thiol group onto molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2][3] It is comprised of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (-NH2) under mild conditions to form a stable amide bond.[3][4]
-
Discrete Polyethylene Glycol (dPEG®8) Spacer: An octaethylene glycol spacer separates the NHS ester and the protected thiol.[1][2] This discrete PEG linker offers significant advantages over traditional, polydisperse PEG linkers, including a precise, single molecular weight, which ensures uniformity in the final conjugate.[1] The hydrophilic nature of the dPEG®8 spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and precipitation of modified proteins.[1][2]
-
S-Acetyl Thioacetate (SATA): This moiety contains a thiol group (-SH) that is protected by an acetyl group.[1][2] This protection prevents the thiol from reacting prematurely. The acetyl group can be easily and selectively removed under mild conditions using hydroxylamine, exposing the reactive free thiol for subsequent conjugation to other molecules.[1][2][4]
Chemical Structure and Physicochemical Properties
The unique combination of these three components makes dPEG®8-SATA a versatile tool for creating well-defined bioconjugates.
Table 1: Chemical and Physical Properties of dPEG®8-SATA
| Property | Value | References |
| Synonyms | S-Acetyl-dPEG®8-NHS ester | [1][5] |
| CAS Number | 1070798-99-0 | [1][4][5] |
| Molecular Formula | C₂₅H₄₃NO₁₃S | [1][6][7] |
| Molecular Weight | 597.67 g/mol | [1][4][6][7] |
| Purity | >90% to >97% (Varies by supplier) | [1][6][7] |
| Appearance | Solid or viscous liquid | [6][7] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO, Water | [1][2] |
| Spacer Arm Length | 28 atoms, 32.5 Å | [1] |
| Storage Conditions | -20°C, desiccated, under inert gas | [1][4][5][6][7] |
Experimental Protocols
The use of dPEG®8-SATA involves a two-step process: 1) modification of the primary amine-containing molecule (thiolation), and 2) deprotection of the acetylated thiol to generate a free sulfhydryl group.
Thiolation of Proteins with dPEG®8-SATA
This protocol describes the general procedure for introducing a protected thiol group onto a protein using dPEG®8-SATA.
Materials:
-
Protein to be modified
-
dPEG®8-SATA
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 2-10 mg/mL (e.g., ~60 µM for an IgG).[4]
-
Prepare the dPEG®8-SATA Stock Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO or DMF to create a stock solution (e.g., 5-10 mg in 0.5 mL for a ~55 mM solution).[1][4] The NHS ester is susceptible to hydrolysis, so the stock solution should not be stored.[4]
-
Reaction: Add a 10-fold molar excess of the dPEG®8-SATA stock solution to the protein solution.[1] For example, add 10 µL of a 55 mM dPEG®8-SATA solution to 1.0 mL of a 60 µM protein solution.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[1][4] If the reaction needs to be performed at 4°C, extend the incubation time to 2 hours.[1]
-
Purification: Remove the excess, unreacted dPEG®8-SATA and the NHS by-product by desalting the protein solution using a gel filtration column or by dialysis against the Reaction Buffer.[1][4]
Deprotection of the S-Acetyl Group
This protocol outlines the removal of the acetyl protecting group to generate a reactive free thiol.
Materials:
-
SATA-modified protein
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4] To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium EDTA (or 0.365 g of disodium EDTA) in 40 mL of Reaction Buffer. Adjust the pH to 7.2-7.5 with NaOH and bring the final volume to 50 mL with ultrapure water.[4]
-
Desalting column or dialysis equipment
-
Reaction Buffer containing 10 mM EDTA
Procedure:
-
Prepare the Deacetylation Reaction: To the solution of the SATA-modified protein, add the Deacetylation Solution. A common ratio is to add 100 µL of the Deacetylation Solution to 1.0 mL of the modified protein solution.[4]
-
Incubation: Incubate the reaction at room temperature for 2 hours.[4]
-
Purification: Remove the hydroxylamine and other small molecule by-products by desalting the protein solution using a gel filtration column or by dialysis.[1][4] It is recommended to perform this step promptly to minimize the formation of disulfide bonds between the newly exposed thiols.[1] The desalting buffer should contain at least 10 mM EDTA to chelate trace metals that can catalyze thiol oxidation.[4]
-
Downstream Applications: The protein with the newly exposed free thiol is now ready for conjugation to a thiol-reactive molecule, such as one containing a maleimide group.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioconjugation process using dPEG®8-SATA.
Caption: Workflow for the thiolation of a protein using dPEG®8-SATA.
Caption: Workflow for deprotection and subsequent conjugation of a thiolated protein.
Applications in Drug Development
The unique properties of dPEG®8-SATA make it a valuable reagent in the development of complex biotherapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).[7] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[8] The linker technology is a critical component of ADC design, and PEG-containing linkers are often employed to improve the solubility and pharmacokinetic properties of the ADC.
The workflow for creating an ADC using a linker like dPEG®8-SATA would follow the general principles outlined in the experimental protocols. First, the antibody is modified with dPEG®8-SATA to introduce a specific number of protected thiol groups. After purification, the acetyl groups are removed to expose the reactive thiols. Finally, a thiol-reactive form of the cytotoxic drug is added to form the final ADC. The discrete nature of the dPEG®8 linker allows for the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), which is a critical quality attribute for these complex therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of dPEG®8-SATA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data related to the use of dPEG®8-SATA for the thiolation of proteins and other amine-containing molecules.
Core Mechanism of Action
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a heterobifunctional crosslinking reagent designed to introduce a protected sulfhydryl group onto a target molecule, typically a protein, antibody, or peptide.[1][2] The mechanism can be understood as a two-stage process:
-
Stage 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester end of the dPEG®8-SATA molecule reacts with primary amines (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a stable amide bond.[3][4] This reaction is efficient at a pH range of 7-9.[4][5] The result is the covalent attachment of the dPEG®8 linker and the S-acetyl-protected thiol group to the target molecule.
-
Stage 2: Thiol Deprotection. The acetyl group protecting the sulfhydryl is stable under physiological conditions, allowing for storage of the modified molecule.[3][6] To expose the reactive thiol, a deprotection step is required, which is typically achieved by treatment with hydroxylamine•HCl.[3][7] This deacetylation reaction reveals a free sulfhydryl group, which is then available for subsequent downstream applications, such as conjugation to maleimide-activated molecules or the formation of disulfide bonds.[6]
The inclusion of the discrete polyethylene glycol (dPEG®8) linker provides several advantages over traditional, non-PEGylated SATA reagents. The dPEG®8 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation and precipitation, and increases the hydrodynamic volume of the modified molecule.[7][8] Traditional SATA is hydrophobic and necessitates the use of organic solvents.[7][8]
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of dPEG®8-SATA action, from acylation to deprotection.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of dPEG®8-SATA and related reagents.
| Parameter | Value | Source(s) |
| Molecular Weight | 597.67 g/mol | |
| Spacer Arm Length | 2.8 Å (for SATA) | [9] |
| Purity | >90% | |
| CAS Number | 1070798-99-0 |
Table 1: Physicochemical Properties of dPEG®8-SATA.
| Parameter | Condition | Source(s) |
| Reaction pH | 7.0 - 9.0 | [3][4][5] |
| Reaction Temperature | 4 - 37 °C | [3][4] |
| Incubation Time (Acylation) | 30 - 60 minutes at room temp.; 2 hours at 4°C | [9] |
| Incubation Time (Deprotection) | 2 hours at room temperature | [3] |
| Molar Ratio (SATA:Protein) | 9:1 to 10:1 recommended for IgG | [4][9] |
Table 2: Recommended Reaction Conditions.
| Reagent | Storage Condition | Source(s) |
| dPEG®8-SATA (lyophilized) | -20°C, desiccated | [10] |
| SATA Stock Solution (in DMSO/DMF) | Not recommended for storage; prepare fresh | [4] |
| SATA-modified Protein (protected) | Can be stored indefinitely | [3][5] |
| Stock Solution (-80°C) | Use within 6 months | [1] |
| Stock Solution (-20°C) | Use within 1 month | [1] |
Table 3: Storage and Stability.
Experimental Protocols
This section provides a detailed methodology for the thiolation of a protein using dPEG®8-SATA.
Materials
-
Protein to be modified (in an amine-free buffer, e.g., PBS)
-
dPEG®8-SATA
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5[4]
-
Desalting columns
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
EDTA
Experimental Workflow Diagram
Caption: A typical experimental workflow for protein thiolation.
Step-by-Step Procedure
A. Protein Preparation
-
Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH between 7.2 and 7.5.[9] Buffers containing primary amines, like Tris or glycine, are not suitable as they will compete for reaction with the NHS ester.[9] A typical protein concentration is 50-100 µM.[9]
B. Thiolation (Acylation) Reaction
-
Immediately before use, prepare a stock solution of dPEG®8-SATA by dissolving 5-10 mg in 0.5 mL of anhydrous DMSO or DMF.[9] The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[4]
-
Add the dPEG®8-SATA stock solution to the protein solution. A 10-fold molar excess of the reagent to the protein is a common starting point.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Remove the excess, unreacted dPEG®8-SATA and the NHS byproduct using a desalting column equilibrated with the reaction buffer.[9] At this stage, the S-acetyl-protected protein conjugate is stable and can be stored.[3]
C. Deprotection of the Sulfhydryl Group
-
Prepare the Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[4] To prepare 50 mL, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium EDTA in ~40 mL of reaction buffer, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL.[4]
-
Combine the purified S-acetyl-dPEG®8-protein conjugate with the Deacetylation Solution. For every 1.0 mL of modified protein solution, add 100 µL of the Deacetylation Solution.[3]
-
Incubate the reaction for 2 hours at room temperature.[3]
-
Purify the now-thiolated protein from the hydroxylamine and other reaction components using a desalting column. It is crucial to equilibrate the column and elute the protein with a buffer containing at least 10 mM EDTA to prevent the formation of disulfide bonds through oxidation of the newly exposed thiols.[3][9]
-
The purified, thiolated protein should be used promptly in subsequent conjugation reactions to avoid disulfide bond formation.[3] The sulfhydryl content can be quantified using Ellman's Reagent if desired.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | 1070798-99-0 | DPG-5743 [biosynth.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. cyanagen.com [cyanagen.com]
- 6. aestusbiotech.com [aestusbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. proteochem.com [proteochem.com]
- 10. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]
The dPEG® Linker: A Paradigm Shift in Bioconjugation for Enhanced Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has revolutionized modern medicine, enabling the development of highly targeted and potent therapeutics such as Antibody-Drug Conjugates (ADCs). The linker, the molecular bridge connecting a biological macromolecule to a payload, is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. Traditional linkers, often hydrophobic, have presented significant challenges, including aggregation, poor solubility, and accelerated clearance. The introduction of discrete Polyethylene Glycol (dPEG®) linkers has marked a significant advancement in the field, offering solutions to many of these persistent issues. This technical guide provides a comprehensive overview of the benefits of utilizing dPEG® linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
The dPEG® Advantage: Overcoming the Limitations of Traditional Linkers
Unlike traditional polyethylene glycol (PEG) which is a polydisperse mixture of different chain lengths, dPEG® linkers are single molecular weight compounds.[1][2] This monodispersity ensures the production of homogeneous bioconjugates with predictable and reproducible physicochemical and pharmacological properties.[3] The inherent hydrophilicity, biocompatibility, and flexible nature of the dPEG® backbone impart several key advantages to bioconjugates.[4][5]
Enhanced Solubility and Reduced Aggregation
A major hurdle in the development of bioconjugates, particularly ADCs with high drug-to-antibody ratios (DAR), is the propensity for aggregation driven by the hydrophobicity of the payload and some conventional linkers.[] Aggregation can lead to loss of efficacy, increased immunogenicity, and manufacturing challenges.[][7] The hydrophilic nature of dPEG® linkers effectively counteracts the hydrophobicity of the payload, significantly improving the solubility and reducing the aggregation of the final conjugate.[3][7] This allows for the successful development of ADCs with higher DARs, which can deliver a greater therapeutic dose to the target cell.[2]
Improved Pharmacokinetics and Biodistribution
The pharmacokinetic (PK) profile of a bioconjugate is a critical factor in its therapeutic success. dPEG® linkers can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate. The flexible, hydrophilic dPEG® chain creates a hydrodynamic shield around the bioconjugate, which can:
-
Increase Circulation Half-Life: The increased hydrodynamic radius of the dPEGylated conjugate reduces renal clearance, leading to a longer circulation time in the bloodstream.[8][9]
-
Reduce Off-Target Toxicity: By shielding the payload and improving solubility, dPEG® linkers can minimize non-specific uptake by tissues such as the liver, thereby reducing off-target toxicity.[2]
-
Enhance Tumor Accumulation: The extended circulation time can lead to greater accumulation of the bioconjugate in the target tissue, a phenomenon known as the enhanced permeability and retention (EPR) effect in solid tumors.
Reduced Immunogenicity
The covalent attachment of PEG chains, a process known as PEGylation, can mask immunogenic epitopes on the surface of proteins and other biomolecules, reducing the likelihood of an immune response.[5][10] While the potential for the development of anti-PEG antibodies exists, the use of discrete and well-characterized dPEG® linkers can help in understanding and potentially mitigating this risk.[10]
Quantitative Impact of dPEG® Linkers: A Data-Driven Perspective
The theoretical benefits of dPEG® linkers are substantiated by a growing body of quantitative data from preclinical and clinical studies. The following tables summarize key performance metrics of bioconjugates, comparing those with and without dPEG® linkers or with varying dPEG® chain lengths.
Table 1: Impact of dPEG® Linker on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| ADC Construct (Antibody-Payload) | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAE | SMCC (non-PEGylated) | NCI-N87 | 5.8 | [8] |
| Trastuzumab-MMAE | dPEG4-Maleimide | NCI-N87 | 12.3 | [8] |
| Trastuzumab-MMAE | dPEG10-Maleimide | NCI-N87 | 26.1 | [8] |
| Brentuximab-MMAE | mc-vc-PAB (non-PEGylated) | Karpas 299 | ~1.0 | [2] |
| Brentuximab-MMAE | dPEG12-vc-PAB | Karpas 299 | ~1.5 | [2] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxicity. The data suggests that while increasing PEG length can sometimes slightly decrease in vitro potency, the overall benefits in vivo often outweigh this effect.
Table 2: Influence of dPEG® Linker on Pharmacokinetic Parameters of Bioconjugates
| Bioconjugate | Linker Type | Animal Model | Half-Life (t½) (hours) | Clearance (mL/hr/kg) | Reference |
| Affibody-MMAE | SMCC (non-PEGylated) | Mouse | 0.33 | - | [8] |
| Affibody-MMAE | dPEG4k | Mouse | 0.82 | - | [8] |
| Affibody-MMAE | dPEG10k | Mouse | 3.65 | - | [8] |
| Anti-CD30 ADC (DAR 8) | Non-PEGylated | Rat | 24 | 0.45 | [11] |
| Anti-CD30 ADC (DAR 8) | dPEG8 | Rat | 101 | 0.11 | [11] |
Note: This table demonstrates the significant increase in circulation half-life and reduction in clearance achieved by incorporating dPEG® linkers.
Table 3: Effect of dPEG® Linker on Aggregation of Antibody-Drug Conjugates
| ADC Construct | Linker Type | DAR | Aggregation (%) | Reference |
| Trastuzumab-MMAE | Val-Cit (non-PEGylated) | ~7 | 1.80 | [12] |
| Trastuzumab-MMAE | Val-Ala (more hydrophilic peptide) | ~7 | No obvious increase | [12] |
| Generic ADC | Linker without PEG | 8 | High | [2] |
| Generic ADC | Linker with dPEG4 | 8 | Low (2-3%) | [2] |
Note: This data highlights the ability of hydrophilic linkers, including dPEG®, to mitigate the aggregation of ADCs, especially at high drug loading.
Experimental Protocols for Bioconjugation and Characterization
The successful implementation of dPEG® technology requires robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments in the development and characterization of dPEGylated bioconjugates.
Protocol for Amine-Reactive dPEG® Conjugation to an Antibody using NHS Ester
This protocol describes the conjugation of a dPEG® linker functionalized with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
dPEG®-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
-
dPEG®-NHS Ester Solution Preparation:
-
Allow the vial of dPEG®-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of dPEG®-NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7]
-
-
Conjugation Reaction:
-
Calculate the volume of the dPEG®-NHS ester stock solution needed to achieve the desired molar excess (typically 10- to 50-fold molar excess over the antibody).
-
Add the calculated volume of the dPEG®-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
-
Purification of the Conjugate:
-
Remove the unreacted dPEG®-NHS ester and byproducts by applying the reaction mixture to a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified dPEGylated antibody. Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Characterize the conjugate for drug-to-antibody ratio (DAR), aggregation, and purity using methods such as HIC-HPLC, SEC-HPLC, and SDS-PAGE.
-
Protocol for Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a fundamental technique for quantifying the amount of high molecular weight species (aggregates) in a bioconjugate preparation.[13]
Materials:
-
Purified ADC sample
-
SEC column suitable for protein separation (e.g., Agilent AdvanceBio SEC)
-
HPLC system with a UV detector
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). For hydrophobic ADCs, the addition of an organic modifier (e.g., 10% isopropanol) may be necessary to reduce secondary interactions with the stationary phase.[14]
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample onto the SEC column.
-
Run the separation isocratically with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (aggregates elute earlier).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of an ADC.[15][16]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MCF-7 cells)
-
Complete cell culture medium
-
ADC constructs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a negative control and cells treated with the free drug as a positive control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
Visualizing Workflows and Pathways with Graphviz
The use of diagrams can greatly enhance the understanding of complex biological processes and experimental workflows. The following diagrams were generated using the DOT language in Graphviz.
ADC Development and Characterization Workflow
Caption: A streamlined workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC) utilizing a dPEG® linker.
Intracellular Trafficking and Payload Release of a HER2-Targeted ADC
Caption: Simplified signaling pathway illustrating the intracellular trafficking of a HER2-targeted ADC and subsequent payload release leading to apoptosis.
Conclusion
The use of discrete PEG (dPEG®) linkers represents a significant advancement in the field of bioconjugation, offering tangible solutions to the challenges associated with traditional linking technologies. By enhancing solubility, reducing aggregation, improving pharmacokinetic profiles, and minimizing immunogenicity, dPEG® linkers enable the development of safer and more effective bioconjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to leverage the full potential of dPEG® technology in their pursuit of novel therapeutics. As the field of bioconjugation continues to evolve, the rational design and application of advanced linkers like dPEG® will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
dPEG®8-SATA for Introducing Thiol Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of dPEG®8-SATA, a discrete polyethylene glycol (dPEG®) reagent for the introduction of protected thiol groups onto proteins, antibodies, and other amine-containing biomolecules. This document details the reagent's properties, mechanism of action, and provides detailed experimental protocols for its use in bioconjugation, with a focus on applications in drug development, such as the construction of antibody-drug conjugates (ADCs).
Introduction to Thiolation and dPEG® Technology
The introduction of sulfhydryl (thiol) groups onto biomolecules is a critical technique in bioconjugation. Thiols are highly reactive nucleophiles that can participate in specific coupling chemistries, such as reaction with maleimides to form stable thioether bonds, a cornerstone of modern bioconjugate chemistry. While cysteine residues provide natural thiol groups, many proteins lack a sufficient number of accessible cysteines for efficient conjugation. Reagents like N-succinimidyl S-acetylthioacetate (SATA) have been developed to introduce protected thiols by reacting with primary amines, such as the side chain of lysine residues.
The dPEG® technology from Vector Laboratories offers significant advantages over traditional, polydisperse polyethylene glycol (PEG) linkers.[1] dPEG® reagents are single molecular weight compounds with a discrete chain length, ensuring homogeneity in the final conjugate.[1] The dPEG®8 spacer in dPEG®8-SATA is an octaethylene glycol unit that imparts hydrophilicity to the molecule.[2][3] This increased water solubility allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein stability.[2][3] Furthermore, the hydrophilic dPEG® spacer helps to reduce aggregation and precipitation of the modified biomolecule.[2][3]
dPEG®8-SATA: Properties and Mechanism of Action
dPEG®8-SATA is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an acetyl-protected thiol group, separated by an eight-unit discrete PEG linker.[2][3]
Table 1: Physicochemical Properties of dPEG®8-SATA
| Property | Value | Reference |
| Chemical Name | S-acetyl-dPEG®8-NHS ester | [2] |
| Molecular Weight | 597.67 g/mol | [3] |
| Spacer Arm Length | 32.5 Å (28 atoms) | [3] |
| Purity | > 97% | [3] |
| Solubility | Water, DMSO, DMF, Methylene Chloride, Acetonitrile | [2][3] |
| Storage | -20°C, desiccated | [3] |
The introduction of a thiol group using dPEG®8-SATA is a two-step process:
-
Acylation: The NHS ester of dPEG®8-SATA reacts with primary amines (e.g., lysine residues on a protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is typically carried out at a pH between 7.2 and 8.5.[4][5]
-
Deprotection (Deacetylation): The acetyl group protecting the thiol is removed by treatment with hydroxylamine at a neutral to slightly basic pH. This deacetylation step exposes the free sulfhydryl group, making it available for subsequent conjugation reactions.[6]
Figure 1: Reaction scheme for introducing a thiol group using dPEG®8-SATA.
Quantitative Data for Thiolation Reactions
The efficiency of the thiolation reaction is influenced by several factors, including the molar ratio of dPEG®8-SATA to the protein and the reaction pH.
Effect of Molar Ratio on Sulfhydryl Incorporation
Increasing the molar excess of the SATA reagent generally leads to a higher number of incorporated sulfhydryl groups. However, excessive modification can potentially impact the biological activity of the protein.
Table 2: Effect of Varying Molar Ratios of SATA on Sulfhydryl Incorporation onto Bovine Serum Albumin (BSA)
| Molar Ratio (SATA:BSA) | Moles of Sulfhydryl per Mole of BSA |
| 5:1 | 1.5 |
| 10:1 | 2.5 |
| 20:1 | 4.0 |
| 40:1 | 6.5 |
| (Data adapted from a protocol for a general SATA reagent, which is expected to have similar reactivity to dPEG®8-SATA)[6] |
Influence of pH on NHS Ester Reaction
The pH of the reaction buffer is a critical parameter that affects both the reactivity of the primary amines on the protein and the stability of the NHS ester. The optimal pH for NHS ester coupling is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[7]
Table 3: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| (Data from Thermo Fisher Scientific for general NHS esters)[5][8] |
For most protein labeling applications, a pH of 8.3-8.5 is recommended for optimal reaction efficiency.[4]
Experimental Protocols
The following protocols provide a general guideline for the thiolation of proteins using dPEG®8-SATA and the subsequent quantification of incorporated sulfhydryl groups. Optimization may be required for specific applications.
Protocol for Thiolation of a Protein with dPEG®8-SATA
Materials:
-
Protein of interest
-
dPEG®8-SATA
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.
-
dPEG®8-SATA Solution Preparation: Immediately before use, dissolve dPEG®8-SATA in DMSO or DMF to a concentration of approximately 10-20 mg/mL.
-
Acylation Reaction:
-
Add a 10- to 20-fold molar excess of the dPEG®8-SATA solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Reagent: Remove the excess, unreacted dPEG®8-SATA using a desalting column equilibrated with Reaction Buffer.
-
Deprotection (Deacetylation):
-
Add 1/10th volume of the Deacetylation Solution to the SATA-modified protein solution.
-
Incubate for 2 hours at room temperature.
-
-
Purification of Thiolated Protein: Remove the hydroxylamine and other small molecules by passing the solution through a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA to prevent disulfide bond formation. The resulting thiolated protein is ready for subsequent conjugation.
Protocol for Quantification of Sulfhydryl Groups using Ellman's Reagent
Materials:
-
Thiolated protein sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of cysteine or N-acetylcysteine of known concentration in the Reaction Buffer.
-
Create a series of dilutions to generate a standard curve (e.g., 0 to 100 µM).
-
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Reaction:
-
To 50 µL of each standard and the thiolated protein sample in a 96-well plate, add 200 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Determine the concentration of sulfhydryl groups in the protein sample by comparing its absorbance to the standard curve. The number of moles of sulfhydryl per mole of protein can then be calculated.[9][10][11]
Application in Antibody-Drug Conjugate (ADC) Development
A major application of dPEG®8-SATA is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[12][13] The linker, which connects the antibody to the drug, plays a crucial role in the stability and efficacy of the ADC.[3][14][15][16][17] dPEG® linkers are increasingly used in ADC development due to their ability to improve solubility, stability, and pharmacokinetic properties.[1]
The following diagram illustrates a general workflow for the development of an ADC, where dPEG®8-SATA can be used to introduce the necessary thiol groups on the antibody for drug conjugation.
Figure 2: General workflow for the development of an Antibody-Drug Conjugate (ADC).
Conclusion
dPEG®8-SATA is a versatile and efficient reagent for the introduction of thiol groups onto biomolecules. Its discrete PEG linker provides key advantages in terms of water solubility and reduced aggregation, making it an ideal choice for the modification of sensitive biomolecules like antibodies. The straightforward two-step reaction, coupled with well-established protocols for quantification, allows for precise control over the degree of thiolation. These features make dPEG®8-SATA a valuable tool for researchers in bioconjugation, drug delivery, and diagnostics, particularly in the rapidly advancing field of antibody-drug conjugates.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mycenax.com [mycenax.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. longdom.org [longdom.org]
- 12. Antibody Drug Conjugate Discovery and Development [promega.sg]
- 13. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. veranova.com [veranova.com]
An In-depth Technical Guide to the Applications of Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful reagents that possess two different reactive groups, enabling the controlled, covalent linkage of two distinct molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[2][3] Their unique characteristics make them invaluable tools in a wide array of applications, from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.[1][3]
Core Applications and Methodologies
The versatility of heterobifunctional crosslinkers stems from their ability to facilitate a sequential, two-step conjugation process.[2][4] This allows for precise control over the formation of complex biomolecular architectures.[5]
ADCs represent a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] Heterobifunctional crosslinkers are central to the design and synthesis of ADCs, enabling the stable linkage of the drug payload to the antibody.[1][7][8]
Key Crosslinkers in ADC Development:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable crosslinker that forms a stable thioether bond, ensuring the drug remains attached to the antibody until it reaches the target cell.[1][2] The cyclohexane bridge in its structure enhances the stability of the maleimide group.[1][2]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A cleavable crosslinker containing a disulfide bond that can be reduced by intracellular molecules like glutathione, releasing the drug inside the target cell.[8][9][10]
Quantitative Data for Common Heterobifunctional Crosslinkers:
| Crosslinker | Acronym | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Reactivity | Cleavable By | Membrane Permeable | Water Soluble |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | 334.3 | -NH2 ; -SH | No | Yes | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | 436.3 | -NH2 ; -SH | No | No | Yes |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 6.8 | 312.4 | -NH2 ; -SH | Thiols | Yes | No |
| Long-Chain N-succinimidyl 3-(2-pyridyldithio)propionate | LC-SPDP | 15.7 | 425.5 | -NH2 ; -SH | Thiols | Yes | No |
| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | Sulfo-LC-SPDP | 15.7 | 527.6 | -NH2 ; -SH | Thiols | No | Yes |
Data sourced from multiple references.[4][11]
Experimental Protocol: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol outlines the general steps for conjugating an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups).[12][13]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)[12]
-
Sulfo-SMCC crosslinker[12]
-
Sulfhydryl-containing enzyme[12]
-
Desalting column[12]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[12]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0[3]
Procedure:
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer like PBS at pH 7.2-7.5. Buffers containing primary amines (e.g., Tris) will compete with the NHS-ester reaction.[12]
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.[12]
-
Activation Reaction: Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. This is a critical step to prevent the maleimide group from reacting with any sulfhydryls on the antibody.[12]
-
Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[12]
-
Conjugation Reaction: Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio will depend on the desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol.[12]
-
Purification: Purify the final conjugate from unreacted enzyme and antibody using a method such as size-exclusion chromatography.[12]
Visualization of ADC Synthesis Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional Crosslinkers [proteochem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 10. covachem.com [covachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Deep Dive into Water-Soluble Crosslinkers for Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Water-soluble crosslinkers have emerged as indispensable tools for covalently linking proteins, offering a versatile approach to stabilizing interactions, elucidating protein structures, and constructing novel bioconjugates. Their enhanced solubility in aqueous environments minimizes the use of organic solvents that can be detrimental to protein integrity, making them ideal for a wide range of biological applications.[1]
This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of common water-soluble crosslinkers. We will delve into the chemical properties of different crosslinker types, provide detailed experimental protocols for their use, and illustrate their application in mapping protein interaction networks within a key signaling pathway.
The Landscape of Water-Soluble Crosslinkers
Water-soluble crosslinkers can be broadly categorized based on the reactivity of their functional groups and the nature of their spacer arms. The choice of a crosslinker is dictated by the specific application, the functional groups available on the target proteins, and the desired length and cleavability of the crosslink.
Classification by Reactive Groups
-
Homobifunctional Crosslinkers: These possess two identical reactive groups, enabling the one-step conjugation of molecules with the same functional group.[2] They are often used to polymerize proteins or to capture interacting proteins in a complex.
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers allow for controlled, two-step conjugation reactions. This minimizes the formation of unwanted polymers and allows for more specific bioconjugation.[1][3]
-
Zero-Length Crosslinkers: These reagents facilitate the direct coupling of two functional groups without introducing a spacer arm, forming a direct amide bond.[4][5]
Classification by Spacer Arm
-
Cleavable vs. Non-Cleavable: Cleavable crosslinkers contain a spacer arm that can be broken under specific conditions (e.g., reduction, pH change), which is particularly useful for applications like affinity purification and mass spectrometry analysis.[6] Non-cleavable crosslinkers form stable, permanent bonds.
-
Spacer Arm Length: The length of the spacer arm is a critical parameter that defines the distance between the conjugated molecules. The choice of spacer arm length depends on the distance between the target functional groups on the interacting proteins.
Core Water-Soluble Crosslinkers: A Quantitative Overview
The following tables summarize the key quantitative data for some of the most widely used water-soluble crosslinkers, providing a basis for easy comparison and selection.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Key Features |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Primary amines | Water-soluble, non-cleavable, membrane-impermeable.[2][7][8] |
Table 2: Heterobifunctional Amine- and Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Key Features |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Primary amines, Sulfhydryls | Water-soluble, non-cleavable, membrane-impermeable.[1][9][10] The cyclohexane ring enhances the stability of the maleimide group.[11] |
Table 3: Zero-Length Carboxyl-to-Amine Crosslinker
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Toward | Key Features |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 191.70 | 0 | Carboxyls, Primary amines | Water-soluble, forms a direct amide bond.[12][13] Often used with Sulfo-NHS to increase coupling efficiency.[14] |
Visualizing Crosslinking Chemistries and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and experimental workflows associated with water-soluble crosslinkers.
References
- 1. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinked insulins: preparation, properties, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cross-linking-aided IP/MS workflow reveals extensive intracellular trafficking in time-resolved, signal-dependent EGFR proteome. | Semantic Scholar [semanticscholar.org]
- 10. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Protein aggregates and biomolecular condensates: implications for human health and disease [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
The Strategic Role of Protected Thiols in Covalent Crosslinking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and macromolecular engineering, the precise control over covalent bond formation is paramount. The thiol group of cysteine residues, with its unique nucleophilicity, serves as a versatile handle for site-specific modifications and crosslinking of peptides, proteins, and other biomolecules. However, the inherent reactivity of thiols necessitates a strategic approach of protection and controlled deprotection to prevent undesired side reactions, such as premature disulfide formation. This technical guide provides a comprehensive exploration of the function of protected thiols in crosslinking, detailing the chemistry of various protecting groups, in-depth experimental protocols, and a quantitative comparison of prevalent thiol-based conjugation chemistries.
The Cornerstone of Control: Thiol Protecting Groups
The reversible masking of a thiol's reactivity is the foundational principle enabling controlled crosslinking. An ideal thiol protecting group exhibits stability under a range of conditions encountered during synthesis and purification, yet can be selectively removed with high efficiency under mild conditions that preserve the integrity of the biomolecule. The choice of protecting group is dictated by the overall synthetic strategy, particularly in complex scenarios requiring orthogonal deprotection schemes for the regioselective formation of multiple disulfide bonds or for sequential conjugation steps.
A variety of thiol protecting groups have been developed, each with distinct cleavage conditions. The selection of an appropriate protecting group is a critical step in the design of any bioconjugation strategy.
Table 1: Common Thiol Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Cleavage Conditions | Typical Yield (%) | Notes |
| Trityl (Trt) | Mild acid (e.g., TFA/TIS/H₂O), visible light photocatalysis[1][2] | >90 | Bulky group, cleaved during standard peptide cleavage from resin. Scavengers are required to prevent re-alkylation.[3] | |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, palladium(II) complexes, N-chlorosuccinimide (NCS)[4][5][6] | 70-95 | Stable to TFA. Widely used for orthogonal disulfide bond formation.[7] Side reactions can occur with high serine/threonine content.[7] | |
| tert-Butyl (tBu) | Strong acid (e.g., HF), oxidative cleavage (e.g., with mercury(II)) | High | Stable to TFA and iodine oxidation. | |
| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM) | >95 | More acid-labile than Trt, allowing for selective deprotection. | |
| S-tert-butylthio (StBu) | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines | High | Deprotection can be sluggish.[8] | |
| 3-Nitro-2-pyridinesulfenyl (Npys) | Thiolysis (e.g., with 2-mercaptopyridine) | High | Deprotection can be monitored spectrophotometrically. | |
| Phenylacetamidomethyl (Phacm) | Enzymatic cleavage with Penicillin G Acylase (PGA)[9] | High | Offers exceptionally mild and specific deprotection under physiological conditions.[9] |
Architectures of Connection: Thiol-Based Crosslinking Chemistries
Once the thiol group is deprotected, it becomes available for a variety of highly specific and efficient crosslinking reactions. The choice of chemistry depends on the desired properties of the final conjugate, such as the stability of the linkage and the reaction conditions.
The Workhorse: Maleimide-Thiol Michael Addition
The reaction of a thiol with a maleimide is one of the most widely used methods for bioconjugation.[10] This reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[11] The reaction is highly selective for thiols in the pH range of 6.5-7.5, where the reaction with amines is minimized.[12]
While the thioether bond is generally stable, the succinimide ring can undergo hydrolysis at higher pH, and the retro-Michael reaction can lead to instability in some contexts.[5]
The "Click" Chemistries: Thiol-Ene and Thiol-Yne Reactions
Thiol-ene and thiol-yne reactions have emerged as powerful "click" chemistry tools for bioconjugation due to their high efficiency, orthogonality, and mild reaction conditions.[13][14]
Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol across a double bond (ene). It can be initiated by light (photoinitiated) or a radical initiator. The reaction is rapid, not inhibited by oxygen, and proceeds to high yields, forming a stable thioether linkage.[15][16][17]
Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a triple bond (yne). A key feature is that each alkyne can react with two thiol molecules, leading to a higher degree of crosslinking.[18] This reaction can also be initiated by radicals or proceed via a nucleophilic mechanism.[14]
References
- 1. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 18. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
dPEG®8-SATA in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to dPEG®8-SATA in ADC Development
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. dPEG®8-SATA is a heterobifunctional crosslinker that has gained attention in ADC development due to its unique properties. It consists of three key components:
-
SATA (S-acetylthioacetate) group: This moiety provides a protected sulfhydryl (-SH) group. The acetyl protection prevents the thiol from reacting prematurely and allows for controlled deprotection at the desired step.
-
dPEG®8 spacer: A discrete polyethylene glycol (dPEG®) linker with exactly eight ethylene glycol units. This hydrophilic spacer is a key feature, offering several advantages over traditional hydrocarbon linkers.
-
NHS (N-hydroxysuccinimide) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the lysine residues on the surface of a monoclonal antibody.
The primary function of dPEG®8-SATA in ADC development is to introduce a reactive thiol group onto the antibody in a process called thiolation. This newly introduced thiol then serves as a conjugation site for a thiol-reactive payload, most commonly one containing a maleimide group.
Core Principles and Mechanism of Action
The use of dPEG®8-SATA in ADC construction follows a two-step mechanism:
-
Antibody Thiolation: The NHS ester of dPEG®8-SATA reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. This step attaches the dPEG®8 spacer and the protected thiol group to the antibody. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7-8). The degree of thiolation, and subsequently the drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of dPEG®8-SATA to the antibody.
-
Thiol Deprotection: The acetyl protecting group on the thiol is removed using a deacetylation agent, most commonly hydroxylamine. This exposes the reactive sulfhydryl group on the antibody surface.
-
Payload Conjugation: The thiolated antibody is then reacted with a drug-linker construct containing a thiol-reactive group, such as a maleimide. The sulfhydryl group on the antibody attacks the maleimide in a Michael addition reaction, forming a stable thioether bond and completing the ADC construct.
Advantages of the dPEG®8 Spacer:
The discrete PEG linker is the defining feature of dPEG®8-SATA and offers several advantages that can lead to improved ADC performance:
-
Enhanced Hydrophilicity: The polyethylene glycol chain significantly increases the water solubility of the linker and, consequently, the entire ADC. This is particularly beneficial when working with hydrophobic payloads, as it can help to prevent aggregation and improve the overall physicochemical properties of the conjugate.[1][2]
-
Reduced Aggregation: The hydrophilic dPEG® spacer can act as a shield, reducing non-specific hydrophobic interactions between ADC molecules that can lead to aggregation.[3]
-
Improved Pharmacokinetics: The hydrophilicity imparted by the dPEG® linker can lead to improved pharmacokinetic profiles, potentially increasing the ADC's half-life in circulation and reducing clearance.[1]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, which is a desirable characteristic for therapeutic agents.
Data Summary
While specific quantitative data for ADCs constructed solely with the dPEG®8-SATA linker is not extensively available in peer-reviewed literature, the following tables summarize general and representative data for ADCs utilizing dPEG® linkers. This data highlights the impact of PEGylation on key ADC parameters.
Table 1: Physicochemical Properties of dPEG®8-SATA
| Property | Value | Reference |
| Molecular Weight | 597.67 g/mol | [4] |
| Spacer Arm Length | 32.5 Å (28 atoms) | [4] |
| Chemical Formula | C₂₅H₄₃NO₁₃S | [4] |
| Purity | > 97% | [4] |
| Solubility | Soluble in water, DMSO, DMF | [4] |
Table 2: Representative Performance of dPEG®ylated ADCs (Illustrative Data)
| Parameter | ADC with Alkyl Linker | ADC with dPEG® Linker | Rationale / Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 (higher DARs can lead to aggregation) | Can achieve higher DARs (e.g., 8) with maintained solubility | dPEG® hydrophilicity mitigates payload-induced aggregation.[1] |
| Aggregation (%) | Can be significant, especially with hydrophobic payloads | Generally lower | The hydrophilic dPEG® spacer reduces intermolecular hydrophobic interactions.[3] |
| In Vitro Cytotoxicity (IC₅₀) | Payload-dependent | Payload-dependent, but improved formulation can enhance delivery | The linker primarily affects physicochemical properties, not the payload's intrinsic potency. |
| Plasma Stability | Variable, can be susceptible to deconjugation | Can exhibit improved stability | The dPEG® linker can shield the payload and conjugation site. |
| In Vivo Efficacy | Efficacious, but may be limited by PK/PD properties | Potentially improved due to better PK and higher tolerated doses | Enhanced hydrophilicity can lead to longer circulation times and better tumor accumulation.[1] |
Experimental Protocols
The following are detailed, representative protocols for the key experimental steps in the development of an ADC using dPEG®8-SATA.
Antibody Thiolation with dPEG®8-SATA
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.
-
dPEG®8-SATA (MW: 597.67 g/mol ).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5, containing 1 mM EDTA.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Prepare dPEG®8-SATA Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO to a final concentration of 10 mM.
-
Antibody Preparation: Ensure the antibody is in the Reaction Buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.
-
Thiolation Reaction: Add a calculated molar excess of the dPEG®8-SATA solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of dPEG®8-SATA over the antibody. The optimal ratio should be determined empirically to achieve the desired DAR.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove excess, unreacted dPEG®8-SATA by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer. Collect the protein-containing fractions. The SATA-modified antibody can be stored at 4°C for a short period or frozen for longer-term storage.
Deacetylation of SATA-Modified Antibody
Materials:
-
SATA-modified antibody.
-
Deacetylation Buffer: 0.5 M Hydroxylamine-HCl, 25 mM EDTA in PBS, pH 7.5.
-
Reaction Buffer: PBS, pH 7.2-7.5, containing 1 mM EDTA.
-
Desalting columns.
Procedure:
-
Prepare Deacetylation Buffer: Prepare the Deacetylation Buffer fresh before use.
-
Deacetylation Reaction: Add the Deacetylation Buffer to the SATA-modified antibody solution to a final hydroxylamine concentration of 50 mM.
-
Incubation: Incubate the reaction at room temperature for 2 hours.
-
Purification: Immediately purify the thiolated antibody from the deacetylation reagents using a desalting column pre-equilibrated with Reaction Buffer. The resulting thiolated antibody should be used immediately in the subsequent conjugation step to prevent re-oxidation of the sulfhydryl groups.
Conjugation of Thiolated Antibody with a Maleimide-Containing Payload
Materials:
-
Freshly prepared thiolated antibody.
-
Maleimide-activated drug-linker dissolved in a suitable organic solvent (e.g., DMSO).
-
Reaction Buffer: PBS, pH 7.2-7.5, containing 1 mM EDTA.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).
Procedure:
-
Payload Preparation: Dissolve the maleimide-activated drug-linker in DMSO to a known concentration.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the payload solution to the thiolated antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a molar excess of a small molecule thiol, such as N-acetylcysteine, can be added.
-
Purification: Purify the resulting ADC from unreacted payload, unconjugated antibody, and other impurities. SEC is commonly used to remove aggregates and residual small molecules. HIC can be employed to separate ADC species with different DARs.[3]
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The extinction coefficients of both the antibody and the payload must be known.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a more accurate determination of the DAR distribution, showing the relative abundance of species with different numbers of conjugated drugs.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on their hydrophobicity, which correlates with the DAR. The peak areas can be used to calculate the average DAR and assess the distribution of different drug-loaded species.[3]
Other Characterization Techniques:
-
Size Exclusion Chromatography (SEC): To assess the level of aggregation in the final ADC product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To confirm the covalent attachment of the drug-linker to the antibody under reducing and non-reducing conditions.
-
In Vitro Cytotoxicity Assays: To evaluate the potency of the ADC on target cancer cell lines.
-
In Vivo Efficacy and Toxicity Studies: To assess the therapeutic window of the ADC in animal models.
Visualizations
Caption: Experimental workflow for ADC development using dPEG®8-SATA.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
dPEG®8-SATA serves as a valuable tool in the development of antibody-drug conjugates, primarily by enabling the introduction of a reactive thiol group onto an antibody for subsequent payload conjugation. Its key advantage lies in the hydrophilic dPEG®8 spacer, which can significantly improve the physicochemical properties of the resulting ADC, particularly when working with hydrophobic payloads. By mitigating aggregation and potentially improving pharmacokinetics, dPEG®8-SATA can contribute to the development of ADCs with a wider therapeutic window. While more specific performance data for ADCs constructed with this particular linker is needed, the principles of its application and the expected benefits are well-grounded in the broader understanding of PEGylated linkers in ADC technology. The provided protocols offer a solid foundation for researchers to incorporate dPEG®8-SATA into their ADC development workflows.
References
Methodological & Application
Application Notes and Protocols for dPEG®8-SATA Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to dPEG®8-SATA Bioconjugation
The targeted modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other functionalized biomolecules. A common strategy for protein modification is the introduction of sulfhydryl (-SH) groups through the process of thiolation. These sulfhydryl groups can then serve as reactive handles for conjugation with other molecules.
dPEG®8-SATA is a heterobifunctional crosslinker designed for the thiolation of proteins and other amine-containing molecules. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The other end of the molecule contains a protected sulfhydryl group in the form of an S-acetylthioacetate (SATA). This protecting group is stable until its removal is desired, which can be achieved under mild conditions using hydroxylamine.
A key feature of dPEG®8-SATA is the inclusion of a discrete polyethylene glycol (dPEG®) spacer with eight PEG units. This spacer imparts water solubility to the reagent, a significant advantage over the traditional, hydrophobic SATA crosslinker which requires dissolution in an organic solvent prior to use.[1][2] The dPEG®8 spacer also increases the hydrodynamic volume of the modified protein, which can help to reduce aggregation and precipitation.[1][2]
This document provides a detailed protocol for the bioconjugation of proteins using dPEG®8-SATA, including reaction conditions, quantitative data, and visual representations of the workflow and chemical pathways.
Quantitative Data Summary
The efficiency of protein thiolation with dPEG®8-SATA can be influenced by several factors, including the molar ratio of the reagent to the protein, reaction time, and temperature. The following tables summarize typical reaction parameters and expected outcomes based on protocols for similar SATA-based reagents.
| Parameter | Recommended Value | Notes |
| Molar Excess of dPEG®8-SATA to Protein | 10-fold to 50-fold | A 10-fold molar excess is a common starting point.[3] Higher ratios can increase the number of incorporated sulfhydryl groups but may also risk inactivating the protein.[4] |
| Protein Concentration | 50 µM to 100 µM (e.g., 2-10 mg/mL) | Higher protein concentrations can favor the reaction with the protein over hydrolysis of the NHS ester.[4] |
| Reaction pH | 7.0 - 8.2 | The reaction is efficient in this pH range. Avoid amine-containing buffers like Tris or glycine as they will compete for reaction with the NHS ester.[5][6] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at room temperature is typically faster than at 4°C.[5][6] |
| Reaction Time | 30 - 60 minutes at Room Temperature | 2 hours at 4°C |
| Experiment | Reagent | Molar Ratio (Reagent:Protein) | Resulting Sulfhydryl Incorporation | Reference |
| Thiolation of Human IgG | SATA | 9:1 | 3.0 - 3.6 moles SH per mole IgG | [4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the thiolation of a protein using dPEG®8-SATA.
Materials and Reagents
-
Protein of interest
-
dPEG®8-SATA
-
Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Dimethylsulfoxide (DMSO) or deionized water for dissolving dPEG®8-SATA
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Optional: Ellman's Reagent for quantifying sulfhydryl groups
Procedure
Step 1: Protein Preparation
-
Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL (approximately 60 µM for a 150 kDa IgG).[4]
-
If the protein is already in a solution containing primary amines (e.g., Tris buffer), it must be exchanged into the Reaction Buffer via dialysis or using a desalting column.
Step 2: dPEG®8-SATA Derivatization
-
Immediately before use, prepare a stock solution of dPEG®8-SATA. Due to its water solubility, dPEG®8-SATA can be dissolved directly in the Reaction Buffer or deionized water. Alternatively, it can be dissolved in a dry organic solvent like DMSO.[1][2] For example, dissolve dPEG®8-SATA in DMSO to a concentration of ~55 mM (e.g., dissolve 6-8 mg in 0.2 mL of DMSO, adjusting for the higher molecular weight of dPEG®8-SATA compared to standard SATA).
-
Add the dPEG®8-SATA stock solution to the protein solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point). For example, to achieve a ~9:1 molar ratio for a 1 mL reaction of 60 µM protein, add 10 µL of a 55 mM dPEG®8-SATA solution.[4]
-
Mix the contents and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5][6]
-
Remove the excess, unreacted dPEG®8-SATA using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the unreacted reagent from interfering with subsequent steps.
At this stage, the SATA-modified protein is stable and can be stored at -20°C if the protein is not sensitive to freezing.[7]
Step 3: Deprotection of the Sulfhydryl Group
-
Prepare the Deacetylation Solution by dissolving hydroxylamine•HCl and EDTA in the Reaction Buffer and adjusting the pH to 7.2-7.5. For example, dissolve 1.74 g of hydroxylamine•HCl and 0.475 g of tetrasodium EDTA in 40 mL of Reaction Buffer, bring the final volume to 50 mL with ultrapure water, and adjust the pH.[4]
-
To the SATA-modified protein solution, add the Deacetylation Solution. For example, add 100 µL of the Deacetylation Solution to 1 mL of the modified protein solution.[4]
-
Mix the contents and incubate at room temperature for 2 hours.[4]
-
Remove the hydroxylamine and other byproducts by passing the solution through a desalting column. It is important to desalt into a buffer containing EDTA (e.g., 10 mM) to minimize the formation of disulfide bonds between the newly exposed sulfhydryl groups.[4]
-
The resulting protein with free sulfhydryl groups should be used promptly in the next conjugation step to avoid oxidation and disulfide bond formation.
Step 4 (Optional): Quantification of Sulfhydryl Incorporation
The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent (DTNB), which reacts with free sulfhydryls to produce a colored product that can be measured spectrophotometrically.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the dPEG®8-SATA bioconjugation protocol.
Caption: Experimental workflow for protein thiolation using dPEG®8-SATA.
Signaling Pathway (Chemical Reaction)
The diagram below outlines the two-step chemical reaction for modifying a protein's primary amine with dPEG®8-SATA to introduce a free sulfhydryl group.
Caption: Chemical reaction pathway for dPEG®8-SATA protein modification.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. proteochem.com [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Antibody Labeling with dPEG®8-SATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
dPEG®8-SATA is a heterobifunctional crosslinker used for the thiolation of proteins, particularly antibodies, through the introduction of a protected sulfhydryl group. This reagent features a discrete polyethylene glycol (dPEG®) spacer of eight ethylene glycol units, which imparts significant advantages over traditional non-PEGylated SATA reagents. The N-hydroxysuccinimide (NHS) ester end of dPEG®8-SATA reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. The other end contains a protected sulfhydryl group in the form of an S-acetylthioacetate (SATA) group. This protected thiol can be deprotected at a later stage using hydroxylamine, revealing a reactive sulfhydryl group ready for conjugation to other molecules such as drugs, fluorophores, or other proteins.
The inclusion of the dPEG®8 spacer enhances the water solubility of the reagent and the resulting antibody conjugate, which can help to reduce aggregation and improve the stability of the final product.[1][2][3][4][5][6][7] These properties make dPEG®8-SATA an ideal choice for the development of antibody-drug conjugates (ADCs) and other antibody-based bioconjugates where maintaining the integrity and solubility of the antibody is critical.[2][3][8]
Mechanism of Action
The antibody labeling process with dPEG®8-SATA involves two key steps:
-
Amine Modification: The NHS ester of dPEG®8-SATA reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide linkage. This reaction introduces the protected thiol group onto the antibody surface.
-
Deprotection (Deacetylation): The acetyl group protecting the thiol is removed by treatment with hydroxylamine, exposing the reactive sulfhydryl (-SH) group. This free thiol is then available for subsequent conjugation reactions.
Quantitative Data Summary
The degree of sulfhydryl incorporation can be controlled by varying the molar ratio of dPEG®8-SATA to the antibody. The following table provides an example of the relationship between the SATA to antibody molar ratio and the number of sulfhydryl groups incorporated per antibody molecule. While this data was generated with a different monoclonal antibody (HMFG1), it serves as a useful guideline for optimizing the labeling reaction.[9]
| Molar Ratio (SATA:IgG) | Mean Sulfhydryl Groups per Antibody |
| 10:1 | 1.67 |
| 20:1 | ~3.5 |
| 40:1 | ~5.5 |
| 80:1 | ~7.0 |
Table 1: Example of sulfhydryl incorporation on a monoclonal antibody (HMFG1) at different SATA:IgG molar ratios. The number of incorporated sulfhydryl groups was determined by Ellman's assay after deacetylation.[9]
Experimental Protocols
Protocol 1: Thiolation of Antibody with dPEG®8-SATA
This protocol describes the modification of an antibody with dPEG®8-SATA to introduce protected sulfhydryl groups.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
dPEG®8-SATA
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.
-
dPEG®8-SATA Solution Preparation: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Setup: Add the desired molar excess of the dPEG®8-SATA solution to the antibody solution. For example, for a 20:1 molar ratio, add the corresponding volume of the dPEG®8-SATA stock solution. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted dPEG®8-SATA and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer. Collect the protein fractions. The SATA-modified antibody is now ready for deprotection or can be stored at 4°C for a short period or at -20°C for longer-term storage.
Protocol 2: Deprotection of SATA-Modified Antibody
This protocol describes the removal of the acetyl protecting group to generate a free sulfhydryl group on the antibody.
Materials:
-
SATA-modified antibody from Protocol 1
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Reaction Buffer containing 5-10 mM EDTA
-
Desalting columns
Procedure:
-
Deprotection Reaction: Add 1/10th volume of the Deprotection Buffer to the SATA-modified antibody solution. For example, add 100 µL of Deprotection Buffer to 1 mL of the modified antibody.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Immediately purify the thiolated antibody from the deprotection reagents using a desalting column equilibrated with Reaction Buffer containing 5-10 mM EDTA. The presence of EDTA is crucial to prevent the oxidation of the newly formed sulfhydryl groups.
-
Downstream Processing: The purified thiolated antibody should be used immediately in subsequent conjugation reactions to avoid disulfide bond formation.
Protocol 3: Quantification of Incorporated Sulfhydryl Groups (Ellman's Assay)
This protocol describes the use of Ellman's Reagent (DTNB) to determine the number of free sulfhydryl groups introduced onto the antibody.[10][11]
Materials:
-
Thiolated antibody from Protocol 2
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare DTNB Solution: Dissolve Ellman's Reagent in Reaction Buffer to a final concentration of 4 mg/mL.[10]
-
Prepare Standards: Prepare a series of standards of known concentration using cysteine or N-acetylcysteine in Reaction Buffer.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each standard or the thiolated antibody sample.
-
Add 200 µL of the DTNB solution to each well.
-
Prepare a blank well containing only Reaction Buffer and the DTNB solution.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.[10]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and the samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sulfhydryl groups in the antibody sample from the standard curve.
-
Calculate the number of sulfhydryl groups per antibody molecule using the following formula: Moles of SH per mole of Ab = (Molarity of SH) / (Molarity of Antibody)
-
Visualizations
Caption: Workflow for antibody labeling using dPEG®8-SATA.
Caption: Chemical mechanism of SATA modification and deprotection.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 4. dPEG®₄-SATA (S-acetyl-dPEG®₄-NHS ester) - Amerigo Scientific [amerigoscientific.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. Modification of the kinetic stability of immunoglobulin G by solvent additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for dPEG®8-SATA Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for using dPEG®8-SATA, a heterobifunctional crosslinking agent, to conjugate molecules via a discrete polyethylene glycol (dPEG®) spacer. This reagent is ideal for introducing protected sulfhydryl groups onto proteins, peptides, or any other primary amine-containing molecule. The incorporated dPEG®8 spacer enhances water solubility and reduces the potential for aggregation and immunogenicity.[1][2][3]
Introduction
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a versatile tool in bioconjugation. It features an N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5][6] The other end of the molecule contains a thiol group protected by an acetyl group.[7] This protecting group prevents the formation of disulfide bonds during the initial modification step and can be easily removed with hydroxylamine to expose a reactive sulfhydryl group.[4][5][8] This free thiol is then available to react with a maleimide-activated molecule to form a stable thioether bond, completing the crosslinking process.[][10]
The inclusion of an eight-unit dPEG® linker provides several advantages over traditional non-PEGylated SATA reagents. The dPEG® spacer is a discrete, single molecular weight polyethylene glycol, which imparts increased hydrophilicity to the crosslinker and the resulting conjugate.[1][2][3] This can improve the solubility of the modified molecules and minimize aggregation.[1][2]
Mechanism of Action
The dPEG®8-SATA crosslinking process occurs in two main stages:
-
Thiolation: The NHS ester of dPEG®8-SATA reacts with primary amines on the first molecule (Molecule A) to introduce a protected sulfhydryl group.
-
Deprotection and Conjugation: The acetyl protecting group is removed from the sulfhydryl using hydroxylamine. The newly exposed free thiol on Molecule A then reacts with a maleimide group on a second molecule (Molecule B) to form a stable thioether linkage.
Experimental Protocols
This section provides detailed methodologies for the thiolation of a protein with dPEG®8-SATA and subsequent crosslinking to a maleimide-activated molecule.
Materials and Reagents
-
Protein to be modified (Molecule A)
-
Maleimide-activated molecule (Molecule B)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.[4][11] Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the reaction.[4][11][12][13]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12][13]
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4][11]
-
Desalting columns (e.g., spin desalting columns or gel filtration columns)
-
Optional: Ellman's Reagent for sulfhydryl quantification.[4]
Protocol 1: Thiolation of Protein (Molecule A) with dPEG®8-SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein.
-
Prepare Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 2-10 mg/mL (e.g., ~60 µM for a 150 kDa IgG).[4]
-
Prepare dPEG®8-SATA Stock Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO or DMF to create a stock solution (e.g., a ~55 mM solution is achieved by dissolving 6-8 mg in 0.5 mL).[4][11] The NHS ester is moisture-sensitive and will hydrolyze, so do not store the stock solution.[4]
-
Reaction: Add a 10 to 20-fold molar excess of the dPEG®8-SATA stock solution to the protein solution. For example, add 10 µL of a 55 mM dPEG®8-SATA solution to 1 mL of a 60 µM protein solution for an approximate 9:1 molar ratio.[4][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[12][13]
-
Removal of Excess Reagent: Remove the excess, unreacted dPEG®8-SATA using a desalting column equilibrated with the Reaction Buffer.[12][13] The resulting SATA-modified protein can be stored at -20°C if the protein is stable to freezing.[6]
Protocol 2: Deprotection and Crosslinking to a Maleimide-Activated Molecule (Molecule B)
This protocol describes the deprotection of the acetylated sulfhydryl group and the subsequent conjugation to a maleimide-activated molecule.
-
Prepare Deacetylation Solution: Prepare a 0.5 M Hydroxylamine•HCl, 25 mM EDTA solution in Reaction Buffer and adjust the pH to 7.2-7.5.[4][11]
-
Deprotection: Add 100 µL of the Deacetylation Solution to 1 mL of the SATA-modified protein solution.[4]
-
Incubation: Incubate the mixture for 2 hours at room temperature.[4][8]
-
Removal of Hydroxylamine: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other byproducts using a desalting column equilibrated with a degassed Reaction Buffer containing 5-10 mM EDTA to minimize disulfide bond formation.[12][13]
-
Crosslinking Reaction: Immediately add the maleimide-activated Molecule B to the purified, sulfhydryl-modified Molecule A. A 10-20 fold molar excess of the maleimide-activated molecule is often recommended as a starting point. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[14]
-
Incubation: Incubate the crosslinking reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
Purification: Purify the final conjugate to remove any unreacted molecules using an appropriate method such as size exclusion chromatography or dialysis.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for dPEG®8-SATA crosslinking. Note that these are starting recommendations and should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Thiolation Reaction | ||
| Protein Concentration | 2-10 mg/mL | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester.[4] |
| dPEG®8-SATA:Protein Molar Ratio | 5:1 to 25:1 | The degree of modification can be controlled by varying this ratio. Higher ratios lead to more sulfhydryl incorporation but may impact protein activity.[15] |
| Reaction pH | 7.2 - 8.0 | Higher pH increases the rate of both the acylation reaction and NHS-ester hydrolysis.[4][11] |
| Reaction Time | 30 - 60 minutes at RT | Can be extended to 2 hours at 4°C.[12][13] |
| Deprotection Reaction | ||
| Hydroxylamine Concentration | 0.5 M | |
| EDTA Concentration | 25 mM | Chelates divalent metal ions that can catalyze disulfide bond formation. |
| Reaction Time | 2 hours at RT | |
| Crosslinking Reaction | ||
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | Should be optimized for the specific molecules being conjugated. |
| Reaction pH | 6.5 - 7.5 | Optimal pH for the maleimide-thiol reaction.[14] |
| Reaction Time | 2 hours at RT to overnight at 4°C |
Visualizations
The following diagrams illustrate the key processes involved in dPEG®8-SATA crosslinking.
Caption: Experimental workflow for dPEG®8-SATA crosslinking.
Caption: Signaling pathway of dPEG®8-SATA crosslinking.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cephamls.com [cephamls.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aestusbiotech.com [aestusbiotech.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. d-nb.info [d-nb.info]
- 11. store.sangon.com [store.sangon.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. proteochem.com [proteochem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. interchim.fr [interchim.fr]
Application Notes: Thiolation of Primary Amines using dPEG®8-SATA
Introduction
dPEG®8-SATA is a heterobifunctional crosslinking reagent used to introduce a protected sulfhydryl group onto molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The reagent features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines to form a stable amide bond.[2][4][5] The molecule also contains a thiol group protected by an S-acetyl group, which can be later deprotected to yield a free sulfhydryl.[2][6][7]
A key feature of dPEG®8-SATA is the discrete polyethylene glycol (dPEG®) spacer of eight PEG units.[6][8] This hydrophilic spacer imparts water solubility to the reagent, allowing for conjugation reactions in aqueous buffers with minimal to no need for organic co-solvents.[6][8] This property is particularly advantageous when working with sensitive biomolecules, as it helps to prevent aggregation and precipitation that can occur with hydrophobic crosslinkers.[6][8]
Chemical Structure and Properties
-
Synonyms: S-Acetyl-dPEG®8-NHS ester[9]
-
Functional Groups: NHS ester (amine-reactive), S-acetyl protected sulfhydryl[2][6]
-
Spacer Arm: dPEG®8 (octaethylene glycol)[6]
-
Key Features: Heterobifunctional, water-soluble, discrete PEG linker[1][6][8]
Reaction Mechanism
The reaction of dPEG®8-SATA with a primary amine proceeds in two main stages:
-
Amine Acylation: The NHS ester of the dPEG®8-SATA molecule reacts with a primary amine on the target molecule (e.g., the ε-amine of a lysine residue on a protein) via nucleophilic acyl substitution. This reaction forms a stable covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][4]
-
Thiol Deprotection: The S-acetyl protecting group on the introduced thiol can be removed by treatment with a deacetylation agent, most commonly hydroxylamine HCl.[2][6][7] This step exposes the free sulfhydryl group, which is then available for subsequent downstream reactions, such as conjugation to maleimide-activated molecules.[6]
Experimental Workflow
The overall process for thiolating a primary amine-containing molecule with dPEG®8-SATA followed by deprotection is illustrated below.
Caption: General experimental workflow for protein thiolation using dPEG®8-SATA.
Quantitative Data Summary
The efficiency of the thiolation reaction can be influenced by several factors, including the molar ratio of dPEG®8-SATA to the target molecule, protein concentration, pH, and reaction time. The following table summarizes typical reaction parameters and expected outcomes for the modification of proteins.
| Parameter | Recommended Range | Notes |
| Molar Ratio (dPEG®8-SATA : Protein) | 10:1 to 20:1 | A 10-fold molar excess generally results in the incorporation of 1-5 sulfhydryl groups per protein.[5] Higher ratios can be used for more extensive modification.[10] |
| Protein Concentration | 2 - 10 mg/mL (e.g., ~60 µM for IgG) | [7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with the NHS ester and should be avoided.[4][11] |
| Reaction pH | 7.2 - 8.0 | The reaction is efficient at neutral to slightly basic pH. Higher pH increases the rate of both the acylation reaction and the hydrolysis of the NHS ester.[4] |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation times (e.g., 2 hours) may be necessary for reactions performed at 4°C.[11] |
| Deprotection Agent | 0.5 M Hydroxylamine, 25 mM EDTA | [4][7] |
| Deprotection Time | 2 hours at room temperature | [5][7] |
Detailed Experimental Protocols
Protocol 1: Thiolation of a Generic IgG Antibody
This protocol describes the modification of a human IgG antibody to introduce protected sulfhydryl groups.
Materials:
-
Human IgG
-
dPEG®8-SATA
-
Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)[7]
-
Anhydrous Dimethylsulfoxide (DMSO)[7]
-
Desalting columns
Procedure:
-
Prepare the Antibody Solution: Dissolve the IgG in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.[4]
-
Prepare the dPEG®8-SATA Solution: Immediately before use, dissolve dPEG®8-SATA in DMSO to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL DMSO for standard SATA).[4][7]
-
Reaction: Add a 10- to 20-fold molar excess of the dPEG®8-SATA solution to the antibody solution. For example, add 10 µL of a 55 mM SATA solution to 1 mL of a 60 µM IgG solution (a 9:1 molar ratio).[4]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature.[11]
-
Purification: Remove excess, non-reacted dPEG®8-SATA using a desalting column equilibrated with the Reaction Buffer.[11] The resulting SATA-modified antibody can be stored at -20°C if not immediately used for deprotection.[5]
Protocol 2: Deprotection of SATA-Modified IgG to Generate Free Sulfhydryls
This protocol describes the removal of the S-acetyl protecting group to expose the reactive thiol.
Materials:
-
SATA-modified IgG (from Protocol 1)
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[4][7] To prepare 50 mL, dissolve 1.74 g of hydroxylamine HCl and 0.475 g of tetrasodium EDTA in 40 mL of Reaction Buffer, adjust the pH to 7.2-7.5, and bring the final volume to 50 mL.[4][7]
-
Desalting columns
-
Reaction Buffer containing 10 mM EDTA
Procedure:
-
Deacetylation Reaction: To 1 mL of the SATA-modified IgG solution, add 100 µL of the Deacetylation Solution.[7]
-
Incubation: Mix the contents and incubate for 2 hours at room temperature.[5][7]
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other reaction byproducts using a desalting column. The column should be equilibrated with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation.[7]
-
Downstream Applications: The purified protein with exposed sulfhydryl groups should be used promptly in subsequent conjugation reactions (e.g., with maleimide-activated molecules) to prevent re-oxidation and the formation of disulfide bonds.[7] The number of incorporated sulfhydryl groups can be quantified using Ellman's Reagent.[7]
Signaling Pathway and Logical Relationship Diagram
The reaction of dPEG®8-SATA with a primary amine and subsequent deprotection can be visualized as a logical progression of chemical transformations.
Caption: Logical diagram of the dPEG®8-SATA reaction with a primary amine.
References
- 1. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | 1070798-99-0 | DPG-5743 [biosynth.com]
- 2. cephamls.com [cephamls.com]
- 3. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | CymitQuimica [cymitquimica.com]
- 4. store.sangon.com [store.sangon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. proteochem.com [proteochem.com]
Application Note and Protocols: Deprotection of the SATA Group on dPEG®8-SATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of thiol (-SH) groups onto molecules is a critical step in bioconjugation, enabling the site-specific attachment of drugs, imaging agents, and other moieties. The S-acetylthioacetyl (SATA) group is a widely used protecting group for thiols, offering stability during synthesis and storage. Its removal, or deprotection, to reveal the reactive free thiol is a key final step before conjugation. This application note provides a detailed protocol for the deprotection of the SATA group on dPEG®8-SATA, a discrete polyethylene glycol (dPEG®) linker, to yield the corresponding dPEG®8-thiol. The dPEG® linker enhances water solubility and reduces aggregation, making it an ideal component in bioconjugation strategies.[1]
The deprotection is achieved through the use of hydroxylamine, a mild and efficient reagent for the cleavage of the thioester bond of the SATA group.[2] This document outlines the necessary reagents, a step-by-step experimental protocol, and methods for the purification and characterization of the resulting dPEG®8-thiol.
Data Presentation
While specific yields can vary based on reaction scale and purification efficiency, the following table summarizes typical data for the deprotection of S-acetylated dPEG® linkers.
| Parameter | Value | Reference |
| Starting Material | S-acetyl-dPEG®8-SATA | - |
| Deprotecting Agent | Hydroxylamine Hydrochloride | [2] |
| Expected Product | dPEG®8-thiol | [1][3][4][5] |
| Purity (Post-Purification) | >95% | Typical expectation |
| Yield (Post-Purification) | 60-90% | Estimated range |
Properties of dPEG®8-thiol Analogs:
| Compound | Molecular Weight ( g/mol ) | Chemical Formula | Solubility |
| Thiol-dPEG®8-acid | 458.57 | C₁₉H₃₈O₁₀S | Water, Methylene chloride, Acetonitrile, DMAC, DMSO |
| m-dPEG®8-thiol | 400.53 | C₁₇H₃₆O₈S | Water, Methylene chloride, Acetonitrile, DMAC, DMSO |
Experimental Protocols
Materials
-
dPEG®8-SATA
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium phosphate, monobasic (NaH₂PO₄)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol (MeOH), HPLC grade
-
Deionized (DI) water
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system
-
C18 HPLC column
-
Mass spectrometer (for characterization)
Deprotection Protocol
This protocol describes the deprotection of the SATA group from dPEG®8-SATA to generate dPEG®8-thiol.
1. Preparation of Buffers:
- Phosphate Buffered Saline (PBS), pH 7.4: Prepare a solution containing 20 mM sodium phosphate and 150 mM NaCl.
- Deprotection Buffer: Prepare a 0.5 M solution of hydroxylamine hydrochloride in PBS containing 25 mM EDTA. Adjust the pH to 7.2-7.5 with 1 M NaOH. Prepare this solution fresh before use.
2. Deprotection Reaction: a. Dissolve the dPEG®8-SATA in the Deprotection Buffer to a final concentration of 10-50 mM. b. Gently mix the solution to ensure complete dissolution. c. Purge the reaction vial with an inert gas (argon or nitrogen) to minimize oxidation of the resulting thiol. d. Seal the vial and incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle stirring.
3. Quenching and Preparation for Purification: a. After 2 hours, the reaction is typically complete. The reaction mixture can be directly subjected to purification by reverse-phase HPLC.
Purification Protocol
The resulting dPEG®8-thiol is a hydrophilic molecule. Purification is effectively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. HPLC System and Column:
- Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.
- A C8 or C18 column is suitable for the separation of these low-molecular-mass PEG oligomers.[6]
2. Mobile Phase:
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in DI water.
- Solvent B: 0.1% TFA in acetonitrile.
3. HPLC Method: a. Equilibrate the column with 95% Solvent A and 5% Solvent B. b. Inject the reaction mixture onto the column. c. Elute the product using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes). The optimal gradient may require optimization based on the specific system. d. Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 254 nm). e. Collect fractions corresponding to the product peak.
4. Product Recovery: a. Combine the fractions containing the purified dPEG®8-thiol. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified dPEG®8-thiol as a solid or oil.
Characterization
The identity and purity of the final dPEG®8-thiol product should be confirmed by mass spectrometry. The mass spectrum should show a major peak corresponding to the calculated molecular weight of the dPEG®8-thiol.
Visualizations
Caption: Chemical reaction for the deprotection of dPEG®8-SATA.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for dPEG®8-SATA in Drug Delivery System Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sophisticated drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. A key component in the design of many modern drug carriers is the surface functionalization with polyethylene glycol (PEG), a process known as PEGylation. PEGylation imparts "stealth" characteristics to nanoparticles, liposomes, and other drug carriers, prolonging their circulation time and improving their stability.[1][2][3]
dPEG®8-SATA is a heterobifunctional crosslinker that facilitates the covalent attachment of molecules, typically proteins or antibodies, to a drug delivery system.[4][5][6] It features a discrete PEG (dPEG®) linker with eight PEG units, an N-hydroxysuccinimide (NHS) ester at one end, and a protected thiol (S-acetylthioacetate, SATA) at the other.[4][6] The NHS ester reacts with primary amines on proteins, while the protected thiol, after deprotection, can react with other functional groups, such as maleimides, on the surface of a nanoparticle or liposome.[4][6]
The dPEG®8 linker offers significant advantages over traditional PEGylating reagents. Its discrete nature ensures a uniform molecular weight, leading to more homogenous conjugates.[4] The hydrophilic dPEG® spacer enhances the water solubility of the modified molecule and the resulting drug delivery system, and it helps to reduce aggregation and precipitation of conjugated proteins.[4][6]
These application notes provide detailed protocols for the use of dPEG®8-SATA in the formulation of a targeted drug delivery system. We will use the example of conjugating a monoclonal antibody (mAb) to a drug-loaded nanoparticle to illustrate the process.
Data Presentation
The following tables summarize typical quantitative data that can be obtained when characterizing a nanoparticle-based drug delivery system functionalized with a targeting ligand using dPEG®8-SATA. The data presented here is illustrative and will vary depending on the specific nanoparticle, drug, and antibody used.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unconjugated Nanoparticles | 150.2 ± 3.5 | 0.12 ± 0.02 | -18.4 ± 1.2 |
| dPEG®8-SATA Modified Nanoparticles | 155.8 ± 4.1 | 0.14 ± 0.03 | -15.1 ± 1.5 |
| Antibody-Conjugated Nanoparticles | 165.3 ± 4.8 | 0.17 ± 0.03 | -10.5 ± 1.8 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Unconjugated Nanoparticles | 5.2 ± 0.4 | 85.3 ± 5.2 | 35.6 ± 2.8 | 68.2 ± 4.1 |
| Antibody-Conjugated Nanoparticles | 5.1 ± 0.5 | 84.1 ± 4.8 | 34.8 ± 3.1 | 67.5 ± 4.5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of a monoclonal antibody to a drug-loaded nanoparticle using dPEG®8-SATA.
Protocol 1: Thiolation of Monoclonal Antibody with dPEG®8-SATA
This protocol describes the reaction of the NHS ester of dPEG®8-SATA with primary amines on the antibody to introduce a protected thiol group.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
dPEG®8-SATA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody Solution: Dissolve the mAb in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare dPEG®8-SATA Stock Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dPEG®8-SATA stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted dPEG®8-SATA and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer.
-
Collect the protein fractions. The SATA-modified antibody is now ready for deprotection or can be stored at -20°C.
-
Protocol 2: Deprotection of the Thiol Group
This protocol describes the removal of the acetyl protecting group from the SATA-modified antibody to expose the reactive thiol group.
Materials:
-
SATA-modified antibody from Protocol 1
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5
-
Desalting column
Procedure:
-
Deprotection Reaction:
-
Add 1/10th volume of the Deprotection Buffer to the SATA-modified antibody solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Immediately purify the thiolated antibody from hydroxylamine and other small molecules using a desalting column pre-equilibrated with a nitrogen-sparged Reaction Buffer containing 5-10 mM EDTA to prevent disulfide bond formation.
-
The purified thiolated antibody should be used immediately in the next conjugation step.
-
Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Activated Nanoparticles
This protocol describes the final step of conjugating the thiolated antibody to drug-loaded nanoparticles that have been surface-functionalized with maleimide groups.
Materials:
-
Thiolated antibody from Protocol 2
-
Maleimide-activated drug-loaded nanoparticles
-
Conjugation Buffer: PBS with 10 mM EDTA, pH 7.0-7.2, sparged with nitrogen
-
Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine solution
Procedure:
-
Prepare Nanoparticle Suspension: Resuspend the maleimide-activated nanoparticles in the Conjugation Buffer.
-
Conjugation Reaction:
-
Add the freshly prepared thiolated antibody to the nanoparticle suspension. The molar ratio of antibody to nanoparticles will need to be optimized for your specific system.
-
Incubate the reaction overnight at 4°C with gentle end-over-end mixing.
-
-
Quench Unreacted Maleimides:
-
Add the Quenching Solution to a final concentration of 10 mM to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-conjugated nanoparticles from unreacted antibody and quenching agent by centrifugation, dialysis, or size exclusion chromatography.
-
Resuspend the final immunonanoparticles in a suitable storage buffer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of antibody-conjugated nanoparticles using dPEG®8-SATA.
Caption: Workflow for antibody-nanoparticle conjugation.
Logical Relationship of Components
This diagram shows the relationship between the different components of the final drug delivery system.
Caption: Components of the targeted drug delivery system.
Signaling Pathway Example: Nrf2 Pathway Modulation
For a hypothetical anti-cancer drug delivered by this system that aims to modulate the cellular stress response, targeting the Nrf2 signaling pathway could be a relevant mechanism of action. The following diagram illustrates a simplified Nrf2 signaling pathway.[7]
Caption: Simplified Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 'Stealth' corona-core nanoparticles surface modified by polyethylene glycol (PEG): influences of the corona (PEG chain length and surface density) and of the core composition on phagocytic uptake and plasma protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | CymitQuimica [cymitquimica.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems | MDPI [mdpi.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with dPEG®8-SATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation time of nanoparticles. This is achieved by creating a hydrophilic shield that reduces nonspecific protein adsorption (opsonization) and minimizes clearance by the reticuloendothelial system (RES).
dPEG®8-SATA is a heterobifunctional crosslinker that facilitates the introduction of a protected thiol group onto amine-functionalized nanoparticles. The discrete PEG (dPEG®) spacer, with a precise length of 8 PEG units, offers excellent water solubility and a defined spacer length, ensuring reproducibility. The S-acetylthioacetate (SATA) group provides a protected sulfhydryl that can be deprotected under mild conditions to yield a reactive thiol group. This terminal thiol can then be used for the site-specific conjugation of targeting ligands, drugs, or other biomolecules via thiol-maleimide or other thiol-reactive chemistries, enabling the development of targeted and multifunctional nanocarriers.
These application notes provide a comprehensive guide to the surface modification of amine-functionalized nanoparticles with dPEG®8-SATA, including detailed experimental protocols, data presentation, and visual workflows.
Data Presentation
Successful surface modification with dPEG®8-SATA and subsequent deprotection can be monitored by characterizing the physicochemical properties of the nanoparticles at each stage. The following tables summarize expected quantitative data for a model system of 100 nm amine-functionalized polystyrene nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Amine-Functionalized Nanoparticles | 105 ± 2.1 | 0.05 | +35 ± 1.5 |
| dPEG®8-SATA Modified Nanoparticles | 112 ± 2.5 | 0.06 | +28 ± 2.0 |
| Thiol-Functionalized Nanoparticles | 113 ± 2.6 | 0.06 | +27 ± 2.2 |
Table 2: Quantification of Surface Thiol Groups
| Nanoparticle Type | Thiol Concentration (nmol/mg of NP) |
| Amine-Functionalized Nanoparticles | Not Applicable |
| dPEG®8-SATA Modified Nanoparticles | < 0.1 (before deprotection) |
| Thiol-Functionalized Nanoparticles | 85 ± 5.2 |
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with dPEG®8-SATA and subsequent characterization.
Protocol 1: Conjugation of dPEG®8-SATA to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of dPEG®8-SATA to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., polystyrene, silica, or liposomes)
-
dPEG®8-SATA (N-succinimidyl S-acetylthio-dPEG®8)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Centrifugal filter units (with appropriate molecular weight cutoff to retain nanoparticles)
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly in a water bath sonicator to ensure a homogenous dispersion.
-
-
dPEG®8-SATA Solution Preparation:
-
Immediately before use, prepare a stock solution of dPEG®8-SATA in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dPEG®8-SATA stock solution to the nanoparticle suspension. A 20- to 50-fold molar excess of dPEG®8-SATA over the estimated surface amine groups is recommended as a starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing on an orbital shaker or rotator.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature with gentle mixing.
-
-
Purification of dPEG®8-SATA Modified Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to pellet the nanoparticles and remove excess reagents.
-
Resuspend the nanoparticles in fresh Reaction Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted dPEG®8-SATA and quenching reagents.
-
-
Storage:
-
Resuspend the purified dPEG®8-SATA modified nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Deprotection of Acetyl Group to Generate Free Thiols
This protocol describes the removal of the acetyl protecting group from the SATA moiety on the nanoparticle surface to expose the reactive thiol group.
Materials:
-
dPEG®8-SATA modified nanoparticles
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Purification Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl and 5 mM EDTA, pH 6.5-7.0
-
Centrifugal filter units
-
Orbital shaker or rotator
Procedure:
-
Deprotection Reaction:
-
To the suspension of dPEG®8-SATA modified nanoparticles, add an equal volume of the Deprotection Buffer.
-
Incubate the mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification of Thiol-Functionalized Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to pellet the nanoparticles and remove the deprotection reagents.
-
Resuspend the nanoparticles in the Purification Buffer. The inclusion of EDTA helps to chelate metal ions that can catalyze the oxidation of thiols to disulfides.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Storage:
-
Resuspend the purified thiol-functionalized nanoparticles in the Purification Buffer. For long-term storage, it is recommended to store the nanoparticles under an inert atmosphere (e.g., argon or nitrogen) at 4°C to minimize thiol oxidation.
-
Protocol 3: Quantification of Surface Thiol Groups using Ellman's Test
This protocol describes a colorimetric assay to determine the concentration of free thiol groups on the nanoparticle surface.[1][2][3]
Materials:
-
Thiol-functionalized nanoparticles
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standards:
-
Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer to generate a standard curve.
-
-
Preparation of Ellman's Reagent Solution:
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
-
Assay:
-
In separate microcentrifuge tubes, mix a known amount of thiol-functionalized nanoparticles with the Reaction Buffer.
-
To each tube (including the standards and a blank containing only the buffer), add the Ellman's Reagent Solution.
-
Incubate the reactions for 15 minutes at room temperature, protected from light.
-
Pellet the nanoparticles by centrifugation.
-
Measure the absorbance of the supernatant at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and the nanoparticle samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of thiols in the nanoparticle samples using the standard curve. The number of thiol groups per milligram of nanoparticles can then be calculated.
-
Visualizations
The following diagrams illustrate the key processes involved in the surface modification of nanoparticles with dPEG®8-SATA and their subsequent application in targeted drug delivery.
Caption: Workflow for the surface modification of nanoparticles with dPEG®8-SATA.
Caption: Targeted drug delivery workflow using thiol-functionalized nanoparticles.
References
Application Notes and Protocols for Creating Fluorescent Probes using dPEG®8-SATA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of stable and highly fluorescent biomolecular probes is essential for a wide range of applications, from basic research to drug development. The dPEG®8-SATA reagent (S-Acetyl-dPEG®8-NHS Ester) is a heterobifunctional crosslinker designed to facilitate the covalent attachment of fluorescent dyes to proteins, antibodies, and other amine-containing molecules. This reagent features a discrete polyethylene glycol (dPEG®) linker with eight PEG units, which imparts increased water solubility and reduces aggregation of the resulting conjugate.[1][2][3][4][5]
The dPEG®8-SATA molecule has two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the target molecule, and an acetyl-protected thiol group.[1][4] Following the reaction with the amine, the acetyl group can be removed with hydroxylamine to expose a free sulfhydryl (thiol) group. This thiol group can then be selectively targeted by a maleimide-activated fluorescent dye to form a stable thioether bond, resulting in a fluorescently labeled biomolecule.[1][4]
These application notes provide a detailed protocol for the successful creation of fluorescent probes using dPEG®8-SATA, including methodologies for protein thiolation, fluorescent dye conjugation, and characterization of the final product.
Reaction Workflow
The overall process for creating a fluorescent probe using dPEG®8-SATA can be visualized as a three-step process: Thiolation, Deprotection, and Fluorescent Labeling.
Caption: Workflow for creating fluorescent probes using dPEG®8-SATA.
Quantitative Data Summary
Successful fluorescent probe synthesis relies on optimizing the molar ratios of the reactants. The following table provides a summary of recommended molar ratios and expected outcomes.
| Parameter | Recommended Range | Purpose | Expected Outcome |
| dPEG®8-SATA : Protein Molar Ratio | 5:1 to 20:1 | Introduce a controlled number of protected thiol groups onto the protein. | A degree of thiolation (number of thiols per protein) typically ranging from 1 to 5. |
| Maleimide Dye : Thiolated Protein Molar Ratio | 10:1 to 20:1 | Ensure efficient labeling of all available free thiol groups.[6] | A Degree of Labeling (DOL) typically between 1 and 5. The optimal DOL for antibodies is generally between 2 and 10.[7] |
| TCEP : Protein Molar Ratio (Optional) | 10:1 to 100:1 | Reduce existing disulfide bonds in the protein to generate more reactive thiols.[8] | Increased number of available thiols for conjugation. |
Experimental Protocols
Materials and Reagents
-
dPEG®8-SATA
-
Protein or antibody to be labeled (e.g., IgG)
-
Maleimide-activated fluorescent dye (e.g., FITC-maleimide, Cy5-maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Hydroxylamine•HCl
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ellman's Reagent (DTNB)
-
Desalting columns (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) for standard curve (optional)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
Protocol 1: Thiolation of Protein with dPEG®8-SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein using dPEG®8-SATA.
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[9]
-
Prepare dPEG®8-SATA Stock Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add the desired molar excess of dPEG®8-SATA stock solution to the protein solution. For example, for a 10-fold molar excess, add 1 µL of 10 mM dPEG®8-SATA for every 100 µL of a 1 mg/mL IgG solution (assuming IgG MW of 150 kDa).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted dPEG®8-SATA using a desalting column equilibrated with PBS.
Protocol 2: Deprotection of Acetyl Group to Generate Free Thiols
This protocol removes the acetyl protecting group to expose the reactive sulfhydryl group.
-
Prepare Deacetylation Buffer: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in PBS, and adjust the pH to 7.2-7.5.
-
Reaction: Add the deacetylation buffer to the thiolated protein solution to a final hydroxylamine concentration of 50 mM.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Immediately purify the protein with free thiol groups using a desalting column equilibrated with a degassed buffer (e.g., PBS with 5-10 mM EDTA) to prevent disulfide bond formation.
Protocol 3: Quantification of Thiolation with Ellman's Reagent
This assay determines the number of free sulfhydryl groups introduced onto the protein.
-
Prepare DTNB Solution: Dissolve Ellman's Reagent (DTNB) in 0.1 M sodium phosphate buffer, pH 8.0, to a concentration of 4 mg/mL.[10]
-
Reaction: To a known concentration of the thiolated protein, add the DTNB solution.
-
Incubation: Incubate for 15 minutes at room temperature.[10]
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[10]
Protocol 4: Conjugation of Maleimide-Activated Fluorescent Dye
This protocol describes the final step of labeling the thiolated protein with a fluorescent dye.
-
Prepare Dye Stock Solution: Dissolve the maleimide-activated fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Reaction: Add a 10-20 fold molar excess of the dye stock solution to the solution of protein with free thiols.[6] The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification: Remove unreacted dye by gel filtration or dialysis.[8]
Characterization of the Fluorescent Probe
UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), which is the average number of dye molecules per protein, can be determined using UV-Vis spectroscopy.
-
Measure the absorbance of the purified fluorescent probe at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye (e.g., ~495 nm for FITC).[11]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law and the dye's molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.[7]
| Parameter | Formula |
| Corrected Protein Absorbance (A_prot) | A₂₈₀ - (A_max_dye × Correction Factor) |
| Protein Concentration (M) | A_prot / (ε_prot × path length) |
| Dye Concentration (M) | A_max_dye / (ε_dye × path length) |
| Degree of Labeling (DOL) | Dye Concentration / Protein Concentration |
Note: The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.
Fluorescence Spectroscopy
The functionality of the fluorescent probe can be confirmed by fluorescence spectroscopy.
-
Excite the fluorescent probe at the excitation maximum of the dye.
-
Record the emission spectrum.
-
A strong emission peak at the expected wavelength for the dye confirms successful conjugation. For FITC-labeled antibodies, the emission peak is around 525 nm.[11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient thiolation. | Increase the molar ratio of dPEG®8-SATA to protein. Ensure the reaction buffer is free of primary amines. |
| Incomplete deprotection. | Ensure the hydroxylamine solution is freshly prepared and the pH is correct. Increase incubation time if necessary. | |
| Inefficient dye conjugation. | Increase the molar ratio of dye to protein. Ensure the pH of the reaction buffer is between 6.5 and 7.5.[1] | |
| Protein Precipitation | Hydrophobicity of the dye. | The dPEG®8 linker is designed to mitigate this, but for very hydrophobic dyes, consider using a longer dPEG® linker. |
| High DOL. | Reduce the molar excess of the labeling reagents to achieve a lower DOL. | |
| Low Fluorescence Signal | Low DOL. | Optimize the labeling reaction to increase the DOL. |
| Self-quenching due to high DOL. | Reduce the molar excess of the labeling reagents to achieve a lower DOL. An ideal DOL for antibodies is typically 2-10.[7] | |
| Photobleaching. | Protect the fluorescent dye and the final conjugate from light. |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for fluorescent probe synthesis.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Absolute quantification of fluorescent proteins and their fusions: MPI-CBG [mpi-cbg.de]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unifying Fluorescence Microscopy and Mass Spectrometry for Studying Protein Complexes in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for the Conjugation of dPEG®8-SATA to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The introduction of sulfhydryl (-SH) groups, a process known as thiolation, is a particularly valuable strategy, as it provides a reactive handle for subsequent conjugation to other molecules such as drugs, imaging agents, or surfaces. dPEG®8-SATA is a specialized reagent designed for this purpose. It features a discrete polyethylene glycol (dPEG®) linker with eight PEG units, terminating in an N-hydroxysuccinimide (NHS) ester at one end and a protected S-acetylthioacetate (SATA) group at the other.
The NHS ester reacts specifically with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. The dPEG®8 linker is a monodisperse, hydrophilic spacer that enhances the solubility and reduces the potential for aggregation of the modified peptide.[1][2] Following conjugation, the acetyl group on the SATA moiety can be easily removed with hydroxylamine, exposing a free sulfhydryl group ready for further reaction.
These application notes provide a detailed protocol for the conjugation of dPEG®8-SATA to a peptide, including the subsequent deprotection of the sulfhydryl group, purification of the conjugate, and methods for its characterization.
Reaction Scheme
The conjugation of dPEG®8-SATA to a peptide is a two-step process:
-
Thiolation: The NHS ester of dPEG®8-SATA reacts with a primary amine on the peptide to form a stable amide bond, introducing a protected sulfhydryl group.
-
Deprotection: The acetyl group is removed from the SATA moiety using hydroxylamine, exposing the reactive free sulfhydryl group.[3]
Data Presentation
Table 1: Properties of dPEG®8-SATA
| Property | Value | Reference |
| Molecular Weight | 597.67 g/mol | [2] |
| Chemical Formula | C₂₅H₄₃NO₁₃S | [2] |
| Purity | > 97% | [2] |
| Spacer Arm Length | 32.5 Å (28 atoms) | [2] |
| Solubility | Water, DMSO, DMF, Acetonitrile, Methylene Chloride | [2] |
Table 2: Typical Reaction Parameters for dPEG®8-SATA Conjugation to a Peptide
| Parameter | Recommended Condition | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| dPEG®8-SATA Molar Excess | 5-20 fold | The optimal ratio should be determined empirically for each peptide. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers (e.g., Tris, Glycine). |
| Reaction Time | 30-60 minutes | Can be extended to 2 hours if needed. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer reaction times. |
Table 3: Typical Parameters for Hydroxylamine Deprotection
| Parameter | Recommended Condition |
| Deprotection Solution | 0.5 M Hydroxylamine, 25 mM EDTA, in PBS, pH 7.2-7.5 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
Experimental Protocols
Materials
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
dPEG®8-SATA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Deprotection Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH adjusted to 7.2-7.5 with NaOH
-
Desalting columns (e.g., PD-10)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Conjugation of dPEG®8-SATA to a Peptide
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
dPEG®8-SATA Solution Preparation: Immediately before use, dissolve dPEG®8-SATA in a small amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dPEG®8-SATA stock solution to the peptide solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess dPEG®8-SATA:
-
Equilibrate a desalting column with the Reaction Buffer.
-
Apply the reaction mixture to the desalting column.
-
Elute the dPEG®8-SATA-peptide conjugate with the Reaction Buffer, collecting the protein-containing fractions. Alternatively, dialysis can be used.
-
Protocol 2: Deprotection of the Acetyl Group
-
Prepare the Deprotection Solution: Dissolve hydroxylamine•HCl and EDTA in the Reaction Buffer to final concentrations of 0.5 M and 25 mM, respectively. Adjust the pH to 7.2-7.5 with NaOH.
-
Deprotection Reaction:
-
To the solution of the dPEG®8-SATA-peptide conjugate, add the Deprotection Solution to a final concentration of 50 mM hydroxylamine.
-
Incubate for 2 hours at room temperature.
-
-
Purification of the Thiolated Peptide:
-
Immediately after deprotection, purify the thiolated peptide using a desalting column equilibrated with a buffer containing 10 mM EDTA to prevent disulfide bond formation. The buffer should be sparged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Protocol 3: Purification by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient for purifying a dPEGylated peptide would be a linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient will depend on the hydrophobicity of the specific peptide and should be optimized.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak and confirm the purity and identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 4: Characterization by Mass Spectrometry
-
Sample Preparation: Prepare the purified dPEG®8-peptide conjugate in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% TFA in water).
-
Analysis: Analyze the sample using MALDI-TOF or ESI-MS.
-
Data Interpretation: The expected mass of the conjugate will be the mass of the original peptide plus the mass of the dPEG®8-SATA moiety that has been added (the mass of the dPEG®8-SATA minus the mass of the NHS leaving group). The mass increase upon conjugation with dPEG®8-SATA is approximately 482.5 Da.
Mandatory Visualizations
Caption: Experimental workflow for dPEG®8-SATA conjugation to peptides.
Caption: Chemical reaction scheme for dPEG®8-SATA conjugation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inactive dPEG®8-SATA (hydrolyzed NHS ester)- Low peptide concentration- Presence of primary amines in the buffer- Incorrect pH | - Use fresh, anhydrous DMSO or DMF to dissolve dPEG®8-SATA.- Increase the peptide and/or dPEG®8-SATA concentration.- Use a non-amine containing buffer (e.g., PBS).- Ensure the reaction buffer pH is between 7.2 and 8.0. |
| Precipitation of Peptide | - Peptide aggregation upon modification | - Perform the reaction at a lower peptide concentration.- The dPEG®8 linker is designed to reduce aggregation, but for highly hydrophobic peptides, consider adding a small amount of organic co-solvent. |
| No or Low Deprotection | - Inactive hydroxylamine solution- Insufficient reaction time or temperature | - Prepare fresh deprotection solution before use.- Ensure the reaction proceeds for the full 2 hours at room temperature. |
| Disulfide Bond Formation | - Oxidation of the free sulfhydryl group | - Perform the deprotection and subsequent purification in an oxygen-free buffer (sparged with argon or nitrogen).- Include EDTA in all buffers after the deprotection step. |
| Difficulty in Purifying the Conjugate | - Similar retention times of the peptide and the conjugate | - Optimize the RP-HPLC gradient. A shallower gradient may improve resolution.[4]- Consider a different stationary phase (e.g., C8 or C4) if the peptide is very hydrophobic. |
References
Preparing dPEG®8-SATA Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of dPEG®8-SATA stock solutions in bioconjugation. dPEG®8-SATA is a heterobifunctional crosslinker containing a discrete polyethylene glycol (dPEG®) spacer, an N-hydroxysuccinimide (NHS) ester, and a protected S-acetylthioacetate (SATA) group. The NHS ester reacts with primary amines on proteins and other molecules, while the SATA group, after deprotection, provides a free thiol for subsequent conjugation. The dPEG®8 spacer enhances water solubility and reduces aggregation.[1][2][3]
Key Properties and Storage Recommendations
Proper handling and storage of dPEG®8-SATA are crucial for maintaining its reactivity. The compound is moisture-sensitive and hygroscopic.[2]
| Property | Value | Source |
| Molecular Weight | 597.67 g/mol | [1] |
| Appearance | Liquid or solid/viscous liquid | [3][4] |
| Solubility | DMSO, DMAC, Methylene Chloride, Acetonitrile, Water | [1][2][4] |
| Storage (Pure Form) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of dPEG®8-SATA Stock Solution
This protocol describes the preparation of a 10 mM dPEG®8-SATA stock solution in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
dPEG®8-SATA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of dPEG®8-SATA to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weigh out a precise amount of dPEG®8-SATA in a microcentrifuge tube under dry conditions.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5977 mg of dPEG®8-SATA in 1 mL of anhydrous DMSO.
-
Vortex the solution until the dPEG®8-SATA is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Modification of a Protein with dPEG®8-SATA
This protocol provides a general procedure for the thiolation of a protein, such as an antibody, using a dPEG®8-SATA stock solution.
Materials:
-
Protein to be modified (e.g., IgG antibody)
-
10 mM dPEG®8-SATA stock solution in DMSO
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).[5]
-
Desalting column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL.[5]
-
Molar Excess Calculation: Determine the desired molar excess of dPEG®8-SATA to the protein. A 10 to 20-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically.
-
Reaction: Add the calculated volume of the 10 mM dPEG®8-SATA stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted dPEG®8-SATA and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
Protocol 3: Deprotection of the Acetylated Thiol
This protocol describes the removal of the acetyl protecting group to generate a free sulfhydryl group on the modified protein.
Materials:
-
SATA-modified protein
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[5]
-
Desalting column
-
Reaction Buffer containing 10 mM EDTA
Procedure:
-
Deacetylation: Add the Deacetylation Buffer to the SATA-modified protein solution. A common ratio is 1:10 (v/v) of deacetylation buffer to protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.[5]
-
Purification: Purify the sulfhydryl-modified protein from the hydroxylamine and other reaction components using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation. The purified protein with the free thiol group is now ready for subsequent conjugation reactions.
Visualizations
Caption: Experimental workflow for bioconjugation using dPEG®8-SATA.
References
Troubleshooting & Optimization
troubleshooting low dPEG(R)8-SATA conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dPEG(R)8-SATA to achieve efficient biomolecule conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: The conjugation process using this compound is a two-step chemical reaction.[1]
-
Acylation: The N-hydroxysuccinimide (NHS) ester end of the this compound molecule reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on your target protein or molecule. This forms a stable amide bond and attaches the dPEG(R)8 linker with a protected sulfhydryl group.[1][2]
-
Deprotection (Deacetylation): A hydroxylamine solution is used to remove the acetyl protecting group from the sulfur atom. This exposes a free sulfhydryl (-SH) group, which is now ready to react with a thiol-reactive partner, such as a maleimide-functionalized molecule.[1][2]
Q2: Why use this compound instead of the standard SATA reagent?
A2: Standard SATA is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before use.[3][4][5][6] The discrete polyethylene glycol (dPEG®) spacer in this compound imparts water solubility to the reagent.[3][4][5][6] This allows the reaction to be performed in aqueous buffers without an organic co-solvent, which can be beneficial for sensitive proteins. The dPEG® spacer can also reduce aggregation and precipitation of the conjugated protein.[3][4][5][6]
Q3: What are the optimal pH conditions for the conjugation reactions?
A3: The two main reactions have different optimal pH ranges.
-
NHS Ester Reaction (Acylation): This reaction is most efficient at a pH of 7.0-9.0.[1][7] Amine-containing buffers like Tris or glycine should be avoided as they will compete for reaction with the NHS ester.[7][8][9] Phosphate-buffered saline (PBS) is a common choice.[1]
-
Thiol-Maleimide Reaction: The subsequent conjugation of the exposed thiol to a maleimide group is most efficient and specific at a pH of 6.5-7.5.[10][11] At pH values below 6.5, the reaction rate slows considerably.[10]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C under dry conditions.[12][13][14] It is crucial to prevent moisture exposure, as the NHS ester is susceptible to hydrolysis.[7] It is recommended to equilibrate the vial to room temperature before opening to avoid condensation.[5][6][7] Stock solutions, typically made in a dry solvent like DMSO, should also be stored at -20°C and are generally stable for up to three months if handled properly.[7][12]
Q5: How can I quantify the number of sulfhydryl groups added to my protein?
A5: The number of free sulfhydryl groups can be quantified using Ellman's Reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured by absorbance at 412 nm.[1][10] This assay should be performed after the deprotection step.
Troubleshooting Guide for Low Conjugation Efficiency
Low yield of the final conjugate is a common issue. The following sections break down potential causes and solutions at each stage of the process.
Problem Area 1: Issues with the Initial Acylation Step
If you suspect the initial reaction of this compound with your protein is inefficient, consider the following:
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Buffer Composition | Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the target molecule for the NHS ester.[7][8][9] Action: Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS (0.1M phosphate, 0.15M NaCl, pH 7.2-7.5).[1] |
| Hydrolysis of this compound | Solution: The NHS ester is moisture-sensitive.[7] Action: Prepare the this compound stock solution in a dry (anhydrous) organic solvent like DMSO or DMF immediately before use.[2][7] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5][6][7] |
| Suboptimal Molar Ratio | Solution: An insufficient molar excess of this compound over the protein will lead to a low degree of labeling. Action: Start with a 10-fold to 20-fold molar excess of the reagent to the protein.[8][15] This may need to be optimized for your specific protein; higher ratios can increase incorporation but also risk inactivating the protein.[1][9] |
| Low Protein Concentration | Solution: The acylation reaction is favored over hydrolysis at higher protein concentrations.[1] Action: Ensure your protein concentration is within the recommended range, typically 2-10 mg/mL.[1][2] |
Problem Area 2: Inefficient Deprotection of the Sulfhydryl Group
If the acylation appears successful but the final conjugation fails, the deprotection step may be the culprit.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Hydroxylamine Solution | Solution: The deprotection solution should be prepared fresh. Action: Prepare the hydroxylamine solution (e.g., 0.5M hydroxylamine, 25mM EDTA, pH 7.2-7.5) immediately before use.[1] |
| Insufficient Incubation Time | Solution: The deacetylation reaction requires adequate time to proceed to completion. Action: Incubate the SATA-modified protein with the hydroxylamine solution for 2 hours at room temperature.[1][2][7][15] |
| Premature Disulfide Bond Formation | Solution: Newly exposed sulfhydryl groups are highly susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[10] Action: Include a chelating agent like EDTA (5-10 mM) in your deprotection and reaction buffers to sequester metal ions that catalyze oxidation.[1][8][10] It is also advisable to degas buffers to remove dissolved oxygen.[10] |
Problem Area 3: Low Yield in the Final Thiol-Maleimide Conjugation
If you have confirmed the presence of free sulfhydryls but the final conjugation step is inefficient, consider these factors.
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal pH | Solution: The thiol-maleimide reaction is highly pH-dependent. Action: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range for optimal efficiency and specificity.[10][11] |
| Oxidation of Free Thiols | Solution: Even after deprotection, thiols can oxidize before reacting with the maleimide. Action: Use the sulfhydryl-modified protein immediately after the desalting step that removes hydroxylamine.[2][8] Work quickly and keep solutions on ice when possible to slow oxidation.[10] |
| Hydrolysis of Maleimide | Solution: The maleimide group can hydrolyze and become non-reactive, especially at pH values above 7.5.[16] Action: Prepare the maleimide-functionalized molecule solution just prior to the conjugation step. Avoid storing it in aqueous buffers for extended periods.[10] |
| Presence of Reducing Agents | Solution: If your protein required initial reduction to break existing disulfide bonds, residual reducing agents like DTT will compete with your protein's thiols for the maleimide. Action: Ensure all traces of thiol-containing reducing agents (like DTT) are removed via a desalting column or dialysis before adding the maleimide reagent. TCEP is a non-thiol reducing agent and may not require removal.[10] |
Experimental Protocols & Workflows
This compound Conjugation Workflow
This diagram illustrates the overall process from initial protein preparation to the final conjugate.
Caption: Workflow for protein modification using this compound.
Protocol 1: Acylation of a Protein with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Avoid buffers with primary amines.[1]
-
Protein Preparation: Dissolve the protein to be modified in the reaction buffer to a final concentration of 2-10 mg/mL.[1][2]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 5-10 mg in 0.5 mL).[8]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8][15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[2][8]
-
Purification: Remove excess, non-reacted this compound using a desalting column (e.g., SpinOUT™ GT-600) or dialysis against the reaction buffer.[2][8] The resulting SATA-modified protein can be stored at -20°C if not used immediately.[2]
Protocol 2: Deprotection to Generate Free Sulfhydryls
-
Deprotection Solution Preparation: Prepare a deacetylation solution of 0.5 M hydroxylamine•HCl, 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5. This solution should be made fresh.[1]
-
Reaction: Add the deprotection solution to the SATA-modified protein solution. A common ratio is 100 µL of deprotection solution per 1 mL of modified protein solution.[1][7]
-
Incubation: Mix and incubate the reaction for 2 hours at room temperature.[1][2][7]
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other byproducts. Use a desalting column equilibrated with a buffer containing at least 10 mM EDTA to prevent re-oxidation of the newly formed sulfhydryl groups.[1][10]
-
Usage: Proceed immediately to the final conjugation step with your maleimide-activated molecule.[2]
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose the source of low conjugation efficiency.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dPEG®8 SATA (S-Acetyl-dPEG®8 NHS Ester) | 1070798-99-0 | DPG-5743 [biosynth.com]
- 14. dPEG 8-SATA (S-acetyl-dPEG 8-NHS ester) 1070798-99-0 [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
Technical Support Center: dPEG®8-SATA Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dPEG®8-SATA to introduce sulfhydryl groups onto proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of dPEG®8-SATA to protein?
The optimal molar ratio of dPEG®8-SATA to protein is highly dependent on the protein itself, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of modification. A good starting point is a 10-fold molar excess of the dPEG®8-SATA reagent over the protein.[1][2][3] However, this can be adjusted based on experimental results. Higher molar excesses will result in a greater number of incorporated sulfhydryl groups, but also increase the risk of protein inactivation or precipitation.[4][5][6] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.
Q2: Which buffers should I use for the conjugation reaction?
It is crucial to use an amine-free buffer at a pH between 7.0 and 8.2 for the reaction between the NHS ester of dPEG®8-SATA and the primary amines of the protein.[1][3] Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.[4][5] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dPEG®8-SATA, significantly reducing conjugation efficiency.[1][3][4][5]
Q3: How do I remove the acetyl protecting group to generate a free sulfhydryl?
The S-acetyl group is a protecting group that prevents the formation of disulfide bonds before you are ready for the subsequent conjugation step.[7][8][9][10] To generate a free sulfhydryl, the acetyl group must be removed through deprotection. This is achieved by treating the SATA-modified protein with hydroxylamine•HCl at a slightly alkaline pH (7.2-7.5).[4][5] A common deacetylation solution consists of 0.5 M Hydroxylamine and 25 mM EDTA in PBS.[4][5]
Q4: How can I determine the number of sulfhydryl groups introduced onto my protein?
The number of free sulfhydryl groups incorporated onto a protein can be quantified using Ellman's Assay.[11][12][13] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that can be measured spectrophotometrically at 412 nm.[11][12][14] The concentration of free sulfhydryls can then be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[11]
Q5: What are the advantages of using dPEG®8-SATA over traditional SATA reagents?
dPEG®8-SATA incorporates a discrete polyethylene glycol (dPEG®) spacer between the NHS ester and the S-acetylthioacetate group.[8][9][10] This dPEG® spacer imparts several advantages:
-
Increased Water Solubility: Unlike traditional SATA, which is hydrophobic and requires dissolution in an organic solvent, dPEG®8-SATA is water-soluble, allowing the reaction to be performed in aqueous buffers without the need for organic co-solvents.[8][9][10]
-
Reduced Aggregation: The hydrophilic dPEG® spacer helps to prevent protein aggregation and precipitation, which can be a problem with hydrophobic crosslinkers.[8][9][10]
-
Improved Hydrodynamics: The dPEG® linker adds hydrodynamic volume to the conjugated protein, which can be beneficial in certain applications.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation of dPEG®8-SATA to the protein. | Use of amine-containing buffers (e.g., Tris, Glycine). | Switch to an amine-free buffer such as PBS or HEPES at pH 7.0-8.2.[1][3][4][5] |
| Hydrolysis of the NHS ester of dPEG®8-SATA. | Prepare the dPEG®8-SATA solution immediately before use. Avoid storing it in solution. Ensure the reagent is stored desiccated at -20°C to prevent moisture contamination.[4][5][8][9] | |
| Insufficient molar excess of dPEG®8-SATA. | Increase the molar ratio of dPEG®8-SATA to protein. Perform a titration from 10-fold to 50-fold or higher molar excess to find the optimal ratio.[15] | |
| Protein precipitation during or after conjugation. | High degree of modification leading to changes in protein properties. | Decrease the molar ratio of dPEG®8-SATA to protein. Optimize the reaction time and temperature. |
| Use of organic solvents with a protein that is not stable in them. | With dPEG®8-SATA, organic solvents are generally not necessary. Perform the reaction in an aqueous, amine-free buffer.[8][9][10] | |
| Low signal in Ellman's Assay after deprotection. | Incomplete deprotection of the acetyl group. | Ensure the deprotection solution (hydroxylamine•HCl) is at the correct concentration and pH (7.2-7.5). Increase the incubation time for the deprotection reaction (e.g., up to 2 hours at room temperature).[5] |
| Formation of disulfide bonds after deprotection. | Perform the deprotection and subsequent steps in a buffer containing EDTA to chelate metal ions that can catalyze disulfide bond formation.[1][3] Work quickly after deprotection.[1] | |
| Inaccurate protein concentration measurement. | Accurately determine the concentration of your protein solution before calculating the degree of modification. | |
| High background in Ellman's Assay. | Presence of reducing agents in the sample. | Ensure all reducing agents from previous steps (e.g., DTT, TCEP) are completely removed by desalting or dialysis before performing the assay. |
| Residual unreacted hydroxylamine. | Thoroughly desalt or dialyze the sample after the deprotection step to remove all traces of hydroxylamine.[5] |
Data Presentation
Table 1: Effect of Molar Ratio of SATA on Sulfhydryl Incorporation in BSA
This table illustrates how increasing the molar excess of SATA reagent relative to Bovine Serum Albumin (BSA) results in a higher number of incorporated sulfhydryl groups. Note that while the number of incorporated groups increases, the efficiency of the reaction decreases at very high molar ratios.
| Molar Ratio of SATA to Protein (SATA:Protein) | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 10:1 | 4.9 |
| 25:1 | 21.2[2][5] |
| 50:1 | 23.6[2][5] |
| 100:1 | 29.4[2][5] |
| 250:1 | 32.7[5] |
Experimental Protocols
Protocol 1: Thiolation of a Protein using dPEG®8-SATA
This protocol provides a general procedure for modifying a protein with dPEG®8-SATA to introduce protected sulfhydryl groups.
Materials:
-
Protein of interest
-
dPEG®8-SATA
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF (if needed, though dPEG®8-SATA is water-soluble)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL (e.g., ~60 µM for a 150 kDa IgG).[5]
-
dPEG®8-SATA Solution Preparation: Immediately before use, prepare a stock solution of dPEG®8-SATA. While dPEG®8-SATA is water-soluble, preparing a concentrated stock in anhydrous DMSO can be convenient for additions.[8][9][10] For example, dissolve 6-8 mg of SATA in 0.5 mL of DMSO to get a ~55 mM solution.[4][5]
-
Conjugation Reaction: Add the desired molar excess of the dPEG®8-SATA solution to the protein solution. For a 10:1 molar ratio with a 60 µM protein solution, you would add approximately 10 µL of a 55 mM SATA solution to 1 mL of the protein solution.[1][3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][3]
-
Removal of Excess Reagent: Remove the excess, unreacted dPEG®8-SATA and byproducts using a desalting column equilibrated with the reaction buffer.[1][4][5]
Protocol 2: Deprotection of Acetyl Group to Generate Free Sulfhydryls
Materials:
-
SATA-modified protein
-
Deacetylation Solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)[4][5]
-
Desalting column
-
Buffer containing EDTA (e.g., PBS with 10 mM EDTA)
Procedure:
-
Prepare Deacetylation Solution: Dissolve hydroxylamine•HCl and EDTA in PBS and adjust the pH to 7.2-7.5.[4][5]
-
Deprotection Reaction: Add the deacetylation solution to the SATA-modified protein. A common ratio is to add 100 µL of the deacetylation solution to 1 mL of the modified protein solution.[5]
-
Incubation: Incubate the reaction for 2 hours at room temperature.[5]
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other small molecules using a desalting column equilibrated with a buffer containing EDTA to minimize disulfide bond formation.[5] The purified protein with free sulfhydryls is now ready for downstream applications.
Protocol 3: Quantification of Free Sulfhydryls using Ellman's Assay
Materials:
-
Thiolated protein sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[11]
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[11]
-
Prepare Standards (Optional but Recommended): Prepare a series of known concentrations of a standard sulfhydryl-containing compound like cysteine in the Reaction Buffer to create a standard curve.
-
Assay:
-
In a microplate well or cuvette, add your thiolated protein sample to the Reaction Buffer.
-
Add a small volume of the DTNB solution (e.g., 50 µL to a 1 mL final volume).
-
Incubate at room temperature for 15 minutes.[11]
-
-
Calculation:
-
If using a standard curve, determine the concentration of sulfhydryls in your sample by comparing its absorbance to the standard curve.
-
Alternatively, calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of the sulfhydryl groups.[11]
-
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. aestusbiotech.com [aestusbiotech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. broadpharm.com [broadpharm.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Aggregation During dPEG®8-SATA Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate aggregation during bioconjugation reactions involving dPEG®8-SATA.
Frequently Asked Questions (FAQs)
Q1: What is dPEG®8-SATA and how does it work?
dPEG®8-SATA (S-Acetyl-dPEG®8-NHS ester) is a thiolation reagent used to introduce a protected sulfhydryl group onto molecules containing primary amines, such as proteins and peptides.[1] The reagent consists of three key parts:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on the side chain of lysine residues) to form a stable amide bond.[2]
-
S-Acetyl protected thiol: The sulfhydryl group is initially protected by an acetyl group to prevent premature reactions. This protecting group can be removed using hydroxylamine-HCl to expose the reactive thiol.[2][3]
-
dPEG®8 spacer: This discrete polyethylene glycol spacer is hydrophilic and increases the water solubility and hydrodynamic volume of the modified molecule. This property is crucial for reducing aggregation and precipitation during and after the conjugation reaction.[3][4]
Q2: Why is my protein aggregating after adding the dPEG®8-SATA reagent?
Protein aggregation during dPEG®8-SATA reactions can be multifactorial. While the dPEG® spacer significantly reduces the hydrophobicity associated with traditional SATA reagents, other factors can still contribute to aggregation:[3][4]
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or high protein concentration can destabilize the protein, leading to aggregation.[5][6]
-
High Molar Excess of Reagent: A large excess of dPEG®8-SATA can lead to extensive and uncontrolled modification of the protein surface, altering its physicochemical properties and promoting aggregation.[7]
-
Reagent Precipitation: Although dPEG®8-SATA is water-soluble, improper dissolution or localized high concentrations upon addition to the protein solution can cause precipitation.[5]
-
Intermolecular Disulfide Bonds: After the deprotection step, the newly exposed sulfhydryl groups can form disulfide bonds with each other, leading to oligomerization and aggregation.[8]
Q3: How can I detect and quantify aggregation in my sample?
Several biophysical techniques can be used to detect and quantify protein aggregates:[5]
-
Visual Inspection: Severe aggregation may be visible as turbidity or precipitate in the solution.[5]
-
Size Exclusion Chromatography (SEC): This high-resolution method separates monomers from dimers, trimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of small amounts of larger aggregates.
-
Non-reducing SDS-PAGE: Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.[5]
Troubleshooting Guides
Problem 1: Immediate Precipitation or Turbidity Upon Adding dPEG®8-SATA
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Reagent Dissolution | Dissolve the dPEG®8-SATA in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[5][9] | Although dPEG®8-SATA is water-soluble, pre-dissolving in an organic solvent ensures it is fully solubilized before introduction to the protein, preventing precipitation of the reagent itself.[3][5] |
| High Local Reagent Concentration | Add the dissolved dPEG®8-SATA solution to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[5] |
Problem 2: Aggregation During or After the dPEG®8-SATA Reaction/Deprotection
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at an optimal pH of 7.2-8.0.[2][5] Add stabilizing excipients like 50-100 mM arginine or 5-20% glycerol.[5][6] | Amine-containing buffers (e.g., Tris) will compete with the protein for reaction with the NHS ester.[2] Stabilizers help maintain protein solubility and prevent unfolding.[5] |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6][7] | Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation.[5] |
| Inappropriate Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours).[5][7] | Lower temperatures can slow down protein unfolding and aggregation processes.[5] |
| Excessive Molar Ratio of Reagent | Start with a 5- to 20-fold molar excess of dPEG®8-SATA to protein and optimize as needed.[5][10] | A lower degree of labeling is less likely to significantly alter the protein's properties and induce aggregation.[5] |
| Intermolecular Disulfide Bond Formation (Post-Deprotection) | After deprotection, use the thiolated protein immediately in the subsequent reaction.[2] Include a chelating agent like 5-10 mM EDTA in the buffer to minimize metal-catalyzed oxidation.[9][11] If the protein has other free cysteines, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before the SATA reaction.[5] | Prompt use of the free thiol prevents the formation of intermolecular disulfide bonds.[8] EDTA chelates metal ions that can catalyze disulfide bond formation. Blocking other free cysteines prevents unwanted side reactions.[5] |
Experimental Protocols
Key Protocol: Thiolation of a Protein with dPEG®8-SATA and Deprotection
This protocol provides a general starting point. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.[2]
-
dPEG®8-SATA
-
Anhydrous DMSO or DMF[9]
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.[2]
-
Desalting columns (e.g., Sephadex G-25)[5]
-
Reaction Buffer: Amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.[2]
-
(Optional) Stabilizing excipients: Arginine, Glycerol.[5][6]
Procedure:
-
Protein Preparation:
-
dPEG®8-SATA Solution Preparation:
-
Acylation Reaction:
-
Removal of Excess Reagent:
-
Deacetylation (Deprotection):
-
Purification of Thiolated Protein:
Data Summary
Table 1: Recommended Reaction Conditions to Minimize Aggregation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.0 | Balances reactivity of the NHS ester with protein stability.[2] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of aggregation.[5] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations decrease intermolecular interactions.[6][7] |
| dPEG®8-SATA:Protein Molar Ratio | 5:1 to 20:1 | Minimizes excessive modification of the protein surface.[5][10] |
| Incubation Time (Acylation) | 30 - 120 minutes | Sufficient for reaction completion without prolonged exposure to potentially destabilizing conditions.[9] |
| Incubation Time (Deprotection) | 2 hours | Standard time for complete removal of the acetyl protecting group.[2][13] |
Table 2: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses protein-protein interactions and increases solubility.[5][6] |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure and reduces aggregation.[5][14] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Prevents hydrophobic interactions and surface-induced aggregation.[5][6] |
Visualizations
Caption: Experimental workflow for dPEG®8-SATA modification and deprotection.
Caption: Troubleshooting decision tree for aggregation in dPEG®8-SATA reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. dPEG®₄-SATA (S-acetyl-dPEG®₄-NHS ester) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. proteochem.com [proteochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. store.sangon.com [store.sangon.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
dPEG(R)8-SATA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of dPEG®8-SATA, a widely used thiolation reagent.
Frequently Asked Questions (FAQs)
Q1: What is dPEG®8-SATA and what is its primary application?
A1: dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a heterobifunctional crosslinker used to introduce a protected thiol group onto molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2] The key application is thiolation, which is the process of adding a sulfhydryl (-SH) group to a molecule.[1][3][4] This is a crucial step in bioconjugation for creating stable linkages between different molecules. The dPEG®8 spacer is a discrete polyethylene glycol (dPEG®) linker that enhances water solubility and reduces aggregation of the conjugated molecules.[1][3][4]
Q2: What are the recommended storage conditions for dPEG®8-SATA?
A2: Proper storage is critical to maintain the stability and reactivity of dPEG®8-SATA. Recommendations for both the solid product and solutions are summarized below.
Q3: How should I handle dPEG®8-SATA upon receiving it and during use?
A3: dPEG® compounds are often hygroscopic and can become tacky and difficult to handle if exposed to moisture.[3][5] It is crucial to minimize exposure to air.[3] Always allow the product to warm to room temperature before opening the container to prevent condensation.[1][3][5] It is recommended to restore the product under an inert atmosphere (e.g., argon or nitrogen) after use.[1][3][5]
Q4: In which solvents can I dissolve dPEG®8-SATA?
A4: dPEG®8-SATA is soluble in a variety of organic solvents, including methylene chloride, acetonitrile, DMAC (dimethylacetamide), and DMSO (dimethyl sulfoxide).[1][3] The presence of the dPEG®8 spacer also imparts water solubility, allowing it to be used in aqueous reaction conditions without the need for an organic solvent.[1][3][4] For preparing stock solutions, dry solvents are recommended.[1][3]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | 3 years[6] | Store under an inert atmosphere. Keep desiccated to prevent hydrolysis. |
| Stock Solution in Dry Organic Solvent | -20°C | 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Dry Organic Solvent | -80°C | 6 months[6] | Preferred for longer-term storage of solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling of my protein/antibody. | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards amines. | Ensure dPEG®8-SATA is properly stored and handled to minimize moisture exposure. Use anhydrous solvents for stock solutions. Perform conjugation reactions promptly after preparing the reagent solution. |
| Incorrect reaction buffer pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5. | Ensure your reaction buffer is within the optimal pH range. Avoid buffers containing primary amines (e.g., Tris), as they will compete for reaction with the NHS ester. Use amine-free buffers like PBS, HEPES, or borate. | |
| Presence of competing nucleophiles: Other nucleophiles in the reaction mixture can compete with the target amine. | Purify your target molecule to remove any contaminating nucleophiles. | |
| Precipitation or aggregation of my protein after conjugation. | Hydrophobicity of the linker: While the dPEG®8 spacer enhances water solubility, high degrees of labeling on some proteins can still lead to aggregation. | The dPEG® spacer is designed to reduce aggregation.[1][3][4] However, if aggregation occurs, consider optimizing the molar ratio of dPEG®8-SATA to your protein to achieve a lower degree of labeling. You can also perform a buffer exchange into a formulation that is known to stabilize your protein. |
| Difficulty in deprotecting the acetyl group. | Inefficient deacetylation: The acetyl group protecting the thiol must be removed to expose the reactive sulfhydryl group. | Use a sufficient molar excess of hydroxylamine hydrochloride for the deprotection step. Ensure the pH of the deprotection buffer is appropriate (typically around 7.5). Allow the reaction to proceed for a sufficient amount of time (e.g., 2 hours at room temperature). |
| Inconsistent results between experiments. | Reagent instability: Improper storage or handling of dPEG®8-SATA can lead to degradation and variable reactivity. | Always follow the recommended storage and handling instructions. Aliquoting stock solutions can help maintain reagent quality over time. |
| Variability in protein concentration or quality: Inaccurate protein concentration measurements or batch-to-batch variability in your protein can lead to inconsistent labeling. | Accurately determine the concentration of your protein before each experiment. If possible, use a single, well-characterized batch of your target molecule. |
Experimental Protocols
General Workflow for Thiolation of Proteins with dPEG®8-SATA
Caption: General experimental workflow for protein thiolation using dPEG®8-SATA.
1. Preparation of dPEG®8-SATA Stock Solution:
-
Dissolve dPEG®8-SATA in an anhydrous organic solvent such as DMSO or DMF to a desired concentration (e.g., 10-50 mM).
2. Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer at a pH range of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein concentration is accurately determined.
3. Conjugation Reaction:
-
Add a calculated molar excess of the dPEG®8-SATA stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
4. Removal of Excess Reagent:
-
Remove non-reacted dPEG®8-SATA by size-exclusion chromatography (e.g., a desalting column) or dialysis.
5. Deprotection of the Thiol Group:
-
The acetyl protecting group is removed by treating the SATA-modified protein with hydroxylamine.[1][3][4]
-
Prepare a deprotection buffer (e.g., 50 mM sodium phosphate, 25 mM EDTA, 0.5 M hydroxylamine-HCl, pH 7.5).
-
Add the deprotection buffer to the purified SATA-modified protein.
-
Incubate at room temperature for 2 hours.
6. Purification of Thiolated Protein:
-
Remove excess hydroxylamine and other reaction components by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS with EDTA).
-
The resulting thiolated protein is now ready for conjugation to a thiol-reactive molecule (e.g., a maleimide-activated protein).
Signaling Pathway Diagram (Illustrative)
While dPEG®8-SATA is a tool for bioconjugation and not directly involved in signaling pathways, the following diagram illustrates the logical relationship in its mechanism of action.
Caption: Mechanism of action for dPEG®8-SATA thiolation.
References
common side reactions with NHS ester crosslinkers
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to NHS ester chemistry.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your crosslinking experiments, offering potential causes and solutions.
Problem 1: Low or No Conjugation Yield
Low efficiency is one of the most common issues in bioconjugation reactions. Several factors can contribute to this problem.
Possible Cause 1: Hydrolysis of the NHS Ester
NHS esters are highly susceptible to hydrolysis in aqueous solutions, a side reaction that competes directly with the desired amine reaction.[1][2] The rate of hydrolysis is highly dependent on pH.[1][3][4]
Solutions:
-
pH Control: Maintain the reaction pH between 7.2 and 8.5.[1][3] While the aminolysis reaction is more efficient at slightly alkaline pH, hydrolysis rates increase significantly above pH 8.5.[1][3] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4]
-
Fresh Reagents: Always prepare NHS ester solutions immediately before use.[4][5] Do not prepare stock solutions for long-term storage, as the reagent readily hydrolyzes.[5]
-
Temperature: Perform the reaction at room temperature (for 30-60 minutes) or on ice/at 4°C (for 2-4 hours).[1][5][6] Lower temperatures can slow the rate of hydrolysis.[1][3]
-
Reagent Quality: Ensure your NHS ester reagent has not expired or been compromised by moisture. Store reagents desiccated at -20°C and allow them to equilibrate to room temperature before opening to prevent condensation.[5][7]
Possible Cause 2: Incompatible Buffer Components
The presence of primary amines in your buffer will compete with your target molecule for reaction with the NHS ester.[1][3]
Solutions:
-
Use Amine-Free Buffers: Use buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffers.[1][3][8]
-
Avoid Tris and Glycine: Do not use buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine during the reaction.[1][3] These can, however, be used to quench the reaction once it is complete.[1][3]
Possible Cause 3: Poor Solubility of the Crosslinker
Many non-sulfonated NHS esters are not readily soluble in aqueous buffers, which can limit their availability for the reaction.[1][3]
Solutions:
-
Use an Organic Co-solvent: First, dissolve the NHS ester in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][6] Then, add this solution to your aqueous reaction mixture.
-
Solvent Quality: Use high-quality, anhydrous, amine-free solvents. DMF can degrade to form dimethylamine, which will compete in the reaction.[4]
-
Use Sulfo-NHS Esters: Consider using a Sulfo-NHS ester variant. The added sulfonate group increases water solubility, often eliminating the need for organic solvents.[1][2]
Problem 2: Protein Aggregation or Precipitation
The introduction of crosslinkers can sometimes lead to the aggregation and precipitation of your protein.
Possible Cause 1: High Crosslinker-to-Protein Ratio
Using a large molar excess of the crosslinker can lead to excessive modification or polymerization of the protein, causing it to aggregate.
Solutions:
-
Optimize Molar Ratio: Perform a titration experiment to determine the optimal molar excess of the crosslinker. Start with a common ratio, such as a 20-fold molar excess, and test lower and higher ratios.[5]
-
Control Reaction Time: Shorten the incubation time to limit the extent of the reaction.
Possible Cause 2: Organic Solvent Effects
For water-insoluble NHS esters, the addition of an organic solvent can denature sensitive proteins.
Solutions:
-
Minimize Solvent Volume: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.[1][5]
-
Switch to a Water-Soluble Crosslinker: Use a Sulfo-NHS ester to avoid the need for organic solvents.[1]
Problem 3: Loss of Protein Activity
Modification of primary amines can sometimes impact the biological activity of a protein, especially if critical lysine residues are affected.
Possible Cause 1: Modification of Active Site Residues
If lysine residues are present in the active site or a critical binding interface of your protein, their modification can lead to a loss of function.
Solutions:
-
pH Optimization: Lowering the reaction pH towards 7.2 can sometimes provide more specificity for the N-terminal amine over lysine residues, as the N-terminus generally has a lower pKa.
-
Protecting Groups: In complex syntheses, consider the use of protecting groups for the active site.
-
Site-Specific Crosslinking: If precise control is needed, explore alternative, site-specific conjugation chemistries that do not target amines (e.g., maleimide chemistry for cysteine residues).
Possible Cause 2: Unexpected Side Reactions
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains, such as tyrosine, serine, and threonine, have been reported.[9][10][11]
Solutions:
-
Characterize Your Conjugate: Use analytical techniques like mass spectrometry to confirm the sites of modification.
-
Adjust Reaction Conditions: Altering the pH and crosslinker concentration may help minimize these less frequent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about with NHS esters? The most significant and common side reaction is the hydrolysis of the NHS ester by water.[1][2] This reaction inactivates the crosslinker, reducing the efficiency of your desired conjugation. The rate of hydrolysis increases dramatically with increasing pH.[1][4]
Q2: What is the optimal pH for an NHS ester reaction? The optimal pH is a balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[1][3] Reactions are often fastest around pH 8.3-8.5, but the crosslinker is also least stable at this pH.[3][4] For sensitive proteins or when trying to minimize hydrolysis, starting at a lower pH (e.g., 7.4) and allowing the reaction to proceed for a longer time is a viable strategy.[3]
Q3: My NHS ester won't dissolve in my buffer. What should I do? This is common for standard NHS esters. Dissolve the reagent first in a small volume of dry, amine-free DMSO or DMF, then add it to your protein solution in the aqueous buffer.[1][3][5] Alternatively, use a water-soluble Sulfo-NHS ester.[1]
Q4: How can I stop (quench) the reaction? You can quench the reaction by adding a buffer that contains primary amines, such as Tris or glycine.[1][3] These small molecules will react with and consume any remaining active NHS ester groups. A final concentration of 20-50 mM is typically sufficient.
Q5: How do I remove unreacted crosslinker after the reaction is complete? Excess, hydrolyzed crosslinker can be removed using dialysis or gel filtration methods like a desalting column (e.g., Zeba™ Spin Desalting Columns).[4][5][6] These techniques separate molecules based on size, effectively removing the small crosslinker molecules from your much larger protein conjugate.
Q6: How can I check if my NHS ester reagent is still active? The activity of an NHS ester can be assessed by measuring the amount of NHS released upon hydrolysis. The released NHS byproduct absorbs light between 260-280 nm.[1][7] You can compare the absorbance of a solution of your reagent before and after intentional hydrolysis with a strong base to determine its remaining reactivity.[7][12]
Data Presentation
Table 1: NHS Ester Hydrolysis Rate
This table summarizes the approximate half-life of a typical NHS ester in an aqueous solution at different pH values, demonstrating the critical effect of pH on reagent stability.
| pH | Temperature (°C) | Approximate Half-Life | Reference |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.6 | 4 | 10 minutes | [1] |
| 9.0 | - | Minutes | [7] |
Table 2: Buffer Compatibility for NHS Ester Reactions
This table provides a quick reference for selecting appropriate buffers for your conjugation reaction.
| Buffer | Contains Primary Amines? | Compatible for Reaction? | Use for Quenching? |
| Phosphate (PBS) | No | Yes | No |
| Borate | No | Yes | No |
| Bicarbonate/Carbonate | No | Yes | No |
| HEPES | No | Yes | No |
| Tris (TBS) | Yes | No | Yes |
| Glycine | Yes | No | Yes |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using DSS (a homobifunctional NHS ester)
This protocol provides a general workflow for crosslinking protein interaction partners.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)
-
DSS (Disuccinimidyl suberate) crosslinker
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in a compatible buffer (e.g., PBS) at an appropriate concentration (typically 1-10 mg/mL).
-
Prepare Crosslinker Solution: Immediately before use, dissolve DSS in DMSO to create a 10 mM stock solution. For example, dissolve ~2.5 mg of DSS in ~0.7 mL of DMSO.
-
Initiate Crosslinking: Add a 20-fold molar excess of the DSS solution to your protein sample. Gently mix and incubate the reaction at room temperature for 30 minutes or at 4°C for 2 hours. Note: The optimal molar excess and incubation time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Remove Excess Crosslinker: Purify the crosslinked protein conjugate and remove excess non-reacted and hydrolyzed crosslinker using a desalting column equilibrated with your desired storage buffer.
-
Analysis: Analyze the results of the crosslinking reaction using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Quantifying Conjugation Efficiency
Determining the extent of labeling is crucial. While several methods exist, a simple spectrophotometric method can be used if the label (e.g., a fluorescent dye) has a distinct absorbance from the protein.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached label.
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the label's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A_label_max × CF), where CF is a correction factor (A₂₈₀/A_label_max) for the pure label.
-
-
Calculate the concentration of the label using its known extinction coefficient at its λ_max.
-
The degree of labeling (DOL), or conjugation efficiency, is the molar ratio of the label to the protein.
-
DOL = [Label] / [Protein]
-
More advanced techniques like HPLC, mass spectrometry, or specific assays like the TNBS assay for residual amines can provide more accurate quantification.[13][14]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SATA Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of the S-acetylthioacetyl (SATA) group.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of SATA deprotection?
The deprotection of a SATA-modified molecule involves the cleavage of the thioester bond to reveal a free sulfhydryl group. This reaction is typically facilitated by a nucleophilic agent, most commonly hydroxylamine, at a slightly basic pH. The acetyl group is removed, leaving the reactive thiol group available for downstream applications such as bioconjugation.
Q2: My SATA deprotection reaction is slow or incomplete. What are the likely causes?
Several factors can contribute to a slow or incomplete deprotection reaction:
-
Suboptimal Hydroxylamine Concentration: The concentration of the hydroxylamine solution may be too low for efficient deprotection.
-
Incorrect pH: The pH of the reaction buffer can significantly impact the efficiency of the deprotection. The optimal pH is typically between 7.2 and 7.5.[1]
-
Low Reaction Temperature: The reaction may proceed slowly at lower temperatures. Room temperature is generally recommended.[1]
-
Insufficient Reaction Time: The incubation time may not be long enough for the reaction to go to completion. A standard reaction time is 2 hours at room temperature.[1]
-
Degraded Reagents: The hydroxylamine solution may have degraded over time, reducing its effectiveness. It is recommended to prepare fresh hydroxylamine solutions for optimal results.
Q3: What is the role of EDTA in the deprotection buffer?
EDTA is a chelating agent that sequesters divalent metal ions. These metal ions can catalyze the oxidation of the newly formed free sulfhydryl groups, leading to the formation of disulfide bonds. The inclusion of EDTA in the deprotection buffer helps to minimize this unwanted side reaction.[1][2]
Q4: How can I confirm that the deprotection has been successful?
The success of the deprotection reaction can be assessed by quantifying the number of free sulfhydryl groups in the sample. The most common method for this is the Ellman's Test, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product upon reaction with free thiols.[3] The absorbance of this product can be measured spectrophotometrically to determine the concentration of free sulfhydryls.
Troubleshooting Guide
Problem: Low yield of free sulfhydryl groups after deprotection.
This is a common indication of incomplete deprotection. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete SATA deprotection.
Quantitative Data Summary
The efficiency of SATA deprotection is highly dependent on the reaction conditions. The following table summarizes the expected trend of deprotection efficiency with varying hydroxylamine concentrations.
| Hydroxylamine Concentration (M) | Reaction Time (hours) | Temperature (°C) | Expected Deprotection Efficiency |
| 0.1 | 2 | 25 | Low to Moderate |
| 0.5 | 2 | 25 | High |
| 1.0 | 2 | 25 | Very High |
Note: This table represents expected trends. Optimal conditions may vary depending on the specific molecule being deprotected.
Experimental Protocols
Protocol 1: Standard SATA Deprotection
This protocol describes the standard procedure for the deprotection of a SATA-modified protein.
-
Prepare the Deprotection Solution: Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in a suitable buffer (e.g., PBS, pH 7.2-7.5).[1] It is recommended to prepare this solution fresh.
-
Reaction Setup: To your SATA-modified protein solution, add the deprotection solution to achieve a final hydroxylamine concentration of 0.5 M.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[1]
-
Purification: Immediately after incubation, remove excess hydroxylamine and other small molecules by desalting, for example, using a gel filtration column. It is crucial to work quickly to minimize the risk of disulfide bond formation.[2]
Protocol 2: Troubleshooting by Optimizing Hydroxylamine Concentration
If you suspect incomplete deprotection, you can perform a small-scale optimization experiment.
-
Aliquots: Prepare several identical aliquots of your SATA-modified molecule.
-
Variable Hydroxylamine: Prepare a series of deprotection buffers with varying concentrations of hydroxylamine (e.g., 0.1 M, 0.5 M, 1.0 M), each containing 25 mM EDTA.
-
Parallel Reactions: Add the different deprotection buffers to the aliquots and incubate for 2 hours at room temperature.
-
Analysis: After desalting, quantify the free thiol content in each sample using the Ellman's Test to determine the optimal hydroxylamine concentration.
Signaling Pathways and Experimental Workflows
The chemical reaction for SATA deprotection is a straightforward nucleophilic acyl substitution.
Caption: Chemical reaction of SATA deprotection by hydroxylamine.
References
how to improve the yield of dPEG(R)8-SATA conjugates
Welcome to the technical support center for dPEG®8-SATA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your dPEG®8-SATA conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is dPEG®8-SATA and how does it work?
A1: dPEG®8-SATA is a chemical modification reagent used to introduce a protected sulfhydryl group onto molecules containing primary amines, such as proteins, peptides, and antibodies. It consists of three main components:
-
SATA (S-acetylthioacetate): This group contains a protected thiol (-SH) group. The acetyl group prevents the thiol from reacting prematurely.
-
dPEG®8: A discrete polyethylene glycol spacer with eight PEG units. This spacer is hydrophilic and increases the water solubility of the reagent and the resulting conjugate.[1]
-
NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines on the target molecule.[2]
The conjugation process involves two main steps:
-
Amine Modification: The NHS ester of dPEG®8-SATA reacts with a primary amine on your molecule of interest.
-
Deacetylation: The acetyl protecting group is removed from the sulfur atom using a reagent like hydroxylamine, exposing the reactive thiol group.[2]
Q2: What are the main factors that can lead to low yields in my dPEG®8-SATA conjugation?
A2: Several factors can contribute to low conjugation yields. The most common issues include:
-
Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[3]
-
Suboptimal reaction pH: The reaction between the NHS ester and the primary amine is pH-dependent, with an optimal range of 7.2-8.5.[3][4]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[3]
-
Low concentration of reactants: Low concentrations of your target molecule or the dPEG®8-SATA reagent can slow down the reaction and favor hydrolysis of the NHS ester.[3]
-
Inefficient deacetylation: Incomplete removal of the acetyl protecting group will result in fewer available thiol groups for subsequent conjugation steps.
-
Oxidation of the deprotected thiol: The free sulfhydryl group is susceptible to oxidation, which can lead to the formation of disulfide bonds and prevent further reaction.
Q3: How should I store and handle dPEG®8-SATA?
A3: Proper storage and handling are crucial to maintain the reactivity of dPEG®8-SATA.
-
Storage: Store dPEG®8-SATA at -20°C in a desiccated environment.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Prepare solutions of dPEG®8-SATA immediately before use, as the NHS ester is prone to hydrolysis in aqueous solutions.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your dPEG®8-SATA conjugation experiments.
Issue 1: Low Yield of dPEG®8-SATA Modified Molecule
| Potential Cause | Troubleshooting Step | Recommendation |
| Hydrolysis of dPEG®8-SATA | Verify reagent activity. | Purchase fresh reagent. Prepare dPEG®8-SATA solution in anhydrous DMSO or DMF immediately before use.[4] |
| Suboptimal Reaction pH | Check the pH of your reaction buffer. | The optimal pH for the NHS ester-amine reaction is 7.2-8.5.[3] Use a freshly prepared buffer and a calibrated pH meter. |
| Competing Amines in Buffer | Review buffer composition. | Avoid buffers containing primary amines like Tris or glycine.[3] Use phosphate-buffered saline (PBS) or bicarbonate buffer.[4] |
| Low Reactant Concentration | Increase reactant concentrations. | A higher concentration of both the target molecule and dPEG®8-SATA will favor the desired reaction over hydrolysis.[3] |
| Insufficient Molar Excess of dPEG®8-SATA | Optimize the molar ratio. | A molar excess of dPEG®8-SATA is typically required. Start with a 10-fold molar excess and optimize as needed.[6] |
Issue 2: Inefficient Deacetylation
| Potential Cause | Troubleshooting Step | Recommendation |
| Ineffective Deacetylation Reagent | Prepare fresh deacetylation solution. | The deacetylation solution, typically containing hydroxylamine, should be prepared fresh.[6] |
| Suboptimal Deacetylation Conditions | Optimize reaction time and pH. | A typical deacetylation reaction is carried out for 2 hours at room temperature at a pH of 7.2-7.5.[2] |
| Presence of Interfering Substances | Purify the dPEG®8-SATA modified molecule before deacetylation. | Use a desalting column to remove excess dPEG®8-SATA and other small molecules before adding the deacetylation solution. |
Issue 3: Low Yield in Subsequent Thiol-Reactive Conjugation
| Potential Cause | Troubleshooting Step | Recommendation |
| Oxidation of Free Thiols | Prevent disulfide bond formation. | Degas buffers to remove oxygen. Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze oxidation. |
| Hydrolysis of Maleimide (if used) | Check the stability of the maleimide reagent. | If using a maleimide for the subsequent conjugation, ensure it is stored properly and dissolved in an appropriate solvent immediately before use. Maleimides are also susceptible to hydrolysis, especially at higher pH. |
Experimental Protocols
Protocol 1: Modification of a Protein with dPEG®8-SATA
This protocol provides a general guideline for labeling a protein with dPEG®8-SATA. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
dPEG®8-SATA
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare dPEG®8-SATA Solution: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.[6]
-
Reaction: Add a 10 to 20-fold molar excess of the dPEG®8-SATA solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[7]
-
Purification: Remove excess, unreacted dPEG®8-SATA using a desalting column equilibrated with the Reaction Buffer.
Protocol 2: Deacetylation of dPEG®8-SATA Modified Protein
Materials:
-
dPEG®8-SATA modified protein
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5.[2] Prepare this solution fresh.
-
Desalting column
Procedure:
-
Deacetylation Reaction: Add 1/10th volume of the Deacetylation Buffer to the solution of the dPEG®8-SATA modified protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature.[2]
-
Purification: Immediately purify the protein from the deacetylation reagents using a desalting column equilibrated with a degassed buffer containing 1-5 mM EDTA. The resulting protein with a free sulfhydryl group is now ready for subsequent conjugation.
Quantitative Data Summary
The efficiency of sulfhydryl incorporation can be influenced by the molar ratio of the SATA reagent to the protein. The following table, adapted from data for BSA, illustrates this trend. Note that the optimal ratio for your specific molecule may vary.
| Molar Ratio of SATA to Protein | Moles of Sulfhydryls Incorporated per Mole of BSA |
| 25:1 | 21.16 |
| 50:1 | 23.60 |
| 100:1 | 29.37 |
| 250:1 | 32.65 |
(Data adapted from a Thermo Scientific SATA/SATP protocol for Bovine Serum Albumin)[2]
Visualizations
Caption: Experimental workflow for dPEG®8-SATA conjugation.
Caption: Chemical pathway of dPEG®8-SATA conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. One moment, please... [proteochem.com]
Technical Support Center: dPEG®8-SATA Reaction Kinetics
This technical support guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with dPEG®8-SATA. The focus is on the critical role of pH in the reaction kinetics of both the amine conjugation and the subsequent thiol deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What is dPEG®8-SATA and what is its primary function?
A1: dPEG®8-SATA is a chemical modification reagent used to introduce a protected sulfhydryl (thiol) group onto a target molecule, typically a protein or peptide, that has a primary amine.[1][2] It consists of three parts:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine residues or the N-terminus) to form a stable amide bond.[3][4]
-
A discrete polyethylene glycol (dPEG®8) spacer , which is a water-soluble linker that improves the solubility of the reagent and the resulting conjugate, helping to prevent aggregation.[1][2][5]
-
A S-acetylthioacetate (SATA) group , which is a protected sulfhydryl. The acetyl group prevents the thiol from reacting prematurely.[4][6]
The primary function is to thiolate molecules in a controlled, two-step process.[1]
Q2: What is the optimal pH for reacting the dPEG®8-SATA NHS ester with a primary amine?
A2: The optimal pH for the reaction between the NHS ester of dPEG®8-SATA and a primary amine is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[7] The recommended pH range is generally between 7.2 and 8.5.[3][8][9] For many proteins, a pH of 8.3 to 8.5 provides the best results.[7][10][11]
Q3: Why is pH so critical for the NHS ester reaction step?
A3: pH is a critical parameter because it governs two competing reactions:
-
Amine Reactivity: The reaction requires a deprotonated primary amine (-NH2) to act as a nucleophile and attack the NHS ester.[7] At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH3+), making it non-reactive.[7] As the pH increases towards this pKa, more of the amine is in its reactive, deprotonated state.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and are inactivated.[7] The rate of this hydrolysis reaction increases significantly with higher pH.[3][12]
Therefore, the ideal pH maximizes the concentration of reactive amines while keeping the rate of NHS ester hydrolysis to a minimum.[7]
Q4: What happens if the pH is too low or too high during the amine conjugation step?
A4:
-
If the pH is too low (e.g., below 7.0): The concentration of nucleophilic primary amines will be very low, leading to a significantly slower reaction rate and inefficient labeling.[7][10][11]
-
If the pH is too high (e.g., above 9.0): The NHS ester will hydrolyze rapidly.[4][9] This competing reaction will consume the dPEG®8-SATA reagent before it can react with the target molecule, resulting in a low yield of the desired conjugate.[11][12]
Q5: What is the optimal pH for the deprotection of the SATA group to generate a free thiol?
A5: The deprotection step, which removes the acetyl protecting group, is typically carried out using hydroxylamine•HCl.[4][13] The recommended pH for this deacetylation reaction is between 7.2 and 7.5.[4][9][14] This pH ensures efficient removal of the acetyl group while maintaining the stability of most proteins.
Q6: Which buffers should I use for the dPEG®8-SATA reactions?
A6: It is crucial to use an amine-free buffer for the NHS ester conjugation step, as buffers containing primary amines (like Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[8][9][11]
-
Recommended Buffers for Amine Reaction: Phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer at a pH of 7.2-8.5 are excellent choices.[3][11]
-
Recommended Buffer for Deprotection: The deprotection solution is typically prepared using the same amine-free buffer as the conjugation step (e.g., PBS) and adjusted to pH 7.2-7.5 after the addition of hydroxylamine•HCl.[4][9] It is also common to include EDTA in this buffer to prevent the oxidation of the newly formed free thiol.[8][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no modification of the target molecule with dPEG®8-SATA. | Incorrect Reaction pH: The pH of the reaction buffer was too low, preventing the deprotonation of primary amines.[7][11] | Verify the pH of your reaction buffer and ensure it is in the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[10] |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine were used, which competed with the target molecule.[9][11] | Switch to an amine-free buffer such as PBS, bicarbonate, or borate.[3] | |
| Hydrolysis of dPEG®8-SATA: The reagent was exposed to moisture or a high pH buffer for an extended period before use, causing it to hydrolyze.[1][3] | Prepare the dPEG®8-SATA solution immediately before use. Allow the reagent to come to room temperature before opening to prevent moisture condensation.[1][15] | |
| Low yield of free sulfhydryl groups after deprotection. | Inefficient Deprotection: The pH of the hydroxylamine solution was incorrect, or the incubation time was too short. | Ensure the deprotection buffer (containing 0.5 M hydroxylamine) is at pH 7.2-7.5.[4][9] Incubate for 2 hours at room temperature.[13] |
| Oxidation of Free Thiols: The newly generated sulfhydryl groups formed disulfide bonds with each other. | Perform the deprotection and subsequent steps quickly.[8] Include 5-25 mM EDTA in the deprotection buffer to chelate metal ions that can catalyze oxidation.[4][13] | |
| The protein conjugate precipitated during or after the reaction. | Hydrophobicity of the Unmodified Reagent: Traditional SATA reagents are hydrophobic and can cause aggregation.[1][5] | This is less common with dPEG®8-SATA due to its hydrophilic spacer.[1][2] However, ensure your protein is at a suitable concentration and in a buffer that maintains its stability.[16] |
| High background or non-specific binding in a downstream application. | Excess Unreacted Reagent: Residual dPEG®8-SATA or deprotection reagents were not fully removed. | Purify the modified molecule after both the conjugation and deprotection steps using dialysis or a desalting column to remove all unreacted components.[8][9] |
Quantitative Data Summary
The stability of the dPEG®8-SATA reagent is highly dependent on pH due to the hydrolysis of its NHS ester group. The efficiency of the conjugation reaction is directly related to the half-life of the NHS ester in the reaction buffer.
| pH | Temperature | Half-life of NHS Ester | Implication for Reaction Kinetics |
| 7.0 | 0°C | 4-5 hours | Stable, but the reaction with amines is slow due to protonation. |
| 8.0 | 4°C | ~60 minutes | A good balance between stability and amine reactivity. |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis; the reaction must be fast and with concentrated protein to be efficient. |
| 9.0 | Room Temp | Minutes | Extremely rapid hydrolysis, leading to low conjugation efficiency.[4][9] |
Table data compiled from information in[3][4][9].
Experimental Protocols
Protocol 1: General Procedure for Thiolation of a Protein with dPEG®8-SATA
This protocol describes the first stage of the reaction, where dPEG®8-SATA is conjugated to primary amines on a target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Desalting column for buffer exchange.[8]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be modified in an amine-free reaction buffer at a concentration of 2-10 mg/mL.[4]
-
Prepare dPEG®8-SATA Stock Solution: Immediately before use, dissolve the dPEG®8-SATA in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]
-
Perform the Conjugation Reaction: a. Add a 10 to 20-fold molar excess of the dissolved dPEG®8-SATA to the protein solution. b. Mix thoroughly and allow the reaction to proceed for 30-60 minutes at room temperature, or for 2 hours at 4°C.[8]
-
Purify the Modified Protein: Remove the excess, unreacted dPEG®8-SATA and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[8][9] The resulting protein is now SATA-modified and can be stored or used immediately in the deprotection step.
Protocol 2: Deprotection of SATA-Modified Protein to Generate a Free Sulfhydryl
This protocol describes the second stage, where the acetyl group is removed to expose the reactive thiol.
Materials:
-
SATA-modified protein from Protocol 1.
-
Deprotection Buffer: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in 0.1 M sodium phosphate, 0.15 M NaCl.[4][9] To prepare, dissolve hydroxylamine•HCl and EDTA in the buffer and carefully adjust the pH to 7.2-7.5 with NaOH.[9] Prepare this solution fresh.[13]
-
Desalting column.
Procedure:
-
Perform the Deacetylation Reaction: a. Add 1/10th volume of the freshly prepared Deprotection Buffer to your SATA-modified protein solution (e.g., add 100 µL of deprotection buffer to 1 mL of protein solution).[13] b. Mix gently and incubate for 2 hours at room temperature.[13]
-
Purify the Thiolated Protein: Immediately following the incubation, remove the excess hydroxylamine and other by-products using a desalting column. Equilibrate the column with a buffer suitable for your downstream application, preferably one that has been degassed and contains 5-10 mM EDTA to prevent re-oxidation of the sulfhydryl group.[8]
-
Downstream Use: The purified protein with the newly exposed free sulfhydryl group is now ready for conjugation to a thiol-reactive molecule (e.g., a maleimide-activated molecule). It is best to use it immediately to prevent disulfide bond formation.[8]
Visualizations
Caption: Workflow for the two-step thiolation of a protein using dPEG®8-SATA.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. dPEG®₄-SATA (S-acetyl-dPEG®₄-NHS ester) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
- 9. store.sangon.com [store.sangon.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. interchim.fr [interchim.fr]
- 15. vectorlabs.com [vectorlabs.com]
- 16. leukocare.com [leukocare.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of dPEG(R)8-SATA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess dPEG(R)8-SATA following conjugation to proteins, such as antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated this compound must be removed to ensure the purity and proper characterization of the final conjugate. Residual reagent can interfere with downstream applications by reacting with other molecules, leading to inaccurate quantification of the degree of labeling and potentially causing ambiguous results in functional assays.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing small molecules like this compound from larger protein conjugates are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis.[1] The choice of method depends on factors such as sample volume, required purity, process time, and available equipment.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of a purification method should be based on the specific requirements of your experiment:
-
Tangential Flow Filtration (TFF): Ideal for processing large sample volumes efficiently and is highly scalable, making it suitable for manufacturing processes.[2][3] It is effective for buffer exchange and removing small molecules.[2]
-
Size Exclusion Chromatography (SEC): Offers high-resolution separation based on molecular size and is excellent for achieving high purity.[][5] It is well-suited for both analytical and preparative scales and can separate unreacted protein from the PEGylated product.[]
-
Dialysis: A simple and gentle method suitable for small-scale laboratory preparations where processing time is not a critical factor.[6][7] It is effective for removing small molecule contaminants and for buffer exchange.[8][9]
Q4: Can the dPEG(R) linker itself cause issues during purification?
Yes, the polyethylene glycol (PEG) component can sometimes lead to challenges. PEGylation increases the hydrodynamic radius of the protein, which is the basis for separation in SEC.[] However, at high concentrations or under certain buffer conditions, PEGylated proteins can be prone to aggregation.[1][10] It is important to optimize buffer conditions to maintain protein solubility.
Purification Methods: A Comparative Overview
The following table summarizes the key quantitative parameters for the three primary methods used to remove excess this compound.
| Parameter | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) | Dialysis |
| Typical Protein Recovery | >95% | >90% | >95% |
| Small Molecule Removal Efficiency | High (>99.99% with sufficient diavolumes)[11] | Very High (>99%) | High (>99% with multiple buffer changes) |
| Processing Time | Fast (minutes to hours) | Moderate (minutes to hours) | Slow (hours to days)[8] |
| Scalability | Excellent (lab to process scale)[2] | Good (analytical to preparative scale) | Poor (best for lab scale) |
| Sample Dilution | Minimal (can be controlled) | Can be significant | Can occur, but is manageable[7] |
| Key Advantage | Speed and scalability for large volumes | High resolution and purity | Simplicity and gentleness |
Experimental Protocols
Tangential Flow Filtration (TFF) / Diafiltration
This protocol is designed for the removal of excess this compound from a conjugated antibody solution.
Materials:
-
TFF system with a suitable pump
-
TFF cassette or hollow fiber membrane with a Molecular Weight Cut-Off (MWCO) of 30-50 kDa
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Conjugated antibody solution
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Install the TFF membrane.
-
Pre-equilibration: Flush the system with purified water and then with diafiltration buffer to remove any storage solutions and to wet the membrane.
-
Sample Loading: Load the conjugated antibody solution into the sample reservoir.
-
Concentration (Optional): If the sample is dilute, concentrate it to a suitable volume by running the TFF system in concentration mode.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant sample volume.
-
Buffer Exchange: Continue the diafiltration for at least 10 diafiltration volumes to ensure near-complete removal of the excess this compound. A 10-volume diafiltration can achieve a 4-log reduction in small molecule concentration.[11]
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified conjugate from the system.
Size Exclusion Chromatography (SEC)
This protocol outlines the purification of a this compound conjugated protein using SEC.
Materials:
-
Liquid chromatography system (e.g., FPLC or HPLC)
-
SEC column with a fractionation range suitable for the size of the protein conjugate (e.g., for an IgG of ~150 kDa, a column with a fractionation range of 10-600 kDa is appropriate).
-
Mobile phase/equilibration buffer (e.g., PBS, pH 7.4)
-
Conjugated protein solution
Methodology:
-
System and Column Preparation: Degas the mobile phase. Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugated protein solution through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated protein will elute first, followed by the smaller, unconjugated this compound.
-
Fraction Collection: Collect fractions corresponding to the protein conjugate peak, which can be monitored by UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the purity of the conjugate.
Dialysis
This protocol describes the use of dialysis to remove excess this compound from a protein conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Large beaker or container
-
Conjugated protein solution
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or pre-treatment with a buffer.
-
Sample Loading: Load the conjugated protein solution into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential sample dilution.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[8] Place the beaker on a stir plate and add a stir bar to the buffer to ensure gentle agitation.
-
First Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C.
-
Subsequent Buffer Exchanges: Change the dialysis buffer. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the excess this compound.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified protein conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Non-specific binding: The protein conjugate may be adsorbing to the purification matrix (membrane or resin). | - For TFF, ensure the membrane material is low-protein binding. - For SEC, use a well-packed, high-quality column and ensure the mobile phase composition is optimal. - For Dialysis, use a high-quality, low-binding dialysis membrane. |
| Protein Aggregation: The purification process may be inducing aggregation, leading to loss of soluble protein. | - Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[10] - Consider adding stabilizing excipients to the buffer. - For TFF, minimize shear stress by optimizing the cross-flow rate. | |
| Incomplete Removal of Excess this compound | Insufficient purification: The number of diavolumes (TFF), column resolution (SEC), or dialysis time/buffer changes were inadequate. | - For TFF, increase the number of diafiltration volumes (aim for at least 10).[11] - For SEC, ensure the column is providing adequate resolution between the conjugate and the small molecule. Optimize flow rate and injection volume. - For Dialysis, increase the number of buffer changes and the duration of dialysis. |
| Protein Aggregation in Final Product | Concentration-dependent aggregation: High final protein concentrations can lead to aggregation, especially for PEGylated proteins.[10] | - Determine the maximum stable concentration for your specific conjugate. - Add stabilizing excipients (e.g., arginine, sucrose) to the final formulation buffer. |
| Buffer conditions: The pH or ionic strength of the final buffer may not be optimal for the stability of the PEGylated conjugate. | - Perform a buffer screen to identify the optimal pH and salt concentration for long-term stability.[12] |
Visual Experimental Workflows
Conjugation and Purification Workflow
Caption: Workflow for this compound conjugation and subsequent purification.
Troubleshooting Logic for Low Protein Recovery
Caption: Troubleshooting guide for low protein recovery after purification.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 3. adcreview.com [adcreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. adcreview.com [adcreview.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Purification of dPEG®8-SATA Modified Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dPEG®8-SATA modified proteins.
Troubleshooting Guides
Problem 1: Low Yield of Purified dPEG®8-SATA Modified Protein
Question: I am experiencing a significant loss of my dPEG®8-SATA modified protein during purification. What are the potential causes and how can I improve my yield?
Answer:
Low recovery of your modified protein can stem from several factors throughout the purification process. Here's a breakdown of potential causes and solutions:
-
Protein Precipitation: The addition of the dPEG®8-SATA linker can sometimes alter the solubility of the protein, leading to aggregation and precipitation.[1]
-
Solution:
-
Optimize Buffer Conditions: Adjust the pH or ionic strength of your purification buffers. Sometimes, including additives like arginine (e.g., 300 mM) or mild, non-ionic detergents can help maintain protein solubility.[2]
-
Work at Lower Temperatures: Perform purification steps at 4°C to minimize aggregation.
-
-
-
Non-Specific Binding to Purification Resin: The modified protein might be interacting non-specifically with the chromatography matrix.
-
Solution:
-
Increase Salt Concentration: For ion-exchange chromatography (IEX), a higher salt concentration in the wash buffer can disrupt weak, non-specific interactions.
-
Add Non-Ionic Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in your buffers can reduce hydrophobic interactions with the resin.[3]
-
-
-
Inappropriate Purification Method: The chosen purification technique may not be suitable for separating the modified protein from unreacted protein and excess reagents.
-
Solution:
-
Size Exclusion Chromatography (SEC): This is often the preferred method for separating PEGylated proteins based on their increased hydrodynamic radius.[4]
-
Tangential Flow Filtration (TFF): TFF is an efficient method for buffer exchange and removing small molecules like excess dPEG®8-SATA reagent and byproducts.[5][6][7]
-
-
Problem 2: Incomplete Removal of Excess dPEG®8-SATA and Reaction Byproducts
Question: I am having difficulty removing all the unreacted dPEG®8-SATA and N-hydroxysuccinimide (NHS) byproduct from my protein sample. What is the most effective way to achieve this?
Answer:
Residual dPEG®8-SATA and NHS can interfere with downstream applications. Here are effective strategies for their removal:
-
Dialysis: Dialysis is a straightforward method for removing small molecules from a protein solution.
-
Recommendation: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Perform multiple buffer exchanges to ensure complete removal.
-
-
Tangential Flow Filtration (TFF): TFF is a faster and more scalable alternative to dialysis for buffer exchange and removal of small molecules.[5][6][7]
-
Recommendation: Use a TFF membrane with an appropriate MWCO. Perform several diavolumes of buffer exchange to wash away the contaminants.
-
-
Size Exclusion Chromatography (SEC) / Desalting Columns: SEC is highly effective at separating the larger modified protein from the smaller, unreacted reagents and byproducts.[8][9]
-
Recommendation: Use a desalting column with an appropriate exclusion limit for rapid buffer exchange and removal of small molecules. For higher resolution, a preparative SEC column can be used.[10]
-
Problem 3: Poor Separation of dPEG®8-SATA Modified Protein from Unmodified Protein
Question: I am struggling to separate the dPEG®8-SATA modified protein from the remaining unmodified protein using size exclusion chromatography. How can I improve the resolution?
Answer:
Achieving baseline separation between the modified and unmodified protein can be challenging, especially if the dPEG®8 linker does not provide a sufficient increase in hydrodynamic radius. Here are some optimization strategies for SEC:
-
Column Selection:
-
Smaller Bead Size: Columns with smaller bead sizes generally provide higher resolution.
-
Longer Column: Increasing the column length can improve separation.
-
-
Mobile Phase Optimization:
-
Flow Rate:
-
Lower Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the molecules to interact with the stationary phase.[11]
-
-
Alternative Chromatographic Techniques:
-
Ion-Exchange Chromatography (IEX): The dPEG®8-SATA modification can shield some of the protein's surface charges, leading to a change in its elution profile on an IEX column compared to the unmodified protein. This difference can be exploited for separation.[4]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein, which may allow for separation using HIC.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my dPEG®8-SATA modified protein after the labeling reaction?
A1: The first and most crucial step is to remove the excess, unreacted dPEG®8-SATA reagent and the NHS byproduct. This is typically achieved through dialysis, tangential flow filtration (TFF), or a desalting column (a form of size exclusion chromatography).[8][9] This initial cleanup prevents the excess reagent from interfering with subsequent, higher-resolution purification steps.
Q2: Can I use affinity chromatography to purify my dPEG®8-SATA modified protein?
A2: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography as an initial capture step. However, be aware that the dPEG®8 linker might sterically hinder the binding of the tag to the affinity resin. It is generally recommended to perform the affinity purification before the dPEG®8-SATA modification. If you must perform it after, you may need to optimize binding conditions, such as increasing the incubation time.
Q3: How can I confirm that my protein is successfully modified with dPEG®8-SATA?
A3: Several analytical techniques can be used to confirm modification:
-
SDS-PAGE: Successful PEGylation will result in an increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a more precise method to determine the exact mass of the modified protein and confirm the addition of the dPEG®8-SATA moiety.
-
Size Exclusion Chromatography (SEC): The modified protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
Q4: My protein is prone to aggregation after dPEG®8-SATA modification. What can I do?
A4: Protein aggregation post-modification is a common challenge.[1] Here are some strategies to mitigate this:
-
Optimize the Labeling Reaction: Use the lowest effective concentration of dPEG®8-SATA to achieve the desired degree of labeling. Over-modification can lead to increased aggregation.
-
Buffer Additives: Include stabilizing agents in your buffers, such as arginine, glycerol, or non-ionic detergents.
-
Purify Quickly: Proceed with purification immediately after the modification reaction to minimize the time the protein is in a potentially destabilizing environment.
-
Work at Low Temperatures: Keep the protein on ice or at 4°C whenever possible.
Experimental Protocols
Protocol 1: Removal of Excess dPEG®8-SATA by Dialysis
-
Prepare Dialysis Buffer: Choose a buffer that is compatible with your protein and downstream applications (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Prepare a volume that is at least 1000 times the volume of your protein sample.
-
Select Dialysis Tubing: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a >100 kDa protein).
-
Prepare Dialysis Tubing: Cut the required length of tubing and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Clamp one end of the tubing and carefully load your dPEG®8-SATA modified protein solution into the dialysis bag. Remove any air bubbles and clamp the other end.
-
Dialysis: Place the dialysis bag in a beaker containing the dialysis buffer and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours. A common schedule is to change the buffer after 4 hours, then overnight, and then for another 4 hours.
-
Recover Sample: Carefully remove the dialysis bag from the buffer, and transfer the purified protein solution to a clean tube.
Protocol 2: Purification of dPEG®8-SATA Modified Protein by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a pre-packed SEC column with a fractionation range appropriate for your protein's size, considering the added mass and hydrodynamic radius of the dPEG®8 linker.
-
System Preparation: Equilibrate the chromatography system and the SEC column with a filtered and degassed mobile phase (e.g., PBS with 150 mM NaCl, pH 7.2-7.4). Ensure a stable baseline is achieved.
-
Sample Preparation: Centrifuge your protein sample at high speed (e.g., 14,000 x g) for 10-15 minutes to remove any aggregates or particulates.
-
Sample Injection: Inject the clarified protein sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[10]
-
Elution: Elute the protein with the mobile phase at a constant, optimized flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The dPEG®8-SATA modified protein should elute earlier than the unmodified protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified, modified protein.
-
Column Cleaning and Storage: After use, clean the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).[14]
Protocol 3: Buffer Exchange and Concentration using Tangential Flow Filtration (TFF)
-
System and Cassette Preparation: Select a TFF cassette with an appropriate MWCO. Prepare and install the cassette into the TFF system according to the manufacturer's protocol. Flush the system with purification-grade water and then with the desired final buffer.
-
Sample Loading: Add your dPEG®8-SATA modified protein solution to the sample reservoir.
-
Concentration: Start the TFF system and begin to concentrate the sample by removing the permeate. Monitor the transmembrane pressure (TMP) and adjust the flow rates as needed to maintain optimal performance and avoid membrane fouling.[6]
-
Diafiltration (Buffer Exchange): Once the sample has been concentrated to a desired volume, begin the diafiltration process by adding the new buffer to the reservoir at the same rate as the permeate is being removed. This will wash out the excess dPEG®8-SATA and other small molecules. Perform at least 5-7 diavolumes of buffer exchange for efficient removal.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the final desired volume. Recover the purified and buffer-exchanged protein from the system.
Quantitative Data Summary
The following table summarizes representative data for the purification of PEGylated proteins using different methods. Note that specific results will vary depending on the protein, the degree of PEGylation, and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Dialysis | N/A (for separation of modified/unmodified) | >95% | Simple, gentle, good for small scale | Slow, not easily scalable, does not separate modified from unmodified protein |
| Tangential Flow Filtration (TFF) | N/A (for separation of modified/unmodified) | >90% | Fast, scalable, efficient buffer exchange | Requires specialized equipment, does not separate modified from unmodified protein |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Good separation of modified from unmodified, can be used for buffer exchange | Sample dilution, limited loading capacity |
| Ion-Exchange Chromatography (IEX) | >98% | 70-90% | High resolution, can separate isoforms | Requires optimization of buffer conditions, PEG may shield charges |
| Hydrophobic Interaction Chromatography (HIC) | Variable | Variable | Can provide alternative selectivity | Performance is highly protein-dependent |
Visualizations
Caption: Experimental workflow for dPEG®8-SATA protein modification and purification.
Caption: Troubleshooting flowchart for dPEG®8-SATA modified protein purification.
References
- 1. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Purification Methods [sigmaaldrich.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. repligen.com [repligen.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. proteochem.com [proteochem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
A Researcher's Guide to Confirming Successful dPEG®8-SATA Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The dPEG®8-SATA linker is a valuable reagent that introduces a discrete polyethylene glycol (dPEG®) spacer and a protected sulfhydryl group onto amine-containing molecules like proteins, antibodies, or peptides.[1][2] Confirmation of this conjugation is not merely a quality control checkpoint; it is essential for ensuring the efficacy, safety, and reproducibility of the final product.
This guide provides an objective comparison of common analytical methods used to confirm successful dPEG®8-SATA conjugation. It includes detailed experimental protocols, data interpretation guidelines, and a comparative summary to help researchers select the most appropriate technique for their specific needs.
Overview of Analytical Methods
Confirming a dPEG®8-SATA conjugation involves two key questions:
-
Has the linker been successfully attached to the target molecule?
-
Is the introduced sulfhydryl group available for subsequent reactions after deprotection?
Four primary techniques are widely used to answer these questions: Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), and the Ellman's Assay. Each method offers distinct advantages in terms of the information it provides, its sensitivity, and its accessibility.
Logical Workflow for dPEG®8-SATA Conjugation and Analysis
The overall process involves the initial conjugation of the dPEG®8-SATA to a primary amine on the target molecule, followed by purification. Subsequently, the acetyl protecting group is removed to expose the reactive thiol, which is then ready for downstream applications. Analytical confirmation can be performed after the initial conjugation and after the deprotection step.
References
Characterization of dPEG®8-SATA Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The conjugation of discrete PEG (dPEG®) reagents, such as dPEG®8-SATA, to proteins and other biomolecules is a critical strategy in therapeutic and diagnostic development to enhance solubility, stability, and pharmacokinetic profiles. Verifying the successful conjugation and characterizing the resulting bioconjugate is paramount. While mass spectrometry (MS) stands as a powerful tool for detailed molecular analysis, a suite of alternative techniques provides complementary and sometimes more accessible methods for characterization. This guide offers an objective comparison of mass spectrometry with key alternatives—Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Native Polyacrylamide Gel Electrophoresis (Native PAGE)—supported by experimental data and detailed protocols.
Performance Comparison of Characterization Techniques
The choice of analytical technique for characterizing dPEG®8-SATA conjugates depends on the specific information required, the nature of the bioconjugate, and available instrumentation. Mass spectrometry provides unparalleled detail at the molecular level, while chromatographic and electrophoretic methods offer valuable information on bulk properties and heterogeneity.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Native Polyacrylamide Gel Electrophoresis (Native PAGE) |
| Primary Information | Precise mass measurement, determination of degree of PEGylation, identification of conjugation sites, sequence verification. | Determination of degree of PEGylation (drug-to-antibody ratio equivalent), assessment of heterogeneity and drug load distribution.[1] | Detection of aggregation, determination of hydrodynamic radius and molecular weight, separation of conjugated from unconjugated species.[2][3] | Assessment of conjugation efficiency, separation of different PEGylated species, and detection of unconjugated protein.[1][4] |
| Resolution | High to very high, capable of resolving single PEG unit additions. | High, can resolve species with different numbers of conjugated dPEG® moieties. | Low to moderate, separates based on size. | Moderate to high, can resolve different degrees of PEGylation.[1] |
| Quantitative Accuracy | High, can provide precise relative abundance of different species. | High, provides accurate relative quantification of species with different degrees of conjugation. | Semi-quantitative, based on peak area. | Semi-quantitative, based on band intensity. |
| Sample Requirement | Low (µg to ng). | Moderate (µg). | Moderate (µg). | Moderate (µg). |
| Throughput | Moderate to high, depending on the MS technique and sample preparation. | High. | High. | High (multiple samples per gel). |
| Instrumentation Cost | High. | Moderate. | Moderate. | Low. |
| Expertise Required | High. | Moderate. | Low to moderate. | Low. |
Mass Spectrometry Characterization of dPEG® Conjugates
Mass spectrometry is the gold standard for the detailed characterization of bioconjugates, providing precise mass information that confirms the covalent attachment of the dPEG®8-SATA moiety. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) are powerful techniques for this purpose.[5] The use of monodisperse dPEG® reagents from Quanta BioDesign simplifies mass spectra compared to traditional polydisperse PEGs, allowing for clearer interpretation.[6][7]
Experimental Data: LC-MS of a dPEG®-Monoclonal Antibody Conjugate
While specific data for a dPEG®8-SATA conjugate is not publicly available, the following data for a monoclonal antibody (mAb) conjugated with a dPEG® NHS ester provides a representative example of the expected results. The discrete nature of the dPEG® linker allows for the clear resolution of different species with varying numbers of dPEG® molecules attached.
| Species | Observed Mass (Da) | Expected Mass (Da) | Number of dPEG® Units |
| Unconjugated mAb | 147,850 | 147,850 | 0 |
| mAb + 1 dPEG® | 148,420 | 148,421 | 1 |
| mAb + 2 dPEG® | 148,991 | 148,992 | 2 |
| mAb + 3 dPEG® | 149,562 | 149,563 | 3 |
| mAb + 4 dPEG® | 150,133 | 150,134 | 4 |
This data is representative and adapted from analyses of similar dPEG® conjugates.[6]
Experimental Protocol: LC-MS Analysis of a dPEG®8-SATA Conjugate
This protocol outlines a general procedure for the LC-MS analysis of a protein conjugated with dPEG®8-SATA.
1. Sample Preparation:
-
Conjugation: React the protein with dPEG®8-SATA according to the manufacturer's protocol. This typically involves reacting the NHS ester of dPEG®8-SATA with primary amines on the protein in a suitable buffer (e.g., PBS pH 7.4).
-
Deprotection (optional but recommended for characterization of the final thiol-reactive conjugate): The S-acetyl group on the SATA moiety can be removed using hydroxylamine to expose the free thiol.
-
Purification: Remove excess dPEG®8-SATA reagent using a desalting column or dialysis.
-
Sample Formulation: Dilute the purified conjugate in a mobile phase-compatible buffer, such as 0.1% formic acid in water.
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the protein conjugate (e.g., 20-80% B over 30 minutes).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.[8]
3. Data Acquisition and Analysis:
-
Acquire mass spectra in the appropriate m/z range for the expected charge states of the protein conjugate.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample.[6]
-
Compare the observed masses to the theoretical masses of the unconjugated protein and the protein with one or more dPEG®8-SATA moieties attached.
Alternative Characterization Techniques
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of the dPEG®8-SATA linker, which has a hydrophobic acetylated thiol and the hydrophilic dPEG® chain, can alter the overall hydrophobicity of the protein. This allows for the separation of unconjugated protein from conjugated species, as well as the resolution of species with different degrees of PEGylation.
1. HIC System:
-
HPLC System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR).[2]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
2. Method:
-
Gradient: A descending salt gradient (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
The unconjugated protein will typically elute first, followed by the dPEG®8-SATA conjugates in order of increasing PEGylation.
-
The relative peak areas can be used to determine the distribution of the different species.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The addition of a dPEG®8-SATA molecule will increase the size of the protein, leading to an earlier elution time from the SEC column. This technique is particularly useful for detecting the presence of aggregates and for separating the conjugated protein from the smaller, unconjugated dPEG®8-SATA reagent. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight determination.[2][3]
1. SEC System:
-
HPLC System: An HPLC or UHPLC system with a UV and/or refractive index (RI) detector. For SEC-MALS, a MALS detector is also required.
-
Column: An SEC column suitable for the molecular weight range of the protein conjugate.
-
Mobile Phase: A buffer compatible with the protein and the column (e.g., PBS, pH 7.4).
2. Method:
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and/or RI.
3. Data Analysis:
-
Compare the chromatogram of the conjugated protein to that of the unconjugated protein. A shift to an earlier retention time indicates successful conjugation.
-
The presence of peaks at very early retention times can indicate aggregation.
Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Native PAGE separates proteins in their folded state based on their size and charge. The addition of dPEG®8-SATA moieties will increase the size of the protein, causing it to migrate more slowly through the gel. This technique can effectively separate species with different degrees of PEGylation. It is often preferred over SDS-PAGE for PEGylated proteins because the interaction between PEG and SDS can lead to smeared bands and inaccurate molecular weight estimations.[1][4]
1. Gel Preparation:
-
Prepare a native polyacrylamide gel of an appropriate percentage for the size of the protein conjugate. Commercially available precast gels are also suitable.[9]
2. Sample Preparation:
-
Mix the protein conjugate with a native sample buffer that does not contain SDS or reducing agents.
3. Electrophoresis:
-
Run the gel in a native running buffer at a constant voltage until the dye front reaches the bottom of the gel.
4. Staining:
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a silver stain, to visualize the protein bands.
5. Data Analysis:
-
The unconjugated protein will migrate the furthest down the gel.
-
A ladder of bands with decreasing mobility will represent proteins with an increasing number of dPEG®8-SATA conjugates.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for characterizing dPEG®8-SATA conjugates using mass spectrometry and the overall decision-making process for selecting an appropriate characterization method.
Caption: Workflow for dPEG®8-SATA conjugate characterization by LC-MS.
Caption: Decision tree for selecting a characterization method.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. enovatia.com [enovatia.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Thiol Incorporation: dPEG®8-SATA vs. Alternative Thiolating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfhydryl groups (thiols) onto proteins and other biomolecules is a critical step in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various diagnostic and research tools. The choice of thiolating reagent significantly impacts the efficiency of thiol incorporation, the stability of the resulting conjugate, and the overall reproducibility of the process. This guide provides an objective comparison of dPEG®8-SATA with other common thiolating reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Executive Summary
dPEG®8-SATA offers a significant advantage over traditional thiolating reagents due to its discrete polyethylene glycol (dPEG®) linker. This linker imparts water solubility, reducing the need for organic solvents and minimizing protein aggregation, a common issue with hydrophobic reagents like standard SATA. While direct quantitative comparisons of thiol incorporation efficiency are not extensively published, the improved reaction conditions and reduced side effects of dPEG®8-SATA position it as a superior choice for many bioconjugation applications. This guide will delve into the characteristics of dPEG®8-SATA and compare it to two widely used alternatives: Traut's Reagent (2-iminothiolane) and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
Comparison of Thiolating Reagents
The selection of a thiolating reagent depends on several factors, including the target molecule, the desired number of incorporated thiols, and the downstream application. The following table summarizes the key features of dPEG®8-SATA, Traut's Reagent, and SPDP.
| Feature | dPEG®8-SATA | Traut's Reagent (2-iminothiolane) | SPDP |
| Reactive Group | NHS ester (reacts with primary amines) | Cyclic thioimidate (reacts with primary amines) | NHS ester (reacts with primary amines) |
| Thiol Form | Protected (acetyl group), requires deprotection | Free thiol, immediately reactive | Protected (pyridyldithio group), requires reduction |
| Solubility | Water-soluble due to dPEG®8 linker | Water-soluble | Generally requires organic solvent (e.g., DMSO, DMF) |
| Spacer Arm | 32.5 Å dPEG®8 linker | No spacer arm | Varies with derivative (e.g., LC-SPDP) |
| Charge Preservation | No | Yes, amidine group retains positive charge | No |
| Key Advantages | - Prevents aggregation- No organic solvent needed- Controlled thiol activation | - Direct formation of free thiol- Retains charge of modified amine | - Thiol incorporation can be quantified by measuring pyridine-2-thione release (A343) |
| Key Disadvantages | - Requires a separate deprotection step | - Potential for intramolecular cyclization and instability of the introduced thiol[1] | - Requires a separate reduction step- Hydrophobic |
Quantitative Data on Thiol Incorporation
Obtaining direct, side-by-side quantitative comparisons of thiol incorporation efficiency from published literature is challenging due to variations in experimental conditions, proteins used, and analytical methods. However, we can infer performance from available data and product documentation.
One study on the thiolation of gelatin with Traut's reagent demonstrated that increasing the amount of reagent resulted in a higher degree of thiolation, ranging from 0 to 43.71 mmol of sulfhydryl groups per gram of gelatin. While a direct comparison with dPEG®8-SATA is not provided, this highlights the concentration-dependent nature of the reaction.
The primary quantitative advantage of dPEG®8-SATA lies in its ability to improve the overall success and yield of the final conjugate by minimizing aggregation and precipitation of the modified protein. This is a critical factor in drug development where product homogeneity and recovery are paramount.
Experimental Protocols
Accurate quantification of thiol incorporation is essential for process validation and ensuring the quality of the final product. The most common method for this is the Ellman's assay.
Protocol 1: Thiolation of a Protein using dPEG®8-SATA
This protocol provides a general guideline for modifying a protein with dPEG®8-SATA. The optimal molar excess of the reagent and reaction time should be determined empirically for each specific protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
dPEG®8-SATA
-
Hydroxylamine hydrochloride solution (0.5 M in PBS, pH 7.5)
-
Desalting column
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
Procedure:
-
Reaction Setup: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Thiolation: Add a 10- to 20-fold molar excess of dPEG®8-SATA to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess Reagent: Remove unreacted dPEG®8-SATA using a desalting column equilibrated with PBS.
-
Deprotection: Add the hydroxylamine solution to the SATA-modified protein solution to a final concentration of 50 mM. Incubate at room temperature for 2 hours.
-
Purification: Remove excess deprotection reagent using a desalting column equilibrated with Reaction Buffer.
-
Quantification: Determine the concentration of incorporated thiols using the Ellman's assay (see Protocol 4).
Protocol 2: Thiolation of a Protein using Traut's Reagent
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 8.0) containing 2-5 mM EDTA
-
Traut's Reagent (2-iminothiolane)
-
Desalting column
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
Procedure:
-
Reaction Setup: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Thiolation: Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution. Incubate at room temperature for 1 hour.
-
Purification: Immediately after incubation, remove excess Traut's Reagent using a desalting column equilibrated with Reaction Buffer. The introduced thiol is reactive and prone to oxidation, so proceed to the next step quickly.
-
Quantification: Determine the concentration of incorporated thiols using the Ellman's assay (see Protocol 4).
Protocol 3: Thiolation of a Protein using SPDP
Materials:
-
Protein solution in PBS, pH 7.2-8.0, with 1 mM EDTA
-
SPDP solution (e.g., 20 mM in DMSO)
-
Dithiothreitol (DTT) solution (e.g., 50 mM in acetate buffer, pH 4.5)
-
Desalting column
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
Procedure:
-
Reaction Setup: Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
Modification: Add a 20-fold molar excess of the SPDP solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted SPDP using a desalting column equilibrated with PBS.
-
Quantification of Pyridine-2-thione Release (Optional): Measure the absorbance of the eluate at 343 nm to determine the number of pyridyldithio groups introduced.
-
Reduction: Add the DTT solution to the SPDP-modified protein. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess DTT using a desalting column equilibrated with Reaction Buffer.
-
Quantification: Determine the concentration of incorporated thiols using the Ellman's assay (see Protocol 4).
Protocol 4: Quantification of Thiol Incorporation using Ellman's Assay
This colorimetric assay is a standard method for quantifying free sulfhydryl groups.
Materials:
-
Thiolated protein sample
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)
-
Cysteine or N-acetylcysteine standard solution
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of the cysteine or N-acetylcysteine standard in the Reaction Buffer.
-
Sample and Standard Preparation: In separate microplate wells or cuvettes, add a known volume of your thiolated protein sample and each standard. Add Reaction Buffer to a final volume of, for example, 250 µL.
-
Blank Preparation: Prepare a blank containing only the Reaction Buffer.
-
Reaction Initiation: Add 50 µL of the Ellman's Reagent solution to each well/cuvette. Mix well.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm using the spectrophotometer.
-
Calculation: Subtract the absorbance of the blank from the sample and standard readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the thiol concentration in your protein sample. The number of thiols per protein can then be calculated by dividing the molar concentration of thiols by the molar concentration of the protein.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reaction of dPEG®8-SATA and the general workflow for thiol incorporation and quantification.
Caption: Reaction of dPEG®8-SATA with a primary amine on a protein, followed by deprotection to yield a free thiol.
Caption: General experimental workflow for protein thiolation and subsequent quantification of incorporated thiols.
Conclusion
References
A Head-to-Head Comparison: dPEG®8-SATA vs. SMCC for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of a bioconjugate. Two commonly employed crosslinkers for conjugating molecules to proteins via amine and thiol groups are dPEG®8-SATA and SMCC. While both achieve the same fundamental goal of linking molecules, their distinct chemical properties lead to significant differences in the performance of the final bioconjugate. This guide provides an objective comparison of dPEG®8-SATA and SMCC, supported by experimental insights, to aid in the selection of the optimal reagent for your bioconjugation needs.
Executive Summary
The primary differentiating factor between dPEG®8-SATA and SMCC is the nature of their spacer arms. dPEG®8-SATA possesses a hydrophilic discrete polyethylene glycol (dPEG®) spacer, whereas SMCC has a hydrophobic cyclohexane-based spacer. This fundamental difference has profound implications for the solubility, aggregation, and overall performance of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). While SMCC is a well-established and widely used crosslinker, the hydrophilic properties of dPEG®8-SATA offer significant advantages in mitigating the challenges associated with hydrophobic drug and linker systems.
Chemical Structures and Reaction Mechanisms
Both dPEG®8-SATA and SMCC are heterobifunctional crosslinkers. They contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein) and a second reactive group that targets thiols (e.g., cysteine residues).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The NHS ester of SMCC reacts with an amine on a biomolecule to form a stable amide bond. The other end of the SMCC molecule contains a maleimide group that reacts with a free thiol to form a stable thioether bond. This is a direct, one-step reaction for the thiol-maleimide coupling.
-
dPEG®8-SATA (S-Acetyl-dPEG®8-NHS ester): The NHS ester of dPEG®8-SATA also reacts with an amine to form a stable amide bond. However, the thiol-reactive group is a protected acetylated thiol. This requires a deprotection step using hydroxylamine to expose the free thiol, which can then react with a maleimide-functionalized molecule or be used in other thiol-specific chemistries.[1][2]
The reaction workflow for both crosslinkers is depicted in the diagram below.
Performance Comparison: dPEG®8-SATA vs. SMCC
The choice between dPEG®8-SATA and SMCC can have a significant impact on several key performance indicators of the final bioconjugate.
| Feature | dPEG®8-SATA | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Spacer Arm | Hydrophilic, discrete polyethylene glycol (dPEG®8) | Hydrophobic, cyclohexane-based |
| Solubility of Reagent | Water-soluble, can be used in aqueous buffers without organic solvents.[1][2] | Not directly water-soluble; requires dissolution in an organic solvent like DMSO or DMF.[3][4] |
| Solubility of Conjugate | Significantly improves the hydrophilicity of the final conjugate, reducing the risk of aggregation.[1][2] | The hydrophobic linker can contribute to the aggregation of the final conjugate, especially with hydrophobic payloads.[5][] |
| Protein Aggregation | The hydrophilic dPEG® spacer helps to prevent protein aggregation, leading to more stable and homogenous preparations.[1][2][7] | The hydrophobic nature of the linker can induce or exacerbate protein aggregation, a major concern in ADC development.[5][] |
| Conjugation Efficiency | The improved solubility of the reagent and intermediates can lead to higher and more consistent drug-to-antibody ratios (DAR).[7] | Can be efficient, but the use of organic solvents and the potential for aggregation can impact consistency and yield. |
| Stability of Conjugate | The hydrophilic dPEG® chain can shield the payload and improve the overall stability of the conjugate in plasma.[8][9] | The thioether bond formed is stable, but the overall conjugate stability can be compromised by aggregation. |
| Pharmacokinetics | The hydrophilic nature of the dPEG® linker can lead to a longer circulation half-life and increased tumor accumulation of ADCs.[7] | Hydrophobic ADCs tend to have faster plasma clearance, reducing their therapeutic window.[8] |
| Reaction Steps | Requires an additional deprotection step to generate the free thiol. | Direct reaction between the maleimide and thiol groups. |
The Critical Role of Hydrophilicity in Preventing Aggregation
A major challenge in the development of bioconjugates, particularly ADCs, is the propensity for aggregation. This is often driven by the hydrophobic nature of the cytotoxic payload and the linker. Aggregation can lead to a loss of efficacy, increased immunogenicity, and unfavorable pharmacokinetic profiles.[5][]
The hydrophilic dPEG® spacer of dPEG®8-SATA directly addresses this issue by creating a hydration shell around the conjugate, which improves its solubility and prevents the intermolecular hydrophobic interactions that lead to aggregation.[1][2][7]
Experimental Protocols
SMCC Bioconjugation Protocol (Two-Step)
This protocol is a general guideline and may require optimization for specific proteins and molecules.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH₂ with SMCC
-
Prepare the Protein-NH₂ in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH
-
Immediately add the desalted maleimide-activated protein to the Molecule-SH solution. The molar ratio of the two molecules should be optimized for the desired final product.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
dPEG®8-SATA Bioconjugation Protocol
This protocol outlines the thiolation of a protein followed by conjugation to a maleimide-activated molecule.
Materials:
-
Amine-containing protein (Protein-NH₂)
-
dPEG®8-SATA
-
Anhydrous DMSO or DMF (if needed, though dPEG®8-SATA is water-soluble)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5
-
Maleimide-activated molecule
-
Desalting columns
Procedure:
Step 1: Thiolation of Protein-NH₂ with dPEG®8-SATA
-
Dissolve the Protein-NH₂ in Reaction Buffer at a concentration of 2-10 mg/mL.
-
Dissolve dPEG®8-SATA in Reaction Buffer (or anhydrous DMSO if preferred) to a concentration of 10-20 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dPEG®8-SATA solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess dPEG®8-SATA using a desalting column equilibrated with Reaction Buffer.
Step 2: Deacetylation of the SATA-Modified Protein
-
To the desalted SATA-modified protein, add the Deacetylation Solution to a final hydroxylamine concentration of 0.5 M.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove the deacetylation reagents by passing the solution through a desalting column equilibrated with Reaction Buffer containing 1-5 mM EDTA to prevent disulfide bond formation.
Step 3: Conjugation of Thiolated Protein with a Maleimide-Activated Molecule
-
Immediately combine the thiolated protein with the maleimide-activated molecule in a buffer with a pH of 6.5-7.5.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final conjugate using an appropriate chromatography method.
Conclusion
For bioconjugation applications where the hydrophobicity of the payload or the linker itself is a concern, dPEG®8-SATA presents a superior alternative to SMCC. The hydrophilic dPEG® spacer effectively mitigates the risk of aggregation, leading to more soluble, stable, and homogenous conjugates.[1][2][7] While the protocol for dPEG®8-SATA involves an additional deprotection step, the significant improvements in the physicochemical properties and in vivo performance of the final bioconjugate often outweigh this consideration. For applications where hydrophobicity is not a concern and a more straightforward, one-step thiol reaction is preferred, SMCC remains a viable option. Ultimately, the choice between dPEG®8-SATA and SMCC should be guided by the specific requirements of the biomolecules being conjugated and the desired characteristics of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
dPEG®8-SATA vs. Other PEGylated Crosslinkers: A Comparative Guide for Researchers
In the landscape of bioconjugation, the precise and efficient modification of proteins and other biomolecules is paramount. PEGylated crosslinkers have emerged as indispensable tools, enhancing the solubility, stability, and pharmacokinetic properties of therapeutic proteins and antibody-drug conjugates (ADCs). This guide provides a detailed comparison of dPEG®8-SATA with other common PEGylated crosslinkers, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific application.
Introduction to dPEG®8-SATA and PEGylated Crosslinkers
dPEG®8-SATA is a heterobifunctional crosslinker that incorporates a discrete polyethylene glycol (dPEG®) spacer of eight ethylene glycol units.[1] One end of the molecule features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[2] The other end contains an S-acetylthioacetate (SATA) group, a protected thiol.[2] This protected thiol can be deprotected using hydroxylamine to yield a free sulfhydryl group, which is then available for reaction with maleimides or other thiol-reactive moieties.[2][3]
The key innovation of the dPEG® line of reagents is the use of a discrete PEG linker, which means every molecule has the exact same length and molecular weight. This contrasts with traditional polydisperse PEG linkers, which are a mixture of different chain lengths.[4] This uniformity, or monodispersity, ensures greater homogeneity and predictability in the final conjugate.
PEGylated crosslinkers , in general, are designed to bridge two molecules, often a biomolecule and a drug or imaging agent. The PEG component offers several advantages:
-
Increased Solubility: PEG is highly hydrophilic, which can significantly improve the water solubility of hydrophobic molecules.[1]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated protein from the immune system, reducing its immunogenic potential.[5]
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can reduce renal clearance, extending the circulation half-life of the conjugate.[4]
-
Reduced Aggregation: By preventing non-specific interactions, PEGylation can reduce the aggregation and precipitation of proteins during and after conjugation.[1][5]
Key Chemical Features and Comparison
The choice of a crosslinker depends on several factors, including the functional groups available on the target molecules, the desired length and flexibility of the spacer, and the required stability of the final linkage. Below is a comparison of dPEG®8-SATA with other commonly used PEGylated crosslinkers.
| Feature | dPEG®8-SATA | SM(PEG)n | SPDP |
| Reactive Group 1 | NHS ester (amine-reactive) | NHS ester (amine-reactive) | NHS ester (amine-reactive) |
| Reactive Group 2 | Protected Thiol (SATA) | Maleimide (thiol-reactive) | Pyridyl disulfide (thiol-reactive) |
| Spacer Arm | 32.5 Å (discrete PEG8)[1] | Variable length (n=2, 4, 6, 8, 12, 24) | 6.8 Å (non-PEG) |
| Linkage Formed | Amide and Thioether (after deprotection and reaction) | Amide and Thioether | Amide and Disulfide |
| Cleavability | Non-cleavable thioether bond | Non-cleavable thioether bond | Cleavable disulfide bond (by reducing agents) |
| Key Advantage | Introduces a protected thiol; water-soluble dPEG® spacer prevents aggregation.[1] | Directly creates a stable thioether bond without a deprotection step. | Creates a cleavable linkage, useful for drug release applications. |
| Consideration | Requires a separate deprotection step to expose the thiol.[2] | Maleimide group can be unstable at pH > 7.5. | Disulfide bond can be unstable in reducing environments. |
Experimental Data and Performance
While direct head-to-head quantitative comparisons in single publications are scarce, the advantages of dPEG®8-SATA can be inferred from the properties of its components.
Solubility and Aggregation
The primary advantage of dPEG®8-SATA over its non-PEGylated counterpart, SATA, is its enhanced water solubility. Traditional SATA is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before addition to an aqueous protein solution.[1][3] This can introduce organic solvents into the reaction, which may be detrimental to the protein's structure and function. dPEG®8-SATA, being water-soluble, eliminates this requirement, simplifying the experimental setup and reducing the risk of protein precipitation.[1] The hydrophilic dPEG® spacer also helps to prevent aggregation of the protein conjugate, a common problem in bioconjugation.[1][5]
Reaction Efficiency and Control
The NHS ester of dPEG®8-SATA reacts efficiently with primary amines in a pH range of 7.2-8.5. The SATA group provides a key advantage in terms of reaction control. The protected thiol allows for the modification of amine-containing molecules without the risk of premature disulfide bond formation or reaction with other thiol-reactive species that might be present. The deprotection step with hydroxylamine is typically efficient and can be performed immediately before the subsequent conjugation to a maleimide-functionalized molecule. This two-step process (thiolation followed by conjugation) provides a high degree of control over the crosslinking reaction.
Experimental Protocols
General Protocol for Thiolation of a Protein with dPEG®8-SATA
This protocol describes the introduction of a protected sulfhydryl group onto a protein using dPEG®8-SATA.
-
Protein Preparation: Dissolve the protein to be modified in a suitable buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-10 mg/mL.
-
dPEG®8-SATA Solution Preparation: Immediately before use, dissolve dPEG®8-SATA in the same reaction buffer.
-
Reaction: Add a 10- to 20-fold molar excess of the dPEG®8-SATA solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Reagent: Remove non-reacted dPEG®8-SATA by dialysis or gel filtration (e.g., using a desalting column).
Deprotection of the Acetyl Group to Generate a Free Thiol
-
Deprotection Solution Preparation: Prepare a 0.5 M hydroxylamine solution in a suitable buffer (e.g., PBS) containing 25 mM EDTA. Adjust the pH to 7.5.
-
Deprotection Reaction: Add the deprotection solution to the SATA-modified protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Removal of Deprotection Reagent: Remove excess hydroxylamine and the acetyl by-product by dialysis or gel filtration. The resulting protein with a free thiol is now ready for conjugation to a thiol-reactive molecule.
Quantification of Thiolation
The extent of thiolation can be determined using Ellman's Reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.[6]
Visualizing the Workflow
The following diagrams illustrate the chemical reaction of dPEG®8-SATA and a typical experimental workflow for creating a protein-protein conjugate.
Caption: Chemical workflow for conjugation using dPEG®8-SATA.
Caption: Experimental workflow for protein conjugation.
Conclusion
dPEG®8-SATA stands out as a versatile and efficient crosslinker for introducing protected thiols onto biomolecules. Its primary advantages over non-PEGylated and polydisperse PEG crosslinkers are its discrete nature, which ensures product homogeneity, and its water solubility, which simplifies reaction conditions and minimizes protein aggregation. While the requirement of a deprotection step adds an extra step to the workflow compared to direct thiol-reactive linkers like SM(PEG)n, it offers greater control over the conjugation process. For researchers in drug development and proteomics, dPEG®8-SATA provides a reliable method for producing well-defined, soluble, and stable bioconjugates. The choice between dPEG®8-SATA and other crosslinkers will ultimately depend on the specific requirements of the application, including the need for a cleavable linker, the stability of the target molecules, and the desired degree of control over the conjugation chemistry.
References
A Head-to-Head Comparison: Unveiling the Advantages of dPEG®8-SATA in Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of thiolation reagent is a critical decision point. Traditional reagents like N-succinimidyl S-acetylthioacetate (SATA) have long been employed to introduce protected sulfhydryl groups onto proteins and other amine-containing molecules. However, the emergence of discrete polyethylene glycol (dPEG®) technology, exemplified by dPEG®8-SATA, offers significant advantages in terms of solubility, stability of the final conjugate, and overall reaction efficiency. This guide provides an objective comparison of dPEG®8-SATA and traditional SATA reagents, supported by experimental data and detailed protocols to inform your selection process.
The core function of both dPEG®8-SATA and traditional SATA is to react with primary amines on a target molecule, such as the lysine residues of a protein, to introduce a protected thiol group. This thiol group can then be deprotected to yield a reactive sulfhydryl, which is essential for subsequent conjugation to other molecules, for instance, in the development of antibody-drug conjugates (ADCs). While the fundamental chemical reaction is similar, the incorporation of an eight-unit discrete PEG linker in dPEG®8-SATA confers distinct and advantageous properties.
Key Performance Differences: A Tabular Comparison
To facilitate a clear understanding of the practical benefits of dPEG®8-SATA, the following table summarizes the key performance characteristics of both reagents. While direct comparative studies with quantitative data are not extensively published, the information presented is based on established principles of PEGylation and product specifications.
| Feature | Traditional SATA | dPEG®8-SATA | Advantage of dPEG®8-SATA |
| Solubility in Aqueous Buffers | Poorly soluble; requires co-solvents like DMSO or DMF for stock solutions.[1][2] | Readily soluble in aqueous buffers.[3] | Eliminates the need for organic solvents, which can be detrimental to protein stability and introduce downstream purification challenges. |
| Protein Aggregation | The hydrophobic nature of the reagent can contribute to aggregation of the modified protein. | The hydrophilic dPEG® linker minimizes protein aggregation and improves the solubility of the final conjugate.[3][4] | Leads to higher yields of functional, non-aggregated protein conjugates, which is critical for therapeutic applications. |
| Spacer Arm Length | Short, rigid spacer arm (approximately 2.8 Å).[5] | Flexible, hydrophilic spacer arm of approximately 32.5 Å.[6] | Provides greater spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving protein activity. |
| Purity | Typically high purity, but can be prone to hydrolysis. | High purity with a discrete, single molecular weight PEG linker, ensuring batch-to-batch consistency.[4][6] | The defined nature of the dPEG® linker results in more homogeneous conjugates, simplifying characterization and improving reproducibility. |
| Reaction Conditions | Requires careful control of pH and buffer composition to manage solubility and hydrolysis. Amine-containing buffers must be avoided.[2][7] | More forgiving reaction conditions due to its aqueous solubility. Amine-containing buffers should still be avoided.[3] | Simplifies the experimental setup and reduces the risk of protein precipitation during the reaction. |
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the reaction mechanism of SATA reagents and a typical experimental workflow for protein modification and subsequent conjugation, as is common in the development of antibody-drug conjugates (ADCs).
Detailed Experimental Protocols
The following protocols provide a general framework for the modification of a protein with traditional SATA and dPEG®8-SATA. It is important to note that optimization of reaction conditions (e.g., molar excess of the reagent, incubation time) is recommended for each specific protein and application.
Protocol 1: Protein Modification with Traditional SATA
Materials:
-
Protein to be modified
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.[7]
-
SATA Stock Solution: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to a concentration of ~55 mM (e.g., 6-8 mg in 0.5 mL).[2][7]
-
Reaction: Add a 10-fold molar excess of the SATA stock solution to the protein solution.[8] For example, for 1 mL of a 60 µM protein solution, add 10 µL of the 55 mM SATA solution.[7]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[2][7]
-
Removal of Excess SATA: Remove the unreacted SATA using a desalting column equilibrated with the amine-free buffer.
-
Deprotection: To the SATA-modified protein, add the Deacetylation Solution (e.g., 100 µL per 1 mL of modified protein solution).[7]
-
Incubation for Deprotection: Incubate for 2 hours at room temperature.[7]
-
Final Desalting: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with an appropriate buffer, which may contain EDTA to prevent disulfide bond formation. The resulting protein with a free sulfhydryl group is now ready for conjugation.[2]
Protocol 2: Protein Modification with dPEG®8-SATA
Materials:
-
Protein to be modified
-
dPEG®8-SATA
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.
-
dPEG®8-SATA Solution: Directly dissolve the required amount of dPEG®8-SATA in the amine-free buffer immediately before use. The aqueous solubility of dPEG®8-SATA eliminates the need for organic solvents.[3]
-
Reaction: Add the desired molar excess of the dPEG®8-SATA solution to the protein solution. The optimal molar ratio should be determined empirically but a 10 to 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess dPEG®8-SATA: Purify the dPEG®8-SATA-modified protein using a desalting column equilibrated with the amine-free buffer.
-
Deprotection: Add the Deacetylation Solution to the purified, modified protein.
-
Incubation for Deprotection: Incubate for 2 hours at room temperature.
-
Final Desalting: Purify the protein with the free sulfhydryl group using a desalting column. The activated protein is now ready for subsequent conjugation steps.
Conclusion
The selection of a thiolation reagent has significant implications for the success of bioconjugation experiments. While traditional SATA reagents are functional, they present challenges related to solubility and the potential for inducing protein aggregation. dPEG®8-SATA addresses these limitations through the incorporation of a discrete PEG linker. The enhanced water solubility of dPEG®8-SATA simplifies experimental protocols by obviating the need for organic solvents. More importantly, the hydrophilic nature of the dPEG® linker helps to prevent protein aggregation during and after modification, leading to higher yields of soluble and functional conjugates. For researchers in drug development and other fields where the stability and homogeneity of the final product are paramount, dPEG®8-SATA offers a superior alternative to traditional SATA reagents. The investment in this advanced reagent can lead to more reliable and reproducible results, ultimately accelerating research and development timelines.
References
- 1. mascogroup.com [mascogroup.com]
- 2. store.sangon.com [store.sangon.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. news-medical.net [news-medical.net]
Stability Showdown: A Comparative Guide to dPEG®8-SATA Conjugates
For researchers in drug development, the stability of the linker connecting a payload to a biological molecule, such as in an antibody-drug conjugate (ADC), is of paramount importance. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides an objective comparison of the stability of conjugates formed using dPEG®8-SATA against those made with common maleimide-based crosslinkers, supported by published data and detailed experimental protocols.
The dPEG®8-SATA reagent introduces a protected thiol group onto a biomolecule via a stable amide bond with primary amines (e.g., lysine residues). After deprotection, this thiol can be used for conjugation, often forming a thioester bond. The discrete polyethylene glycol (dPEG®) spacer enhances water solubility and reduces aggregation. The primary alternative and benchmark for thiol-reactive conjugation is the maleimide group, which reacts with free thiols (e.g., on cysteine residues) to form a thioether bond.
Comparative Stability Analysis
The stability of a bioconjugate in circulation is challenged by physiological pH, enzymes, and endogenous molecules, particularly thiol-containing species like glutathione and albumin. The critical difference between SATA- and maleimide-derived conjugates lies in the nature of the bond formed with the payload or target molecule: a thioester versus a thioether , respectively.
Key Degradation Pathways:
-
SATA (Thioester Linkage): The primary degradation routes are hydrolysis and thiol-thioester exchange.
-
Hydrolysis: The thioester bond can be cleaved by water. However, under physiological conditions (pH 7, 23°C), this process is remarkably slow. Studies on model alkyl thioesters report a hydrolysis half-life of approximately 155 days.[1]
-
Thiol-Thioester Exchange: In the presence of free thiols, such as glutathione (GSH) which is abundant intracellularly, the thioester can be cleaved via an exchange reaction. For a model thioester, the half-life for this exchange in the presence of 1 mM thiol was found to be about 38 hours.[1] This suggests that while stable to simple hydrolysis, the thioester linkage can be susceptible to cleavage in thiol-rich environments.
-
-
Maleimide (Thioether Linkage): The thioether bond formed by a maleimide-thiol reaction is susceptible to a stability-compromising retro-Michael reaction.
-
Retro-Michael Reaction: This reaction is a reversal of the initial conjugation, where the thioether bond breaks, releasing the payload. The freed maleimide can then react with other circulating thiols, most notably serum albumin.[2][3][4] This payload transfer to albumin is a significant source of instability and off-target effects for many maleimide-based ADCs.[2]
-
Hydrolysis: The succinimide ring of the maleimide linker can undergo hydrolysis, which opens the ring and creates a more stable, linear structure that is resistant to the retro-Michael reaction.[4] Some next-generation maleimides are engineered to accelerate this stabilizing hydrolysis step.[4]
-
Quantitative Stability Data Summary
The following table summarizes key stability data sourced from literature for conjugates derived from thioester (SATA-like) and maleimide linkers. It is important to note that these values are derived from different studies using various model systems and may not represent a direct head-to-head comparison under identical conditions.
| Linker Type | Bond Formed | Primary Degradation Pathway | Stability Metric (Half-Life) | Conditions | Reference |
| SATA-derived | Thioester | Hydrolysis | ~155 days | pH 7, 23°C (model alkyl thioester) | [1] |
| SATA-derived | Thioester | Thiol-Thioester Exchange | ~38 hours | pH 7, 23°C, 1 mM free thiol | [1] |
| Maleimide | Thioether | Retro-Michael Reaction | ~3 days (~50% payload loss) | Human Plasma, 37°C (anti-CD30 ADC) | [4] |
| Maleimide | Thioether | Retro-Michael Reaction | Majority of payload transferred to albumin within 4h | Human Plasma (SELENOMAB conjugate) | |
| Improved Sulfone | Thioether | N/A (Stable Linkage) | ~80% intact after 72 hours | Human Plasma, 37°C | [2] |
Visualization of Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the conjugation and degradation pathways, as well as a typical experimental workflow for assessing stability.
Experimental Protocols
Protocol 1: Thiolation of Antibody with dPEG®8-SATA
This protocol describes the introduction of protected sulfhydryl groups onto an antibody.
-
Reagent Preparation:
-
Antibody Buffer: Prepare the antibody (e.g., IgG at 2-10 mg/mL) in an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.
-
dPEG®8-SATA Stock: Immediately before use, dissolve dPEG®8-SATA in anhydrous DMSO to a concentration of ~50 mM. Do not store this solution.
-
Deprotection Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl and 25 mM EDTA in PBS, adjusting the pH to 7.2-7.5.
-
-
SATA Modification Reaction:
-
Add a 10-fold molar excess of the dPEG®8-SATA stock solution to the antibody solution. For example, add 10 µL of 50 mM SATA stock to 1 mL of a 50 µM antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification of Modified Antibody:
-
Remove excess, unreacted dPEG®8-SATA using a desalting column (e.g., G-25) equilibrated with PBS containing 10 mM EDTA. The SATA-modified antibody is now protected and can be stored.
-
-
Sulfhydryl Deprotection (perform immediately before conjugation):
-
Add the Deprotection Solution to the purified SATA-modified antibody (e.g., 100 µL of solution per 1 mL of antibody).
-
Incubate for 2 hours at room temperature.
-
Immediately purify the now thiol-activated antibody using a desalting column equilibrated with a reaction buffer (containing 10 mM EDTA) to remove hydroxylamine. Proceed to conjugation promptly to avoid disulfide bond formation.
-
Protocol 2: Serum Stability Assay via LC-MS
This protocol provides a workflow for assessing the deconjugation of an antibody conjugate after incubation in plasma.
-
Materials:
-
Antibody-drug conjugate (ADC) of interest.
-
Human or animal serum/plasma (citrate-treated).
-
Incubator at 37°C.
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact or reduced protein analysis.
-
-
Incubation Procedure:
-
Spike the ADC into the serum/plasma at a final concentration of ~100 µg/mL.
-
Immediately take a T=0 time point aliquot and store it at -80°C to halt any reactions.
-
Incubate the remaining mixture at 37°C.
-
Collect subsequent aliquots at desired time points (e.g., 1, 4, 8, 24, 48, 96, 144 hours) and immediately store them at -80°C.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples on ice.
-
For Intact/Reduced ADC Analysis: Use an affinity capture method (e.g., Protein A magnetic beads) to isolate the ADC from the complex plasma matrix. Wash the beads thoroughly. Elute the ADC and, if desired, reduce it with DTT to separate light and heavy chains.
-
For Free Payload Analysis: Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins and analyze the supernatant.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using an appropriate LC gradient and MS method to separate and detect the different species (intact ADC, free chains, free payload).
-
Monitor the change in the drug-to-antibody ratio (DAR) over time by analyzing the mass spectra of the intact or reduced antibody.[5]
-
Quantify the amount of free payload released into the plasma supernatant.
-
-
Data Analysis:
-
Integrate the peak areas for each species at each time point.
-
Calculate the percentage of intact conjugate remaining or the average DAR relative to the T=0 sample.
-
Plot the percentage of intact conjugate or DAR versus time to determine the stability profile and calculate the conjugate's half-life in plasma.
-
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Function: A Comparative Guide to dPEG®8-SATA Modification
In the realm of bioconjugation, the modification of proteins is a cornerstone technique for developing advanced diagnostics, therapeutics, and research tools. A critical challenge in this process is to chemically alter a protein without compromising its intricate three-dimensional structure and inherent biological activity. This guide provides a comparative analysis of dPEG®8-SATA, a discrete polyethylene glycol (dPEG®) containing thiolation reagent, against traditional non-PEGylated crosslinkers, with a focus on the preservation of protein bioactivity post-modification.
The Impact of Modification on Protein Activity: dPEG®8-SATA vs. Traditional Linkers
The choice of a crosslinking reagent can significantly influence the outcome of a protein modification experiment. Traditional linkers, often characterized by their hydrophobicity, can induce aggregation and denaturation, leading to a substantial loss of protein function. In contrast, the incorporation of a hydrophilic dPEG® spacer in the linker, such as in dPEG®8-SATA, is designed to mitigate these adverse effects.
The dPEG®8-SATA reagent (S-acetyl-dPEG®8-NHS ester) introduces a protected sulfhydryl group onto primary amines of a protein via a stable amide bond.[1] The key feature of this reagent is the eight-unit discrete PEG linker, which imparts several beneficial properties:
-
Enhanced Hydrophilicity: The dPEG® spacer increases the water solubility of both the reagent and the modified protein, reducing the need for organic co-solvents that can be detrimental to protein structure.[1]
-
Reduced Aggregation: The hydrophilic PEG chain helps to prevent the aggregation and precipitation of proteins that can occur during and after conjugation.[1]
-
Flexible Spacer Arm: The dPEG® linker provides a flexible and extended spacer between the protein and the reactive thiol group, which can minimize steric hindrance and help maintain the native conformation of the protein.
Comparative Data on PEGylated vs. Non-PEGylated Conjugates
The advantages of PEGylation are particularly evident in the development of Antibody-Drug Conjugates (ADCs). The following table summarizes representative data on how PEG linkers affect the properties of these complex biotherapeutics.
| Parameter | Non-PEGylated Linker (e.g., SMCC-based) | PEGylated Linker (e.g., dPEG®-based) | Key Findings & Implications |
| In Vitro Cytotoxicity (IC50) | Potent activity, but can be limited by aggregation. | Generally potent, with some studies showing a slight decrease in potency with very long PEG chains.[1] | PEGylation maintains high potency while improving other biophysical properties. |
| Pharmacokinetics (Plasma Clearance) | More rapid clearance from circulation. | Slower clearance, leading to a longer half-life in vivo.[2] | Improved pharmacokinetic profile allows for greater exposure of the target tissue to the therapeutic. |
| Therapeutic Window | Narrower therapeutic window due to potential off-target toxicity. | Wider therapeutic window due to reduced off-target toxicity and improved tolerability.[1] | Enhanced safety profile is a significant advantage in drug development. |
| Aggregation | Higher propensity for aggregation, especially at high drug-to-antibody ratios (DAR). | Significantly reduced aggregation, enabling the development of more stable and homogeneous high-DAR conjugates. | Improved stability and homogeneity are critical for manufacturing and clinical performance. |
This data, while focused on the final ADC product, strongly suggests that the initial modification with a dPEG® linker contributes to a more stable and functionally intact protein conjugate.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for protein modification and subsequent activity assessment are provided below.
Protocol 1: Thiolation of a Protein using dPEG®8-SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein.
Materials:
-
Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
dPEG®8-SATA reagent.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Deacetylation solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5.
-
Desalting columns.
Procedure:
-
Reagent Preparation: Immediately before use, dissolve dPEG®8-SATA in DMSO to a concentration of approximately 50 mM.
-
Modification Reaction: Add a 10-fold molar excess of the dPEG®8-SATA solution to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess Reagent: Purify the SATA-modified protein using a desalting column equilibrated with PBS to remove unreacted dPEG®8-SATA.
-
Deprotection (Deacetylation): To the purified SATA-modified protein, add the deacetylation solution to a final hydroxylamine concentration of 50 mM. Incubate for 2 hours at room temperature to expose the free sulfhydryl group.
-
Final Purification: Remove the deacetylation reagents by passing the solution through a desalting column equilibrated with a suitable buffer, often containing EDTA to prevent disulfide bond formation. The protein is now ready for conjugation or activity assessment.
Protocol 2: Assessment of Antibody Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (NHS, EDC).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Antigen specific to the antibody being tested.
-
Modified and unmodified antibody samples.
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with a mixture of NHS and EDC. Inject the antigen solution over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the modified and unmodified antibodies (analyte) over the immobilized antigen surface (ligand) at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Compare the KD values of the modified and unmodified antibodies to assess the impact of the modification on binding affinity.
Visualizing the Processes
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to dPEG® Linkers in Bioconjugation: The Impact of Length on Performance
In the realm of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of a linker is a critical determinant of the final product's success.[1][2][3] Discrete polyethylene glycol (dPEG®) linkers have emerged as a superior class of spacers due to their homogeneity, hydrophilicity, and biocompatibility.[4][5] Unlike traditional polydisperse PEGs, dPEG® linkers have a precisely defined molecular weight and length, ensuring batch-to-batch consistency and a well-characterized product.[4] This guide provides a comparative analysis of different lengths of dPEG® linkers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their bioconjugation strategies.
The length of a dPEG® linker is not a trivial parameter; it significantly influences the physicochemical and biological properties of the bioconjugate.[2][6] Key properties affected include solubility, stability, pharmacokinetics (PK), binding affinity, and ultimately, the therapeutic index.[7][8][9]
Impact of dPEG® Linker Length on Bioconjugate Properties
1. Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and accelerated plasma clearance of the conjugate.[8][9] Incorporating hydrophilic dPEG® linkers is a proven strategy to counteract this hydrophobicity.[10] As the length of the dPEG® chain increases, the overall hydrophilicity of the ADC is enhanced.[11] This improved solubility mitigates the risk of aggregation, leading to more stable and homogenous ADC preparations.[10][11]
2. Pharmacokinetics and Biodistribution: The length of the dPEG® linker directly impacts the hydrodynamic size of the bioconjugate.[6][12] Longer PEG chains increase this size, which in turn can:
-
Reduce Kidney Clearance: A larger hydrodynamic radius prevents rapid renal filtration, thereby extending the circulation half-life of the bioconjugate.[7][12][13]
-
Improve Tumor Uptake: For smaller biologics like antibody fragments, longer dPEG® spacers (e.g., dPEG®48) have been shown to increase the hydrodynamic volume, reduce kidney clearance, and improve tumor uptake.[14]
-
Enhance In Vivo Performance: Studies have demonstrated that ADCs with longer PEG modifiers (e.g., PEG8 and PEG12) exhibit slower clearance rates and better pharmacokinetic profiles compared to those with shorter or no PEG chains.[1][11]
3. In Vivo Efficacy and Safety: Optimizing the linker length is crucial for balancing efficacy and toxicity. Longer dPEG® linkers can create spatial distance between the antibody and the payload, which can be advantageous.[5]
-
Improved Safety Profile: Research has shown a correlation between PEG length and reduced off-target toxicity.[1] Longer PEG spacers can shield the hydrophobic payload, reducing non-specific uptake by organs like the liver and minimizing myelosuppression and hepatotoxicity.[1] In some studies, ADCs with PEG8 or PEG12 linkers had 100% survival rates in rats at high doses, whereas those with no PEG or a short PEG4 linker had survival rates of 0-15%.[1]
-
Maintained or Enhanced Efficacy: While increasing linker length can sometimes negatively affect in vitro cytotoxicity, the improved pharmacokinetics and biodistribution often translate to superior in vivo antitumor activity.[13][15] The prolonged circulation allows for greater accumulation of the ADC at the tumor site.[13]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different dPEG® linker lengths. It is important to note that direct comparisons can be challenging as the data is synthesized from studies using different antibodies, payloads, and experimental models.[15]
Table 1: Impact of dPEG® Linker Length on In Vitro Cytotoxicity
| Linker Length | Bioconjugate (Example) | Cell Line | IC50 (nM) | Reference |
| No PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~1.0 | [13] |
| 4 kDa PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~6.5 | [13] |
| 10 kDa PEG | anti-HER2 Affibody-MMAE | NCI-N87 | ~22.5 | [13] |
| PEG4 | Trastuzumab-MMAE (DAR8) | HER2+ | Nanomolar range | [11] |
| PEG8 | Trastuzumab-MMAE (DAR8) | HER2+ | Nanomolar range | [11] |
| PEG12 | Trastuzumab-MMAE (DAR8) | HER2+ | Nanomolar range | [11] |
Note: This table illustrates a common trend where longer PEG chains can sometimes lead to a higher IC50 (lower in vitro potency), though the effect can be context-dependent.
Table 2: Impact of dPEG® Linker Length on Pharmacokinetics
| Linker Length | Bioconjugate (Example) | Animal Model | Half-life (t½) | Key Finding | Reference |
| No PEG | anti-HER2 Affibody-MMAE | Mice | 19.6 min | Short half-life limits tumor accumulation. | [13] |
| 4 kDa PEG | anti-HER2 Affibody-MMAE | Mice | Significantly Improved | PEG insertion significantly improves half-life. | [13] |
| 10 kDa PEG | anti-HER2 Affibody-MMAE | Mice | Further Improved | Longer PEG provides a greater increase in half-life. | [13] |
| PEG4 | Trastuzumab-MMAE (DAR8) | Not Specified | Less Favorable | Less favorable PK profile compared to longer linkers. | [11] |
| PEG8 | Trastuzumab-MMAE (DAR8) | Not Specified | Improved | Better PK profile. | [11] |
| PEG12 | Trastuzumab-MMAE (DAR8) | Not Specified | Improved | Better PK profile. | [11] |
| mPEG24 | RS7-MMAE (DAR 4 or 8) | Not Specified | Prolonged | Demonstrated prolonged half-life and enhanced tolerability. | [8][9] |
Table 3: Impact of dPEG® Linker Length on In Vivo Safety
| Linker Length | Bioconjugate (Example) | Animal Model | Maximum Tolerated Dose (MTD) | Key Finding | Reference |
| No PEG | anti-HER2 Affibody-MMAE | Mice | < 5.0 mg/kg | Lower tolerability. | [13] |
| 4 kDa PEG | anti-HER2 Affibody-MMAE | Mice | 10.0 mg/kg | Improved tolerability. | [13] |
| 10 kDa PEG | anti-HER2 Affibody-MMAE | Mice | 20.0 mg/kg | MTD at least 4-fold higher than conjugate without PEG. | [13] |
| No PEG | Non-binding IgG-MMAE | Rats | < 20 mg/kg (0% survival) | High toxicity. | [1] |
| PEG4 | Non-binding IgG-MMAE | Rats | < 20 mg/kg (15% survival) | High toxicity. | [1] |
| PEG8 | Non-binding IgG-MMAE | Rats | > 20 mg/kg (100% survival) | Minimal toxicity, significant improvement in safety. | [1] |
| PEG12 | Non-binding IgG-MMAE | Rats | > 20 mg/kg (100% survival) | Minimal toxicity, significant improvement in safety. | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of bioconjugates. The following are generalized protocols for key experiments cited in the comparison of dPEG® linkers.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC).[16]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the starting mobile phase (Mobile Phase A).
-
Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient: Run a linear gradient from Mobile Phase A to Mobile Phase B to elute species with increasing hydrophobicity.
-
Data Analysis: The different DAR species will separate into distinct peaks. The average DAR is calculated based on the area of each peak relative to the total peak area.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the bioconjugate in killing target cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., NCI-N87 for HER2-targeted ADCs) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.[13]
-
Treatment: Add various concentrations of the bioconjugates (e.g., from 2.56 pM to 1.0 µM) to the wells.
-
Incubation: Co-culture the cells with the bioconjugates for 72 hours at 37°C and 5% CO₂.[13]
-
Viability Assessment: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 4 hours. Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Data Analysis: Measure the absorbance at 490 nm. Plot the cell viability against the logarithm of the drug concentration and fit the curve using a sigmoidal dose-response model to determine the IC50 value.[13]
Protocol 3: In Vivo Antitumor Efficacy Study
This study evaluates the therapeutic effect of the bioconjugate in a tumor-bearing animal model.
-
Model Establishment: Subcutaneously inoculate female BALB/c nude mice with 5.0 × 10⁶ cancer cells (e.g., NCI-N87).[13]
-
Grouping and Dosing: When the tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups (n=5). Inject the bioconjugates intravenously at specified dosages (e.g., once every three days for a total of four times). The control group receives a vehicle like PBS.[13]
-
Monitoring: Monitor tumor size and mouse body weight every three days for the duration of the study (e.g., 31 days). Calculate tumor volume using the formula: (length × width²)/2.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice. Tissues and organs can be collected for histopathological analysis.[13]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of dPEG® linkers in bioconjugation.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing ADC performance.
Caption: Influence of dPEG® linker length on bioconjugate properties.
Conclusion
The selection of an optimal dPEG® linker length is a critical step in the design of effective and safe bioconjugates. The evidence strongly indicates that increasing the linker length generally improves the hydrophilicity, stability, and pharmacokinetic profile of the conjugate, often leading to a better therapeutic index.[1][8][15] Longer linkers (e.g., PEG8, PEG12, and PEG24) have been shown to reduce aggregation, prolong circulation half-life, and decrease off-target toxicities.[1][8][11] While there can be a trade-off with in vitro potency, the gains in in vivo performance are frequently substantial.[13][15] Ultimately, the ideal dPEG® linker length is context-dependent, influenced by the properties of the antibody, the payload, and the specific therapeutic application.[15] Therefore, a systematic evaluation of a range of dPEG® linker lengths is a crucial investment in the preclinical development of any novel bioconjugate.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. purepeg.com [purepeg.com]
- 13. mdpi.com [mdpi.com]
- 14. dev-vector-labs-wordpress-media.s3.amazonaws.com [dev-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of dPEG®8-SATA: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for dPEG®8-SATA, a common bioconjugation reagent. Adherence to these protocols is crucial for minimizing risks and maintaining a safe laboratory environment.
Summary of Chemical Properties and Hazards
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| Chemical Name | S-acetyl-dPEG®8-NHS ester | [1] |
| CAS Number | 1070798-99-0 | [2] |
| Molecular Formula | C25H43NO13S | [1] |
| Molecular Weight | 597.67 g/mol | [2] |
| Form | Solid or viscous liquid | [2] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [1] |
| Storage | -20°C | [2][3] |
Based on general safety data for similar polyethylene glycol compounds, dPEG®8-SATA should be handled with care. Although not thoroughly investigated for its toxicological properties, it is prudent to avoid inhalation, and skin, and eye contact.[4] In case of a spill, the material should be absorbed with an inert material and placed in a chemical waste container.[4]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of dPEG®8-SATA. This protocol is based on general best practices for laboratory chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Experimental Workflow for Disposal
Methodology:
-
Personal Protective Equipment (PPE): Before handling dPEG®8-SATA, always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[4]
-
Spill Preparedness: Have absorbent materials, such as vermiculite or dry sand, and a designated chemical waste container readily available in case of a spill.[4]
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis, especially at basic pH. To deactivate the reactive NHS ester, dissolve the dPEG®8-SATA waste in an aqueous buffer with a pH between 8.5 and 9.0. Allow the solution to stand at room temperature for at least four hours to ensure complete hydrolysis. This process will convert the reactive ester to a less reactive carboxylate.
-
Neutralization: After hydrolysis, neutralize the solution by adjusting the pH to approximately 7.0 using a suitable acid or base.
-
Waste Collection: Transfer the neutralized solution into a clearly labeled chemical waste container. The label should include the chemical name ("Hydrolyzed dPEG®8-SATA solution") and any other information required by your institution's EHS department.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste. Do not pour dPEG®8-SATA or its solutions down the drain.
Logical Relationship of Disposal Steps
The disposal procedure follows a logical sequence designed to neutralize the reactive components of dPEG®8-SATA before its final disposal as chemical waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of dPEG®8-SATA, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling dPEG(R)8-SATA
Disclaimer: This guide is intended to provide essential safety and logistical information for handling dPEG(R)8-SATA in a laboratory setting. While a comprehensive Safety Data Sheet (SDS) for this specific product was not located, the following recommendations are based on information from product suppliers and the known properties of its constituent chemical groups: discrete polyethylene glycol (dPEG®), N-hydroxysuccinimide (NHS) ester, and an S-acetyl-protected thiol. It is imperative to always follow standard laboratory safety practices and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a water-soluble, heterobifunctional crosslinker used for bioconjugation, specifically for introducing a protected thiol group to amine-containing molecules.[1] While it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, proper handling is crucial to ensure safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure and prevent contamination:
-
Gloves: Standard nitrile or latex laboratory gloves are sufficient to prevent skin contact.
-
Eye Protection: Chemical safety goggles or glasses should be worn to protect the eyes from any potential splashes of solutions containing the compound.
-
Lab Coat: A standard lab coat is recommended to protect clothing and skin from accidental spills.
Operational Plan
A systematic approach to handling this compound from receipt to use will ensure safety and product efficacy.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
The compound is typically shipped at ambient temperature.[2]
-
For long-term storage, it is recommended to keep this compound at -20°C.[1][2][3]
-
The product is hygroscopic; therefore, it is crucial to keep the container tightly sealed to prevent moisture absorption, which can compromise its reactivity.
2. Preparation for Use:
-
Before opening, always allow the container to equilibrate to room temperature to avoid condensation of moisture inside the vial.
-
Work in a clean, dry area. A fume hood is not strictly necessary given its non-volatile nature, but it can provide a controlled environment.
3. Solution Preparation:
-
This compound is soluble in water due to its dPEG® spacer, as well as in organic solvents such as methylene chloride, acetonitrile, DMAC, and DMSO.[1]
-
When preparing aqueous solutions, use a high-purity, amine-free buffer (e.g., PBS) to avoid premature reaction of the NHS ester.
-
For in vivo experiments, stock solutions can be prepared and should be used fresh on the same day.[3] If storage is necessary, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
4. Handling and Use:
-
Avoid creating dust if handling the solid form.
-
Use clean spatulas and glassware to prevent contamination.
-
The NHS ester is sensitive to hydrolysis, so it is best to prepare solutions immediately before use.
5. Spill Response:
-
In case of a small spill of the solid, sweep it up carefully, avoiding dust generation, and place it in a designated chemical waste container.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container.
-
Clean the spill area with soap and water.
Disposal Plan
As this compound is not considered a hazardous substance, disposal is relatively straightforward.
-
Unused Solid Compound: Dispose of in the regular solid chemical waste stream according to your institution's guidelines.
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, they can typically be disposed of down the drain with copious amounts of water. Check with your local EHS for regulations regarding pH and concentration limits for drain disposal.
-
Organic Solvent Solutions: Solutions in organic solvents must be disposed of in the appropriate hazardous waste container for flammable liquids.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water or the solvent used for the solution) three times. The rinsate should be disposed of in the same manner as the chemical solutions. After rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, with the label defaced.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1070798-99-0 | [1][2] |
| Molecular Weight | 597.67 g/mol | [1][2] |
| Chemical Formula | C₂₅H₄₃NO₁₃S | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Form | Solid or viscous liquid | [2] |
| Solubility | Water, Methylene chloride, Acetonitrile, DMAC, DMSO | [1] |
Experimental Workflow
Caption: Workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
